Fmoc-DL-(2-methylphenyl)glycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJRXYPNDCAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-DL-(2-methylphenyl)glycine in Advanced Peptide Synthesis
Abstract: This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid derivative critical to modern peptidomimetic and drug discovery efforts. We will delve into its fundamental physicochemical properties, its strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the profound structural and functional consequences of its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique steric and conformational attributes of this building block to design novel peptides with enhanced therapeutic properties.
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the quest for novel therapeutics, peptide-based drugs offer high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations.[1] this compound is one such ncAA, a specialized building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
It consists of two key components:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amino function, essential for the stepwise, controlled assembly of the peptide chain. Its removal under mild basic conditions (typically piperidine) preserves acid-labile side-chain protecting groups, forming the basis of the orthogonal Fmoc/tBu SPPS strategy.[1][2]
-
The DL-(2-methylphenyl)glycine Moiety: This is a non-natural, achiral amino acid characterized by a phenyl ring with a methyl group at the ortho-position, directly attached to the α-carbon. This substitution introduces significant steric hindrance, which can be strategically employed to modulate peptide conformation, enhance proteolytic resistance, and improve pharmacokinetic profiles.[3][4][5][6] The use of such modified amino acids is a key technique in creating peptidomimetics—molecules that mimic the structure of natural peptides but possess superior drug-like properties.[5]
This guide will explore the causality behind the use of this reagent, from the rationale for its chemical structure to the practical execution of its incorporation in the laboratory.
Physicochemical & Handling Characteristics
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Core Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₁NO₄ | [7] |
| Molecular Weight | 387.44 g/mol | [7] |
| CAS Number | 879500-48-8 | [7] |
| Appearance | White to off-white powder | [8] |
| Storage Temperature | Room Temperature | [7] |
| Solubility | Soluble in DMF and NMP | [4] |
Safety & Handling
As with all laboratory chemicals, adherence to safety protocols is paramount.
-
General Handling: Handle in a well-ventilated area.[9] Standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn.[8][10][11]
-
Inhalation/Contact: Avoid dust formation and inhalation.[8][10] In case of contact with skin, wash off with soap and plenty of water. For eye contact, flush with water as a precaution.[11]
-
Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[8][10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place to maintain reagent integrity.[7][9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[12]
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of any Fmoc-amino acid follows a cyclical process of deprotection and coupling.
Caption: The core workflow of the Fmoc-SPPS cycle.
Protocol: Incorporation of this compound
The steric hindrance of the 2-methylphenyl group presents a unique challenge during the coupling step, often requiring more robust activation methods and potentially longer reaction times than standard proteinogenic amino acids.[13][14]
Objective: To efficiently couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (swollen in DMF)
-
This compound
-
Coupling Reagent: HCTU (recommended), HATU, or PyBOP[15]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[16]
-
If the N-terminus is Fmoc-protected, perform the deprotection step.
-
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF.
-
Agitate for 5-10 minutes, drain, and repeat once.[17]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
Rationale: The key to coupling a sterically hindered amino acid is efficient pre-activation of its carboxylic acid to form a highly reactive species. Uronium/aminium salt-based reagents like HCTU or HATU are highly effective for this purpose.[15]
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or equivalent, ~2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture. The solution will typically change color.
-
Crucial Insight: Minimize the pre-activation time to reduce the risk of racemization, a known issue with phenylglycine derivatives.[4][17][18] Add the activated mixture to the resin immediately.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly difficult couplings, extended time or gentle heating (e.g., 40°C) may be required.[13]
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Completion (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates a successful coupling with no remaining free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.
-
Structural Impact and Therapeutic Implications
The introduction of the 2-methylphenylglycine residue is not merely an addition but a strategic modification designed to engineer specific properties into the peptide.
Conformational Constraint and Proteolytic Shielding
The bulky, rigid side chain of 2-methylphenylglycine imposes significant conformational constraints on the peptide backbone.
-
Induction of Turns: The steric bulk can favor the adoption of specific secondary structures, such as β-turns. This is a key principle in designing peptidomimetics that mimic the bioactive conformation of a natural peptide ligand.
-
Enzymatic Shielding: Proteases recognize and cleave specific peptide sequences. The steric hindrance provided by the 2-methylphenyl group can physically block the active site of proteolytic enzymes, dramatically increasing the peptide's resistance to degradation and thus extending its in-vivo half-life.[3][4][5][6]
Caption: Steric shielding of a peptide backbone by the 2-methylphenylglycine residue.
Modulating Pharmacokinetic Properties
Beyond stability, this ncAA can improve other critical drug-like properties.
-
Increased Lipophilicity: The aromatic phenyl group increases the overall lipophilicity of the peptide. This can enhance membrane permeability and bioavailability, properties that are often poor in natural peptides.[3][5]
-
Reduced Aggregation: While hydrophobic peptides can be prone to aggregation, strategic placement of bulky residues can sometimes disrupt the intermolecular interactions (like beta-sheet formation) that lead to aggregation, thereby improving solubility.[4][19]
Conclusion
This compound is a powerful tool in the arsenal of the medicinal chemist and peptide scientist. Its value lies not just in its function as a synthetic building block, but in its capacity to rationally engineer peptides with superior therapeutic profiles. By imparting steric bulk and conformational rigidity, it directly addresses the core challenges of peptide drug development: proteolytic instability and poor bioavailability. A deep understanding of its properties and the nuances of its incorporation into SPPS workflows, particularly the need for potent activation reagents to overcome steric hindrance, is essential for its effective use in the discovery of next-generation peptide therapeutics.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. [Link]
-
N-Methylated Amino Acids. Merck Millipore. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
Safety Data Sheet for (R)-Fmoc-2-(5'-hexenyl)glycine. AAPPTec, LLC. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Sabatino, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering: Methods and Protocols. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Rabanal, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Mastering Fmoc-Diethylglycine in Peptide Synthesis for Enhanced Drug Discovery. Pharmaceutical Outsourcing. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Fmoc-Phg-OH, N-Fmoc-L-phenylglycine. AAPPTec. [Link]
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- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Structure, Properties, and Application in Peptide Synthesis
Executive Summary: This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid building block crucial for the development of advanced peptidomimetics and therapeutic peptides. We delve into its chemical structure, physicochemical properties, and general synthesis. The core of this document focuses on its application in Solid-Phase Peptide Synthesis (SPPS), with a critical examination of the prevalent challenge of racemization. Field-proven protocols and optimized coupling strategies are detailed to ensure stereochemical integrity during peptide chain elongation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional advantages of sterically hindered, unnatural amino acids in their work.
Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and biological activity. However, natural peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[1] These unique building blocks, not found in naturally occurring proteins, allow for the creation of peptidomimetics with enhanced pharmacological profiles, including greater resistance to enzymatic degradation and improved target selectivity.[1]
This compound is one such ncAA. It is a derivative of glycine where an alpha-hydrogen is replaced by a 2-methylphenyl (o-tolyl) group, and the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of the bulky, aromatic side chain introduces conformational constraints and specific steric and electronic properties into a peptide sequence, making it a valuable tool for modulating biological activity and structure.
Physicochemical Properties and Structural Elucidation
Chemical Structure
This compound is characterized by three key components:
-
Glycine Backbone: The simplest amino acid scaffold.
-
2-Methylphenyl Side Chain: A phenyl group substituted with a methyl group at the ortho position, attached to the alpha-carbon. This bulky, hydrophobic group is central to its function in modifying peptide conformation.
-
Fmoc Protecting Group: Attached to the alpha-amino group, this moiety is fundamental to its use in the orthogonal Fmoc/tBu strategy for SPPS.[1][2]
Stereochemistry
The designation "DL" signifies that this compound is supplied as a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] While enantiomers share identical physical properties in an achiral environment, their biological activity can differ profoundly due to the stereospecific nature of enzymes and receptors. The primary challenge when using phenylglycine derivatives in SPPS is preventing the loss of stereochemical integrity (racemization or epimerization) at the alpha-carbon during the coupling step.[3][4][5]
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 879500-48-8 | [6] |
| Molecular Formula | C₂₄H₂₁NO₄ | [6] |
| Molecular Weight | 387.44 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Storage | Room temperature, keep dry and well-ventilated | [6][8] |
| Solubility | Soluble in DMF and other common organic solvents for SPPS | [7] |
| Stability | Stable under recommended storage conditions | [8][9] |
Synthesis and Quality Control
General Synthetic Pathway
The synthesis of this compound typically involves the Nα-protection of the parent amino acid, DL-(2-methylphenyl)glycine. This is achieved by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic aqueous-organic conditions. The high purity of the final Fmoc-amino acid is critical, as impurities can be incorporated into the growing peptide chain during synthesis.[2]
Caption: General workflow for the synthesis of Fmoc-protected amino acids.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a building block for Fmoc-based SPPS, an efficient method for assembling peptides on an insoluble polymer resin.[10] The synthesis cycle involves the iterative removal of the temporary Fmoc group with a mild base (deprotection) followed by the coupling of the next Fmoc-protected amino acid.[10][11]
Critical Challenge: Racemization of Phenylglycine Derivatives
The most significant challenge when incorporating phenylglycine and its derivatives is the high risk of racemization during the coupling step.[3][4] The underlying cause is the increased acidity of the α-proton due to the electron-withdrawing effect of the adjacent phenyl ring. During the base-catalyzed activation and coupling, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.
This issue is particularly pronounced with standard coupling conditions that use strong, non-hindered bases like diisopropylethylamine (DIPEA) in conjunction with common activators like HBTU or HATU.[4]
Recommended Coupling Strategies to Mitigate Racemization
To preserve stereochemical integrity, the choice of coupling reagent and base is paramount. Research has shown that specific combinations can reduce racemization to negligible levels.[3][4][5] The key is to use coupling reagents that form less reactive activated species and/or sterically hindered bases that are less likely to abstract the sensitive α-proton.
| Condition | Standard (High Racemization Risk) | Recommended (Low Racemization) | Rationale for Recommendation |
| Coupling Reagent | HATU, HBTU | COMU or DEPBT | Forms an activated species less prone to base-catalyzed enolization. |
| Base | DIPEA, NMM | DMP (2,6-dimethylpyridine) or TMP (2,4,6-trimethylpyridine) | Steric hindrance reduces the base's ability to abstract the α-proton, while still facilitating the coupling reaction.[3][4] |
Standard Fmoc-SPPS Workflow
The iterative cycle of SPPS is a well-established process. The diagram below illustrates the key steps for incorporating a single amino acid.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Protocol for Incorporation into a Peptide Sequence (Manual SPPS)
This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine. It is designed to minimize racemization.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound (3.0 equiv.)
-
COMU (3.0 equiv.)
-
2,6-dimethylpyridine (DMP) (4.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 1 hour.[11] For an ongoing synthesis, ensure the resin has been thoroughly washed with DMF after the previous deprotection step to remove all traces of piperidine.
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes with agitation.[11]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3.0 equiv.) and COMU (3.0 equiv.) in a minimal amount of DMF.
-
Add 2,6-dimethylpyridine (DMP) (4.0 equiv.) to the solution.
-
Immediately add this activation mixture to the drained resin in the reaction vessel.[3]
-
Agitate the mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor the reaction for completion (disappearance of free amine).
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Safety and Handling
As a laboratory chemical, this compound should be handled with standard safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][12]
-
Handling: Avoid dust formation and inhalation.[8][13] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry place.[6][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8][9]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[8]
Conclusion
This compound is a valuable building block for modifying peptide structures to enhance their therapeutic potential. Its successful application hinges on a thorough understanding of its chemical properties, particularly the propensity of its α-carbon to racemize under standard SPPS conditions. By employing optimized protocols that utilize specific coupling reagents like COMU and sterically hindered bases such as DMP, researchers can confidently incorporate this and other challenging phenylglycine derivatives while maintaining stereochemical purity. This technical guide provides the foundational knowledge and practical methodologies required to effectively leverage this compound in advanced peptide synthesis and drug discovery programs.
References
- Vertex AI Search, based on Fmoc-DL-(2-methylphenyl)
- Vertex AI Search, based on Exploring FMOC-Glycine: A Key Component in Peptide Synthesis.
- Vertex AI Search, based on a Safety Data Sheet for a rel
- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Aapptec Peptides. Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1.
- CDH Fine Chemical. FMOC-D-PHENYLGLYCINE CAS NO 111524-95-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. SAFETY DATA SHEET.
- CDH Fine Chemical. FMOC-L-PHENYLGLYCINE CAS No 102410-65-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Chem-Impex. Fmoc-N-methyl-L-phenylglycine.
- Benchchem. Fmoc-DL-(2-thienyl)glycine | 211682-11-0.
- NIH. Advances in Fmoc solid-phase peptide synthesis.
- Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
Sources
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- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. labsolu.ca [labsolu.ca]
- 7. innospk.com [innospk.com]
- 8. peptide.com [peptide.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Properties and Application of Fmoc-DL-(2-methylphenyl)glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid building block utilized in solid-phase peptide synthesis (SPPS). As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights to empower researchers in leveraging the unique properties of this reagent for the development of novel peptide-based therapeutics and research tools.
Introduction: The Strategic Value of Non-Canonical Amino Acids
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties. Modifications such as N-methylation or the introduction of sterically demanding side chains can significantly improve metabolic stability, receptor affinity, and cell permeability. This compound, with its ortho-methylated phenyl ring, presents a unique tool for introducing conformational constraints and steric bulk into a peptide backbone, potentially influencing its secondary structure and biological activity. The use of a racemic mixture (DL) allows for the exploration of diastereomeric peptide libraries, which can be instrumental in structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the building block is paramount for its successful application in SPPS.
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₁NO₄ | [1] |
| Molecular Weight | 387.44 g/mol | [1] |
| CAS Number | 879500-48-8 | [1] |
| Appearance | White to off-white powder (general observation for Fmoc-amino acids) | [2] |
| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | [2] |
| Melting Point | Data not available in searched literature. For comparison, the melting point of Fmoc-L-phenylglycine is 169-182 °C. | [3] |
| Storage | Store at 2-8°C to ensure stability.[1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound into a peptide sequence requires careful consideration of several factors, primarily steric hindrance and the potential for racemization.
The Challenge of Steric Hindrance
The ortho-methyl group on the phenyl ring of this compound presents a significant steric barrier, which can impede coupling efficiency.[4][5][6] Inefficient coupling can lead to deletion sequences and a lower yield of the desired full-length peptide.
To overcome this challenge, the following strategies are recommended:
-
Use of High-Activity Coupling Reagents: Standard coupling reagents like HBTU may not be sufficient. More potent activating agents are recommended to drive the reaction to completion.[7]
-
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the incorporation of sterically hindered residues.[7]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to several hours or even overnight can enhance coupling efficiency.[7]
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate the coupling reaction and improve yields for difficult couplings.[8]
Managing Racemization of Phenylglycine Derivatives
A critical consideration when working with phenylglycine and its derivatives is the susceptibility of the α-proton to epimerization under basic conditions, which are prevalent during the coupling step of Fmoc-SPPS.[9][10][11] This is particularly important even when starting with a racemic mixture, as the D/L ratio can be altered during synthesis, leading to a complex and unpredictable mixture of diastereomers.
Research has shown that the base-catalyzed coupling of Fmoc-phenylglycine is the critical step for racemization.[9][10][11] The choice of the activating agent and, more importantly, the base used for activation, has a profound impact on maintaining the stereochemical integrity of the amino acid.
To minimize racemization, the following coupling conditions are strongly recommended:
| Coupling Reagent | Base | Rationale | Source |
| DEPBT | Collidine or TMP | Minimizes base-catalyzed racemization. | [9][10] |
| COMU | DMP or TMP | Highly efficient and suppresses epimerization. | [9] |
| HATU | Collidine or TMP | Effective, but the choice of a sterically hindered base is crucial. | [7][9] |
It is crucial to avoid the use of strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in combination with HATU for the coupling of phenylglycine derivatives, as this has been shown to cause significant racemization. [9]
Experimental Protocols
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound
This protocol is optimized for minimizing racemization and overcoming steric hindrance.
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and COMU (3 equivalents) in DMF.
-
Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.
-
After the coupling is complete, wash the resin extensively with DMF.
-
Optional but Recommended: Perform a second coupling using a fresh solution of activated this compound to ensure maximum incorporation.
-
Wash the resin with DMF followed by dichloromethane (DCM) and dry under vacuum.
Working with a DL-Racemic Mixture: Implications and Characterization
The use of this compound will result in the synthesis of a mixture of peptide diastereomers. This is a deliberate choice to explore the biological activity of different stereoisomers. It is important to recognize that the final product will not be a single entity but a collection of closely related peptides.
Purification of Diastereomeric Peptides
The separation of diastereomers can be challenging due to their similar physicochemical properties.[12][13][14] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for purifying and analyzing these mixtures.[12][15]
Key considerations for successful separation include:
-
High-Resolution Columns: Use of a high-quality C18 or C8 column with a small particle size is essential.
-
Shallow Gradients: Employing a very shallow gradient of the organic mobile phase (e.g., acetonitrile) can improve the resolution between closely eluting diastereomers.[12]
-
Temperature Control: Maintaining a constant and sometimes elevated column temperature can enhance separation efficiency.
Analytical Characterization
The characterization of the final peptide product should confirm the presence of the expected diastereomers and assess their relative abundance.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC chromatogram will show multiple peaks corresponding to the different diastereomers. The peak area can be used to estimate the relative ratio of the isomers.[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptides. All diastereomers will have the same mass.[16]
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the purified peptide.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth structural characterization, 2D NMR techniques can be employed to distinguish between diastereomers and elucidate their individual conformations.[8]
Conclusion
This compound is a valuable tool for peptide chemists seeking to introduce novel structural motifs and explore the impact of stereochemistry on peptide function. Successful application of this building block hinges on a clear understanding of the challenges posed by steric hindrance and the potential for racemization. By employing optimized coupling strategies with highly active reagents and sterically hindered bases, researchers can efficiently incorporate this non-canonical amino acid into their target peptides. The resulting diastereomeric mixtures, while requiring careful purification and characterization, offer a rich source of chemical diversity for drug discovery and fundamental research.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 72(15), 5794-801. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. American Chemical Society. [Link]
-
Chen, Y., et al. (2008). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. [Link]
-
Gong, B., et al. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications. [Link]
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of. ResearchGate. [Link]
-
ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]
-
Elsawy, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
-
ChemBK. (2024). Fmoc-Allyl-D-Glycine. ChemBK. [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
PubChem. (n.d.). Fmoc-L-Allylglycine. PubChem. [Link]
-
van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. [Link]
-
Carl ROTH. (n.d.). Fmoc-Glycine. Carl ROTH. [Link]
-
ResearchGate. (n.d.). Detection of D-amino-acid in peptides by RP-HPLC and mass spectrometry. ResearchGate. [Link]
-
van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]
-
Taylor & Francis eBooks. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Taylor & Francis eBooks. [Link]
-
Hoofnagle, A. N., et al. (2012). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 58(1), 48-69. [Link]
-
ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name.... ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. Aapptec Peptides. [Link]
-
Jyske, T., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed Central. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Fmoc-Glycine, 5 g, CAS No. 29022-11-5 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fmoc-DL-(2-methylphenyl)glycine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of Fmoc-DL-(2-methylphenyl)glycine, a valuable unnatural amino acid (UAA) utilized in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for each step. The synthesis is presented as a two-part process: the initial formation of DL-(2-methylphenyl)glycine via a modified Strecker reaction, followed by the N-terminal protection of the amino acid using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This guide emphasizes experimental robustness, providing a self-validating protocol with clear causality for each experimental choice.
Introduction: The Significance of Unnatural Amino Acids
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have found widespread application as pharmacophores, spectroscopic probes, and building blocks for peptidomimetics.[1] Their incorporation into peptide structures can enhance stability, improve bioavailability, and introduce novel functionalities.[1][] this compound, with its sterically hindered phenyl group, is a particularly interesting building block for creating peptides with constrained conformations, which can lead to enhanced biological activity and selectivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.[][4][5]
Strategic Approach: A Two-Step Synthesis
The synthesis of this compound is most efficiently achieved through a two-step synthetic route. This strategy separates the formation of the core amino acid structure from the installation of the protecting group, allowing for purification of the intermediate and ensuring a high-quality final product.
Step 1: Synthesis of DL-(2-methylphenyl)glycine via Strecker Reaction. The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[6][7][8] It involves a one-pot, three-component reaction between an aldehyde (2-methylbenzaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (sodium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[8][9]
Step 2: N-Terminal Protection with Fmoc-Cl. The synthesized DL-(2-methylphenyl)glycine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the final product.[4][10] Fmoc-OSu is also a common reagent for this purpose and can offer milder reaction conditions with fewer side products.[][11]
Logical Flow of the Synthetic Strategy
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of DL-(2-methylphenyl)glycine
This procedure is adapted from the principles of the Strecker synthesis.[8][9][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methylbenzaldehyde | 120.15 | 12.0 g (11.7 mL) | 0.1 | 1.0 |
| Ammonium Chloride | 53.49 | 6.42 g | 0.12 | 1.2 |
| Sodium Cyanide | 49.01 | 5.88 g | 0.12 | 1.2 |
| Methanol | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| Concentrated HCl | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.42 g) and sodium cyanide (5.88 g) in a mixture of water (50 mL) and methanol (50 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Addition of Aldehyde: Cool the solution to 0°C in an ice bath. Slowly add 2-methylbenzaldehyde (12.0 g) to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile intermediate will be observed as the reaction progresses.
-
Hydrolysis: After 24 hours, carefully add concentrated hydrochloric acid (approximately 50 mL) to the reaction mixture in the fume hood. Caution: This will generate toxic hydrogen cyanide gas. Ensure adequate ventilation.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form. Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) with a solution of sodium hydroxide.
-
Purification: Collect the precipitated crude DL-(2-methylphenyl)glycine by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Part 2: Synthesis of this compound
This protocol is based on standard Fmoc protection procedures for amino acids.[]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| DL-(2-methylphenyl)glycine | 165.19 | 8.26 g | 0.05 | 1.0 |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 258.70 | 14.23 g | 0.055 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 0.15 | 3.0 |
| 1,4-Dioxane | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
Step-by-Step Methodology:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve DL-(2-methylphenyl)glycine (8.26 g) and sodium bicarbonate (12.6 g) in a mixture of water (100 mL) and 1,4-dioxane (100 mL). Stir until a clear solution is obtained.
-
Addition of Fmoc-Cl: Cool the solution to 0°C in an ice bath. In a separate beaker, dissolve Fmoc-Cl (14.23 g) in 50 mL of 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the amino acid solution over 1 hour with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted Fmoc-Cl and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate of this compound will form. Extract the product into ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound.[11]
Mechanistic Insights
Strecker Reaction Mechanism
The Strecker synthesis proceeds through a well-established mechanism.
Caption: Simplified mechanism of the Strecker synthesis.
Initially, the aldehyde reacts with ammonia to form an iminium ion.[8] This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon to form the α-aminonitrile.[8][9] Subsequent acid-catalyzed hydrolysis of the nitrile group first yields an amide, which is then further hydrolyzed to the carboxylic acid, providing the final α-amino acid.[8]
Fmoc Protection Mechanism
The protection of the amino group with Fmoc-Cl is a nucleophilic acyl substitution reaction.
Caption: Mechanism of Fmoc protection.
The amino group of DL-(2-methylphenyl)glycine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of Fmoc-Cl.[10] This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable Fmoc-protected amino acid. The base (sodium bicarbonate) is crucial to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[10]
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable unnatural amino acid for applications in peptide synthesis and drug discovery. The emphasis on a two-step approach ensures the isolation of a pure intermediate, leading to a high-quality final product. The provided mechanistic insights and justifications for experimental choices are intended to empower the user to troubleshoot and adapt the protocol as needed.
References
- Unnatural Amino Acids: Definition, Synthesis, and Applic
- Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling | Organic Letters - ACS Public
- Chemical Synthesis of Unn
- Methods for the synthesis of unnatural amino acids - PubMed. (2001-11). (URL: )
- Strecker Synthesis - NROChemistry. (URL: )
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Public
- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (URL: )
- Strecker amino acid synthesis - Wikipedia. (URL: )
- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet
- Strecker Synthesis - Organic Chemistry Portal. (URL: )
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (URL: )
- Fmoc Amino Acids - BOC Sciences. (URL: )
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: )
- Fmoc Amino Acids for SPPS - AltaBioscience. (URL: )
- Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strecker Synthesis [organic-chemistry.org]
An In-depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Properties, Application, and Stereochemical Control in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, derivatives of phenylglycine are of significant interest due to their ability to introduce conformational constraints and novel side-chain interactions. This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a unique building block for solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, with a primary focus on its molecular weight, and explore the critical considerations for its successful incorporation into peptide chains, particularly the mitigation of racemization. This document is intended to serve as a practical resource for researchers aiming to leverage the distinct structural features of this amino acid in their drug discovery endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a protected amino acid is paramount for its effective use in peptide synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 387.44 g/mol | [1] |
| Chemical Formula | C24H21NO4 | [1] |
| CAS Number | 879500-48-8 | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMF, DMSO, NMP | General knowledge for Fmoc-amino acids |
The molecular weight of 387.44 g/mol is a critical parameter for calculating reagent stoichiometry during the coupling reactions in SPPS.[1]
The Structural Significance of the ortho-Methyl Group
The defining feature of this compound is the methyl group at the ortho position of the phenyl ring. This substitution is not merely an addition of hydrophobic bulk; its steric hindrance in close proximity to the peptide backbone can significantly influence the conformational freedom of the amino acid residue. This can lead to:
-
Restricted Dihedral Angles: The ortho-methyl group can limit the rotation around the N-Cα and Cα-C bonds, favoring specific backbone conformations. This can be instrumental in pre-organizing a peptide into a bioactive conformation, thereby enhancing its binding affinity to a biological target.
-
Modulation of Aromatic Interactions: The methyl group can influence the orientation of the phenyl ring, affecting its ability to participate in π-π stacking or cation-π interactions with other aromatic residues or receptor pockets.
-
Increased Proteolytic Stability: The steric bulk of the side chain can shield the adjacent peptide bonds from enzymatic cleavage, prolonging the in vivo half-life of the peptide therapeutic.
Core Challenge: Racemization in Solid-Phase Peptide Synthesis
A well-documented challenge associated with phenylglycine and its derivatives in Fmoc-based SPPS is their high propensity for racemization. The α-proton of phenylglycine is relatively acidic and can be abstracted under the basic conditions employed during both the Fmoc-deprotection and coupling steps, leading to a loss of stereochemical integrity. This is a critical issue as the biological activity of peptides is highly dependent on their precise three-dimensional structure.
Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS.
Sources
An In-Depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Synthesis, Application, and Stereochemical Control in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering a means to enhance proteolytic stability, modulate bioactivity, and impose specific conformational constraints.[1][2][3] Fmoc-DL-(2-methylphenyl)glycine, a derivative of the non-proteinogenic amino acid phenylglycine, is a valuable building block for introducing unique structural motifs into peptides. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most critically, the methodologies for its successful and stereochemically controlled incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
CAS Number: 879500-48-8[4] Molecular Formula: C₂₄H₂₁NO₄[4] Molecular Weight: 387.44 g/mol [4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. | [5] |
| Storage | Room temperature, protected from light and moisture. | [4] |
| Shelf Life | Approximately 1095 days under proper storage conditions. | [4] |
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of DL-(2-methylphenyl)glycine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A general and effective method for this transformation is the use of Fmoc-succinimide (Fmoc-OSu) under basic aqueous conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
DL-(2-methylphenyl)glycine
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve DL-(2-methylphenyl)glycine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 (v/v) mixture of THF and a saturated aqueous solution of NaHCO₃.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Dilute the reaction mixture with water and adjust the pH to approximately 9 with additional saturated aqueous NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.
Causality of Experimental Choices:
-
The biphasic THF/aqueous NaHCO₃ system ensures that both the amino acid and the Fmoc-OSu are sufficiently soluble for the reaction to proceed.
-
The basic condition (NaHCO₃) deprotonates the amino group of the glycine derivative, rendering it nucleophilic for the attack on the activated carbonyl of Fmoc-OSu.
-
The ether wash at basic pH removes non-polar impurities, while the desired product remains in the aqueous phase as its carboxylate salt.
-
Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based SPPS to introduce the 2-methylphenylglycine residue into a growing peptide chain. The workflow follows the standard SPPS cycle of deprotection, coupling, and washing.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The Challenge of Racemization
A significant challenge when incorporating arylglycine derivatives, including this compound, into peptides is the high propensity for racemization at the α-carbon during the coupling step.[2][3][6] This is due to the increased acidity of the α-proton, which can be abstracted by the base used in the coupling reaction, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L isomers. Studies have shown that the base-catalyzed coupling step is the critical point for racemization, not the Fmoc deprotection step.[2]
Caption: Mechanism of racemization during the coupling of Fmoc-arylglycines.
Optimized Coupling Protocol to Minimize Racemization
To mitigate racemization, the choice of coupling reagents and base is crucial. Standard coupling cocktails such as HBTU/DIPEA are known to cause significant epimerization of phenylglycine residues.[2] Research has demonstrated that using specific coupling reagents in combination with sterically hindered, weaker bases can significantly suppress racemization.[2][6]
Recommended Coupling Reagents and Bases:
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with TMP (2,4,6-Trimethylpyridine) or DMP (2,6-Dimethylpyridine) .[2][6]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with TMP or DMP .[2][6]
Quantitative Comparison of Coupling Reagents on Racemization:
The following table, adapted from data on Fmoc-phenylglycine, illustrates the dramatic effect of the coupling reagent and base on the stereochemical purity of the resulting peptide.[2]
| Coupling Reagent (3.0 eq) | Base (4.0 eq) | Diastereomeric Purity (%) |
| HATU | DIPEA | ~70-80% |
| HBTU | DIPEA | ~70-75% |
| PyBOP | DIPEA | ~75-80% |
| DMTMM-BF₄ | NMM | ~85-90% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
Optimized Coupling Protocol:
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq.), COMU (3.0 eq.), in DMF.
-
Coupling: Add TMP (4.0 eq.) to the activation solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Fmoc Deprotection
The Fmoc group is reliably removed using a solution of piperidine in DMF.[7]
Deprotection Protocol:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
Agitate for an initial 2-3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Influence of the 2-Methylphenyl Group on Peptide Structure and Bioactivity
The incorporation of non-canonical amino acids like 2-methylphenylglycine can significantly influence the properties of a peptide.[8][9]
-
Conformational Constraints: The ortho-methyl group on the phenyl ring introduces steric hindrance, which can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This can favor specific backbone dihedral angles (phi and psi), potentially inducing or stabilizing secondary structures such as β-turns or helical motifs.[10]
-
Hydrophobicity: The addition of the methylphenyl group increases the local hydrophobicity of the peptide, which can influence its interaction with biological targets, such as receptor binding pockets or cell membranes.
-
Proteolytic Stability: The steric bulk of the 2-methylphenyl side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.
-
Bioactivity: The altered conformation and hydrophobicity can lead to changes in biological activity. This may result in enhanced potency, altered receptor selectivity, or novel pharmacological properties.[11][12] The precise impact on bioactivity is sequence-dependent and must be determined empirically for each new peptide.
Conclusion
This compound is a valuable tool for peptide chemists seeking to introduce novel structural and functional properties into their molecules. While its use presents the significant challenge of racemization during coupling, this can be effectively overcome by employing optimized protocols that utilize specific coupling reagents like COMU or DEPBT in combination with sterically hindered bases such as TMP. By carefully controlling the coupling conditions, researchers can confidently incorporate this non-canonical amino acid into their peptide sequences, paving the way for the development of new therapeutics and research probes with enhanced properties.
References
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Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329. [Link]
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Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]
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Liang, C., Behnam, M. A. M., Suderman, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2325-2329. [Link]
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de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
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ChemBK. (2024, April 9). (S)-N-Fmoc-Allylglycine. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
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Hickey, J. L., Sindhikara, D., Zultanski, S. L., & Schultz, D. M. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 584-590. [Link]
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Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163-164. [Link]
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Peptide Synthesis. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]
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Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of peptide research, 63(2), 161-170. [Link]
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Wang, D. H., & Doye, S. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Angewandte Chemie International Edition, 54(10), 3142-3145. [Link]
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Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Structural versatility of peptides from C?, ?-disubstituted glycines: Crystal-state conformational analysis of homopeptides from C?-methyl, C?-benzylglycine [(?Me)Phe]n. Biopolymers, 60(6), 396-419. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
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Gagnon, K. A., & BODE, J. W. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(20), 4153-4157. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Kaur, H., Singh, P., & Chauhan, V. S. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International journal of peptide and protein research, 38(4), 368-375. [Link]
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Takahashi, O., Yamashita, K., & Kobayashi, Y. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC advances, 14(3), 1836-1841. [Link]
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Agyei, D., & Danquah, M. K. (2011). The role of bioactive peptides in diabetes and obesity. Current pharmaceutical design, 17(38), 4371-4381. [Link]
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Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
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Rainey, J. K., & Vederas, J. C. (2002). An electronic effect on protein structure. Journal of the American Chemical Society, 124(15), 3736-3737. [Link]
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Wang, C., Dong, S., & Li, Z. (2013). Constructing bioactive peptides with pH-dependent activities. Biotechnology and bioengineering, 110(11), 2873-2880. [Link]
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Wimley, W. C. (2015). Conformational fine-tuning of pore-forming peptide potency and selectivity. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(10), 2005-2015. [Link]
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Kim, J. H., Kim, D. H., & Lee, J. (2018). Biological Activity of Multifunctional Oligopeptide Derivatives. Journal of the Society of Cosmetic Scientists of Korea, 44(4), 431-439. [Link]
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Valle, G., Crisma, M., Toniolo, C., Hardy, E. E., & Tam, J. P. (1989). Conformational behavior of C?, ?-diphenyl glycine: Extended conformation in tripeptides containing consecutive D?g residues. Biopolymers, 28(1), 219-231. [Link]
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López-García, B., & Cerdà-Bernad, D. (2019). Bioactive peptides: Synthesis, properties, and applications in the packaging and preservation of food. Comprehensive Reviews in Food Science and Food Safety, 18(1), 253-271. [Link]
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Chakrabarti, S., & Guha, S. (2021). Bioactive Peptides: An Understanding from Current Screening Methodology. Journal of Food Quality, 2021. [Link]
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Sharma, G., & Pal, S. (2014). Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry, 38(12), 6097-6107. [Link]
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PubChem. (n.d.). 2-Phenylglycine. Retrieved from [Link]
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Khatri, N., & Raines, R. T. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5163-5171. [Link]
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Fmoc-DL-(2-methylphenyl)glycine: A Comprehensive Technical Guide to Solubility for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-DL-(2-methylphenyl)glycine, a critical parameter for its effective utilization in solid-phase peptide synthesis (SPPS) and other drug development applications. While specific quantitative solubility data for this non-canonical amino acid derivative is not extensively documented in public literature, this guide synthesizes fundamental principles of Fmoc-amino acid solubility, extrapolates expected behavior based on molecular structure, and provides detailed methodologies for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently handle and deploy this compound in their synthetic workflows.
Introduction: The Role of this compound in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for mild deprotection conditions, thereby preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1] The incorporation of non-canonical amino acids, such as DL-(2-methylphenyl)glycine, into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics, including metabolic stability, conformational constraint, and receptor-binding affinity.
This compound, with its unique ortho-methylphenyl side chain, offers a sterically demanding and hydrophobic moiety that can significantly influence the conformational landscape of a peptide. However, the very features that make this building block attractive can also present challenges, most notably in its solubility in the common organic solvents used in SPPS. Inadequate solubility can lead to incomplete coupling reactions, the formation of deletion sequences, and overall reduced purity and yield of the target peptide.[2] A thorough understanding of the solubility profile of this compound is therefore not merely a matter of convenience but a prerequisite for successful and reproducible peptide synthesis.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C24H21NO4 | [3] |
| Molecular Weight | 387.43 g/mol | [3] |
| CAS Number | 879500-48-8 | [3] |
| Appearance | White to off-white solid (Expected) | General knowledge |
| pKa (Carboxylic Acid) | ~2-3 (Estimated) | [4] |
| logP (Octanol/Water) | High (Predicted) | General knowledge |
The presence of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, coupled with the aromatic and sterically hindered 2-methylphenyl side chain, strongly suggests that this compound will exhibit limited solubility in aqueous media and a preference for organic solvents. The ortho-methyl group on the phenyl ring can also influence crystal packing and solvation by introducing a steric element that may disrupt intermolecular interactions compared to its unsubstituted counterpart, Fmoc-phenylglycine.
Factors Governing the Solubility of this compound
The solubility of any Fmoc-protected amino acid is a complex interplay of several factors. For this compound, the key determinants are:
-
The Amino Acid Side Chain: The 2-methylphenyl group is nonpolar and hydrophobic. This will be a primary driver of its solubility, favoring less polar organic solvents.
-
The Fmoc Protecting Group: The fluorenyl moiety is a large, planar, and hydrophobic aromatic system, further contributing to poor aqueous solubility and enhancing solubility in organic solvents capable of π-π stacking interactions.
-
The Solvent System: The choice of solvent is paramount. Polar aprotic solvents are the most common in SPPS, but their ability to dissolve this compound will depend on a balance of polarity, hydrogen bonding capacity, and steric compatibility.[1][2][5]
-
Temperature: In most cases, solubility will increase with temperature. Gentle warming can be a useful technique to dissolve challenging Fmoc-amino acids, though care must be taken to avoid degradation.
-
Crystalline Form: The solid-state packing of the molecule can significantly impact the energy required to dissolve it. Different crystalline polymorphs may exhibit different solubilities.
Predicted and Observed Solubility in Common Solvents
While precise quantitative data is scarce, we can predict the relative solubility of this compound in solvents commonly used in peptide synthesis and drug development based on the principle of "like dissolves like".
| Solvent | Polarity | Predicted Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Moderate | DMF is an excellent solvent for most Fmoc-amino acids and is expected to be effective for this compound. Its high polarity and ability to accept hydrogen bonds can solvate the carboxylic acid and amide groups, while its organic nature accommodates the hydrophobic Fmoc and side-chain moieties.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | NMP is a stronger solvent than DMF and is often used for Fmoc-amino acids with poor solubility. It is an excellent choice for dissolving this compound, especially if issues are encountered with DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | DMSO is a powerful polar aprotic solvent that is generally an excellent choice for dissolving a wide range of organic molecules, including those with poor solubility. |
| Dichloromethane (DCM) | Nonpolar | Moderate to Poor | While used in SPPS, DCM is less polar than DMF and NMP and may be a less effective solvent for this compound on its own. It is more likely to be used in solvent mixtures or for washing steps.[1] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Poor | Acetonitrile is generally a poorer solvent for large, protected amino acids compared to DMF and NMP. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | THF may offer moderate solubility and can be considered as an alternative or co-solvent. |
| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the molecule will lead to negligible solubility in water. |
| Methanol/Ethanol | Polar Protic | Poor to Moderate | While polar, these alcohols may offer some solubility due to their ability to hydrogen bond with the carboxylic acid group. However, the large hydrophobic regions of the molecule will limit this. |
It is crucial to note that some Fmoc-amino acids, particularly those with bulky side chains, can exhibit poor solubility even in DMF and NMP.[6] Therefore, empirical determination of solubility is always recommended.
Experimental Protocol for Determining the Solubility of this compound
The following protocol provides a robust method for the quantitative determination of the solubility of this compound in a given organic solvent. This method relies on the preparation of a saturated solution followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
Organic solvents of interest (e.g., DMF, NMP, DMSO, DCM, THF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC system with a UV detector (set to the absorbance maximum of the Fmoc group, ~265 nm or ~301 nm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure
-
Preparation of a Saturated Solution: a. Accurately weigh an excess amount of this compound into a vial. b. Add a known volume of the chosen solvent to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Preparation for HPLC Analysis: a. After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle. b. Centrifuge the vial to further pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant using a pipette. d. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter. e. Perform a known dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Inject the standard solutions onto the HPLC to generate a calibration curve of peak area versus concentration. c. Inject the diluted sample of the saturated solution onto the HPLC. d. Determine the concentration of the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Self-Validating System and Causality
This protocol incorporates self-validating steps to ensure accuracy. The use of a thermostatic shaker ensures a constant temperature, as solubility is temperature-dependent. Centrifugation and filtration are crucial for removing undissolved solids, preventing artificially high solubility measurements. The generation of a calibration curve with known standards provides a reliable basis for quantifying the unknown concentration. The rationale behind using HPLC is its high sensitivity and specificity for the Fmoc chromophore, allowing for accurate quantification even at low concentrations.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships discussed in this guide.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for determining solubility.
Overcoming Solubility Challenges in SPPS
Should this compound exhibit poor solubility in the desired SPPS solvent, several strategies can be employed:
-
Use of a Stronger Solvent: Switching from DMF to NMP is a common first step.
-
Solvent Mixtures: The use of co-solvents can sometimes enhance solubility. For example, a small percentage of DMSO in DMF can be effective.
-
Gentle Heating: Warming the solution can help dissolve the protected amino acid. However, this should be done with caution to avoid degradation.
-
Sonication: Brief sonication can aid in the dissolution of suspended particles.
-
In-situ Activation: For particularly challenging couplings, pre-activating the Fmoc-amino acid in a smaller volume of a good solvent before adding it to the reaction vessel can be beneficial.
Conclusion
This compound is a valuable building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. While its inherent hydrophobicity and steric bulk present solubility challenges, a systematic approach to solvent selection and the application of the detailed experimental protocol provided in this guide will enable researchers to accurately determine its solubility profile. This critical data will inform the design of robust and efficient solid-phase peptide synthesis protocols, ultimately facilitating the successful development of next-generation peptide-based drugs.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
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The Strategic Incorporation of Fmoc-DL-(2-methylphenyl)glycine in Peptide Design: A Technical Guide for Advanced Drug Development
Abstract
The introduction of non-canonical amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug discovery, offering a potent toolkit to modulate pharmacological properties. This guide provides an in-depth technical exploration of Fmoc-DL-(2-methylphenyl)glycine, a sterically demanding building block, and its role in contemporary peptide design. We will delve into the nuanced interplay of steric and electronic effects imparted by the ortho-methylphenyl moiety, providing field-proven strategies for its efficient incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational constraints and potential for enhanced biological activity offered by this and similar N-aryl amino acids.
Introduction: Beyond the Canonical 20 Amino Acids
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their inherent flexibility, which can lead to non-specific binding and reduced potency. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities and conformational restraints to fine-tune the biological activity, stability, and bioavailability of peptide-based therapeutics.[1][2] this compound is a prime example of a UAA that can enforce specific structural arrangements within a peptide chain, thereby influencing its interaction with biological targets.
Chemical Properties and Structural Significance of this compound
This compound is an N-protected amino acid derivative characterized by a phenylglycine core with a methyl group at the ortho position of the phenyl ring. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, making it fully compatible with the widely used Fmoc/tBu strategy in SPPS.[3]
The key to understanding the utility of this building block lies in the unique properties of the 2-methylphenyl side chain:
-
Steric Hindrance: The ortho-methyl group imposes significant steric bulk in close proximity to the peptide backbone. This steric hindrance can restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, thereby inducing specific secondary structures such as turns or helices. This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity to its target.
-
Electronic Effects: The aromatic nature of the phenyl ring can participate in π-π stacking and cation-π interactions with biological targets. The methyl group, being weakly electron-donating, can subtly modulate the electronic properties of the aromatic ring, potentially influencing these non-covalent interactions.
-
Hydrophobicity: The 2-methylphenyl group significantly increases the hydrophobicity of the amino acid residue, which can be advantageous for peptides targeting transmembrane proteins or requiring enhanced membrane permeability.
Solid-Phase Peptide Synthesis (SPPS) with this compound: Protocols and Considerations
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires careful optimization of coupling conditions to ensure high efficiency and prevent deletion sequences. Standard coupling protocols may prove insufficient.
Recommended Resins and Solvents
-
Resin Selection: Standard resins such as Rink Amide or Wang resins are suitable for the synthesis of peptide amides and acids, respectively. For particularly challenging sequences prone to aggregation, resins with a polyethylene glycol (PEG) linker (e.g., TentaGel) can improve solvation and synthetic outcomes.
-
Solvent Systems: While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, for sterically hindered couplings, N-methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP (1:1:1) can enhance the solvation of the growing peptide chain and improve coupling efficiency.
Coupling Strategies for a Sterically Hindered Residue
Due to the steric bulk of the 2-methylphenyl group, achieving complete acylation of the N-terminal amine can be challenging. The following strategies are recommended to maximize coupling yields:
-
High-Potency Coupling Reagents: The use of highly reactive uronium/aminium or phosphonium salt-based coupling reagents is crucial. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are recommended due to their high reactivity and ability to overcome steric barriers.[1][4]
-
Double Coupling: A common and effective strategy is to perform the coupling reaction twice. After the initial coupling, the resin is washed, and a fresh solution of activated this compound is added to acylate any remaining unreacted N-terminal amines.[1]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the coupling yield for sterically demanding residues.
Monitoring the Coupling Reaction
Thorough monitoring of the coupling reaction is essential to ensure complete incorporation of the amino acid. The Kaiser test (ninhydrin test) is a reliable method to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete coupling reaction. If the test is positive (blue or purple beads), a second coupling is warranted.
Experimental Protocol: Incorporation of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test on a small sample of the resin.
-
Second Coupling (if necessary): If the Kaiser test is positive, repeat steps 3-5.
-
Final Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection and coupling cycle.
Potential Challenges and Mitigation Strategies
Racemization
Phenylglycine derivatives are known to be susceptible to racemization, particularly during the activation and coupling steps, and even during Fmoc deprotection. A study on the incorporation of Fmoc-phenylglycine highlighted that racemization can be a significant issue.[5]
Mitigation Strategies:
-
Choice of Coupling Reagent and Base: Using coupling reagents known for low racemization, such as COMU, and a weaker base like N-methylmorpholine (NMM) instead of DIPEA can help to minimize epimerization.[5]
-
Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions, reducing the time the activated amino acid is susceptible to racemization. Optimized microwave protocols have been shown to reduce racemization of Fmoc-phenylglycine.[5]
Aggregation
Peptide sequences containing multiple hydrophobic and bulky residues can be prone to aggregation on the solid support, leading to incomplete reactions.
Mitigation Strategies:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures and improve solvation.
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at strategic positions can disrupt aggregation by inducing a "kink" in the peptide backbone.
Impact on Peptide Structure and Biological Activity
The incorporation of this compound is expected to have a profound impact on the resulting peptide's properties:
| Property | Expected Impact of 2-Methylphenylglycine Incorporation |
| Conformation | Induces local conformational constraints, promoting turn or helical structures. |
| Proteolytic Stability | The bulky side chain can sterically hinder the approach of proteases, increasing the peptide's half-life. |
| Binding Affinity | Pre-organization into a bioactive conformation can lead to enhanced binding affinity for the target receptor or enzyme. |
| Hydrophobicity | Increases the overall hydrophobicity of the peptide, which may enhance membrane permeability or interactions with hydrophobic pockets on the target. |
Visualization of Concepts
SPPS Workflow for Incorporating this compound
Caption: A schematic workflow for the incorporation of this compound in SPPS.
Logical Relationship of Properties
Caption: The relationship between the structural features of 2-methylphenylglycine and its impact on peptide properties.
Conclusion
This compound is a valuable, albeit challenging, tool in the arsenal of the peptide chemist. Its successful incorporation, guided by the principles of optimized coupling strategies for sterically hindered amino acids, can impart significant conformational rigidity and enhanced proteolytic stability to peptide therapeutics. The steric and electronic contributions of the 2-methylphenyl moiety offer a unique avenue for modulating the pharmacological profile of peptide drug candidates. While direct experimental data for this specific amino acid remains to be broadly published, the foundational knowledge of handling sterically demanding and racemization-prone building blocks provides a robust framework for its effective utilization. As the demand for more potent and stable peptide drugs continues to grow, the strategic application of such non-canonical amino acids will undoubtedly play a pivotal role in the future of drug development.
References
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BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem. Link
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Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8843–8849. Link
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
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Alzaydi, A., Barbhuiya, R. I., Routray, W., Elsayed, A., & Singh, A. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food and Bioprocess Technology, 16(7), 1435-1452. Link
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ResearchGate. (n.d.). Examples of bioactive peptides incorporating arylglycines. ResearchGate. Link
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Bourne, G. T., Nielson, D. S., & Coughlan, J. F. (2008). Conformational Properties of the Pro-Gly Motif in the - Analysis of the NMR, Raman, and Raman Optical Activity Spectra. The Journal of Organic Chemistry, 73(4), 1481-1489. Link
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BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis. BenchChem. Link
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Isernia, C., Bucci, E. M., & de la Cruz, M. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 20(12), 1046-1060. Link
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American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. Link
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Machado, D., et al. (2019). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 18(1), 185-207. Link
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BMS. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. Link
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
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Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165-166. Link
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Alzaydi, A., Barbhuiya, R. I., Routray, W., Elsayed, A., & Singh, A. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food and Bioprocess Technology, 16(7), 1435-1452. Link
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Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Sigma-Aldrich. Link
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Kopp, F., & Marahiel, M. A. (2007). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 24(4), 735-747. Link
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link
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Tulla-Puche, J., & Albericio, F. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 324-330. Link
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BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing 4-Methylphenylalanine. BenchChem. Link
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Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Link
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Wang, D. H., & Wasa, M. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 48(66), 8261-8263. Link
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Xu, J. C., & Zhang, Y. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Tetrahedron Letters, 46(34), 5729-5732. Link
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ResearchGate. (2014, March 13). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. Link
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Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 198. Link
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Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Link
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Beyond the Canonical 20: An In-Depth Technical Guide to the Applications of Unnatural Amino Acids in Peptide Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in peptide design and drug discovery. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can systematically modulate the pharmacological properties of peptides, addressing their inherent limitations such as poor stability and low bioavailability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of UAA incorporation in peptide synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the innovative frontiers of UAA-driven peptide engineering, from enhancing therapeutic efficacy to creating novel biomaterials.
Introduction: Expanding the Chemical Alphabet of Peptides
Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their clinical utility is often hampered by rapid enzymatic degradation and poor cell permeability.[1] The introduction of unnatural amino acids—amino acids not found in the standard genetic code—offers a powerful toolkit to overcome these hurdles.[2][3] UAAs can introduce a vast array of chemical functionalities, including altered stereochemistry, modified backbones, and unique side chains, enabling the rational design of peptides with enhanced stability, potency, and novel functions.[4][5] This guide will explore the practical applications of these "non-canonical" building blocks in modern peptide synthesis.
Core Methodologies for UAA Incorporation: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for creating peptides containing UAAs, offering precise control over the sequence and the position of incorporation.[6][7] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6] The most prevalent method is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[7]
The Causality Behind Experimental Choices in SPPS of UAA-Containing Peptides
The unique structures of UAAs often necessitate modifications to standard SPPS protocols. Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can slow down coupling reactions. To overcome this, more potent coupling reagents or extended reaction times may be required.[6][8]
-
Protecting Group Strategy: The choice of side-chain protecting groups for UAAs is critical to prevent unwanted side reactions during synthesis and must be orthogonal to the Nα-Fmoc protection.
-
Coupling Reagents: The selection of an appropriate coupling reagent is paramount for efficient peptide bond formation, especially with sterically hindered UAAs.
Below is a comparative analysis of commonly used coupling reagents for challenging UAA incorporations:
| Coupling Reagent | Key Characteristics | Recommended Use Cases |
| HBTU/HATU | Guanidinium-based, highly efficient. HATU is generally more reactive. | Standard and moderately hindered UAA couplings.[9] |
| PyBOP | Phosphonium-based, effective for hindered couplings. | Sterically demanding UAAs, cyclization reactions.[9] |
| COMU | Oxyma-based, high coupling efficiency, reduced racemization risk.[10] | Sterically hindered N-methyl amino acids, microwave-assisted synthesis.[9] |
| DIC/Oxyma | Carbodiimide-based, cost-effective, low racemization when used with Oxyma. | Standard couplings, economical for large-scale synthesis.[6] |
dot graph "SPPS_Workflow_for_UAA_Incorporation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Resin [label="Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)"]; Washing1 [label="Washing\n(DMF)"]; UAA_Coupling [label="UAA Coupling\n(Activated UAA, Coupling Reagent, Base)"]; Washing2 [label="Washing\n(DMF/DCM)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, fillcolor="#FBBC05"]; Cleavage [label="Cleavage & Deprotection\n(e.g., TFA Cocktail)"]; Purification [label="Purification\n(RP-HPLC)"]; Characterization [label="Characterization\n(LC-MS)"];
Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> UAA_Coupling; UAA_Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Fmoc_Deprotection [label="For next AA"]; Repeat -> Cleavage [label="Final AA"]; Cleavage -> Purification; Purification -> Characterization; } Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a UAA.
Detailed Experimental Protocol: Manual SPPS of a Peptide Containing a Sterically Hindered UAA
This protocol outlines a single coupling cycle for incorporating a sterically hindered UAA using HATU as the coupling reagent.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and the sterically hindered UAA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected sterically hindered UAA (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF. b. Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours. For highly hindered UAAs, double coupling may be necessary. e. Monitor the reaction completion using a Kaiser test.[11]
-
Washing: After complete coupling, wash the resin with DMF and DCM.[6]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail and react for 2-3 hours.[12]
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][13]
-
Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS).[14]
Applications of UAAs in Enhancing Peptide Therapeutics
The incorporation of UAAs can dramatically improve the drug-like properties of peptides.[15]
dot graph "UAA_Applications" { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
center [label="UAA Incorporation", shape=doublecircle, fillcolor="#4285F4"]; stability [label="Enhanced Stability", fillcolor="#EA4335"]; potency [label="Increased Potency", fillcolor="#FBBC05"]; permeability [label="Improved Permeability", fillcolor="#34A853"]; bioavailability [label="Higher Bioavailability", fillcolor="#EA4335"]; conjugation [label="Bioconjugation", fillcolor="#FBBC05"]; probes [label="Molecular Probes", fillcolor="#34A853"];
center -- stability; center -- potency; center -- permeability; center -- bioavailability; center -- conjugation; center -- probes; } Caption: Key applications of unnatural amino acids in peptide engineering.
Enhancing Proteolytic Stability
Natural peptides are susceptible to degradation by proteases, leading to short in-vivo half-lives. UAAs can enhance stability through several mechanisms:
-
D-Amino Acids: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can significantly increase resistance to enzymatic degradation.[1]
-
N-Methylation: N-methylated amino acids disrupt the hydrogen bonding network of the peptide backbone, hindering protease recognition.[2]
-
β-Amino Acids: The inclusion of β-amino acids, which have an additional carbon in their backbone, confers remarkable resistance to proteolysis.[3][5] Studies have shown that even a single β-amino acid incorporation can significantly protect neighboring peptide bonds from cleavage.[16] Peptides composed entirely of β-amino acids are generally stable against degradation by peptidases.[3]
Quantitative Impact of UAA Incorporation on Peptide Stability:
| Modification | Peptide System | Fold Increase in Half-Life (approx.) | Reference |
| D-Amino Acid Substitution | Gonadotropin-Releasing Hormone (GnRH) analogue (Triptorelin) | >30-fold (from ~5 min to 2.8 hours) | [11] |
| Acylation and UAA | GLP-1 analogue (Semaglutide) | >19,000-fold (from ~2 min to 160 hours) | [17] |
| β-Amino Acid Incorporation | Antimicrobial α,β-peptides | Resistant to trypsin and chymotrypsin after 36h | [5] |
| N-terminal Acetylation and C-terminal β-Amino Acid | Generic peptide library | Significantly reduced degradation after 48h | [18][19] |
Modulating Potency and Selectivity
UAAs can be used to constrain the peptide's conformation, locking it into a bioactive state and thus increasing its binding affinity and selectivity for its target.[1] For example, the incorporation of β3-hLys8 and (6-OH)Tic11 into a neurotensin analog resulted in a 1324-fold improved selectivity for the neurotensin receptor NST2.[20]
Improving Permeability and Oral Bioavailability
A major challenge for peptide drugs is their poor cell permeability and low oral bioavailability.[2] UAAs can address this by:
-
Increasing Lipophilicity: Incorporating lipophilic UAAs can enhance membrane permeability.
-
Promoting Stable Secondary Structures: Certain UAAs can induce stable helical or turn conformations that are more amenable to passive diffusion across cell membranes.
-
Backbone Modifications: N-methylation can improve permeability by reducing the number of hydrogen bond donors.[2]
A notable example is the replacement of a phenylalanine residue with hydrocinnamate in the C5a peptide antagonist PMX53 to create PMX205, which demonstrated improved oral bioavailability and CNS penetration.[20]
Advanced Applications of UAA-Containing Peptides
Stapled Peptides for Intracellular Targets
Stapled peptides are a class of conformationally constrained peptides where two amino acid side chains are covalently linked.[21] This "staple" is often formed by incorporating two olefin-bearing UAAs at the i and i+4 or i+7 positions of an alpha-helical peptide, followed by a ring-closing metathesis reaction.[21] This strategy enhances helicity, proteolytic resistance, and cell permeability, enabling the targeting of intracellular protein-protein interactions.[21]
Bioconjugation and Molecular Probes
UAAs with bioorthogonal functional groups, such as azides and alkynes, serve as chemical handles for site-specific modification of peptides.[22] This allows for the precise attachment of various moieties, including:
-
Fluorescent Dyes: For imaging and diagnostic applications.[23][24][25]
-
PEG Chains: To improve pharmacokinetic properties.
-
Drug Payloads: In the development of peptide-drug conjugates.[1]
-
Radioisotopes: For imaging and therapy.[26]
"Click Chemistry" for Peptide Bioconjugation:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and specific reaction for peptide bioconjugation.[15][27]
Protocol for CuAAC-Mediated Peptide Bioconjugation:
-
Synthesis of UAA-Containing Peptide: Synthesize a peptide incorporating an azide- or alkyne-containing UAA (e.g., L-propargylglycine or L-azidolysine) using SPPS.
-
Preparation of Reaction Mixture: Dissolve the purified peptide and the alkyne- or azide-functionalized molecule to be conjugated in a suitable solvent system (e.g., DMF/water).
-
Catalyst Addition: Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
Reaction: Allow the reaction to proceed at room temperature.
-
Purification: Purify the conjugated peptide using RP-HPLC.
Photo-Crosslinking for Interactome Mapping
UAAs containing photo-activatable groups, such as benzophenone (Bpa) or diazirines, can be incorporated into peptides to map peptide-protein interactions.[12][28] Upon UV irradiation, these UAAs form covalent crosslinks with interacting biomolecules, allowing for the identification of binding partners.[29]
UAA-Containing Peptides in FDA-Approved Drugs
The successful translation of UAA-containing peptides into the clinic underscores their therapeutic potential.[2][30]
| Drug Name | Unnatural Amino Acid(s) | Therapeutic Area |
| Octreotide | D-Tryptophan, Threoninol | Acromegaly, Carcinoid tumors |
| Lanreotide | D-Naphthylalanine, Threoninamide | Acromegaly, Neuroendocrine tumors |
| Triptorelin | D-Tryptophan | Prostate cancer, Endometriosis |
| Degarelix | D-Alanine, N-acetyl-D-phenylalanine, D-p-chlorophenylalanine, D-tryptophan, D-citrulline, D-homoarginine | Prostate cancer |
| Pasireotide | D-Tryptophan, 4-amino-benzoyl-L-phenylalanine | Cushing's disease, Acromegaly |
| Difelikefalin | 4-aminopiperidine-4-carboxylic acid | Chronic kidney disease-associated pruritus |
(Data sourced from[1][2][11][31])
Future Perspectives and Conclusion
The field of unnatural amino acids continues to expand, with ongoing research focused on developing novel UAAs with unique functionalities and more efficient incorporation methods.[30] The integration of computational design and machine learning is poised to accelerate the discovery and optimization of UAA-containing peptides with desired therapeutic properties.[30]
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On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available at: [Link]
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The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed. Available at: [Link]
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Synthesis of a Fluorescent Amino Acid - Aapptec Peptides. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. Available at: [Link]
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Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments. Available at: [Link]
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On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments. Available at: [Link]
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Gourlay, Ben (2025) Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. - Enlighten Theses. Available at: [Link]
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In silico approaches for predicting the half-life of natural and modified peptides in blood. Available at: [Link]
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Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine | Organic Letters - ACS Publications. Available at: [Link]
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Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K. Available at: [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]
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Quantifying and controlling the proteolytic degradation of cell adhesion peptides - bioRxiv. Available at: [Link]
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Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. Available at: [Link]
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In silico approaches for predicting the half-life of natural and modified peptides in blood - Research journals - PLOS. Available at: [Link]
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Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. Available at: [Link]
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P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. Available at: [Link]
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Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
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Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science. Available at: [Link]
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Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. Available at: [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. Available at: [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at: [Link]
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Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - NIH. Available at: [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. Available at: [Link]
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
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Reported experimental half-lives compared as % increase and absolute mean differences. Available at: [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
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Comparative study of methods to couple hindered peptides - PubMed - NIH. Available at: [Link]
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Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation. Available at: [Link]
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Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach - PubMed. Available at: [Link]
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HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Available at: [Link]
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Photocrosslinking approaches to interactome mapping - PMC - PubMed Central - NIH. Available at: [Link]
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Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides - NIH. Available at: [Link]
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Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. Available at: [Link]
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SPPS Tips For Success Handout - Mesa Labs. Available at: [Link]
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Photo-crosslinking with a genetically encoded unnatural amino acid. A,... - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, facilitating the efficient chemical synthesis of peptides for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1][2] The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized this field, establishing the Fmoc/tBu (tert-butyl) strategy as the most prevalent method for SPPS due to its mild reaction conditions and versatility.[1] This guide provides a comprehensive exploration of the core principles, experimental protocols, and critical considerations of Fmoc-based SPPS, designed for researchers, scientists, and drug development professionals.
The Foundational Principle: Orthogonal Protection on a Solid Support
Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain covalently anchored to an insoluble polymeric resin.[1][2] The synthesis progresses from the C-terminus to the N-terminus. The elegance of this methodology lies in its orthogonal protection scheme:
-
Temporary Nα-Fmoc Protecting Group: This group is labile to mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
-
Permanent Side-Chain Protecting Groups: These are typically tert-butyl (tBu) based and are stable to the basic conditions used for Fmoc removal. They require a strong acid, most commonly trifluoroacetic acid (TFA), for their removal during the final cleavage step.[1][3]
This orthogonality is the linchpin of the strategy, ensuring that the reactive side-chains of the amino acids remain protected throughout the iterative synthesis cycles, preventing unwanted side reactions.[3]
The entire synthesis occurs in a single reaction vessel, where excess reagents and soluble by-products are easily removed by filtration and washing, while the growing peptide chain remains attached to the solid support.[2] This simplifies purification and allows the use of excess reagents to drive reactions to completion, a key advantage of the solid-phase approach.[2]
The Core Workflow: A Four-Step Iterative Cycle
The synthesis of a peptide using Fmoc-SPPS can be distilled into a four-stage cyclical process, which is repeated for each amino acid to be incorporated into the sequence.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Step 1: Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is achieved through a base-catalyzed β-elimination reaction.[1][]
Mechanism:
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[5]
-
This leads to a β-elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3][5]
-
The excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which is then washed away.[3][6]
Caption: Mechanism of Fmoc group removal by piperidine.
Protocol: A solution of 20% piperidine in DMF is commonly used. The deprotection is often performed in two stages: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes) to ensure complete removal.[7]
Step 2: Amino Acid Coupling
The formation of the amide (peptide) bond is the heart of the synthesis. This requires the activation of the carboxyl group of the incoming Fmoc-protected amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Mechanism: The high kinetic barrier for peptide bond formation necessitates the use of coupling reagents.[8] These reagents react with the Fmoc-amino acid to form a highly reactive intermediate (e.g., an active ester or an acylphosphonium/acyluronium salt), which is then readily attacked by the N-terminal amine of the peptide chain.
Common Coupling Reagents:
| Reagent Class | Examples | Characteristics |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly reactive and efficient, leading to short coupling times and high yields.[7] HATU and HCTU often show faster kinetics and lower racemization rates.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient with a good balance of reactivity and stability.[7] PyAOP is particularly useful for coupling N-methyl amino acids.[9] |
| Carbodiimides | DIC, DCC | Cost-effective but generally slower. Used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.[7][9] |
Protocol: The Fmoc-amino acid (typically 3-5 equivalents) is pre-activated with the coupling reagent and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF before being added to the deprotected peptide-resin. The coupling reaction is usually agitated for 30-60 minutes.[1]
Optional Step 3: Capping
If the coupling reaction is incomplete, the unreacted N-terminal amines must be blocked or "capped" to prevent the formation of deletion peptides (sequences missing an amino acid). This is typically achieved by acetylation with acetic anhydride and a base.[10] A Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines; a blue color indicates an incomplete coupling.[10]
Step 4: Final Cleavage and Global Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid, most commonly TFA, and a variety of scavengers.
Scavengers are crucial to quench the reactive cationic species generated during the removal of the side-chain protecting groups, which can otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[6]
Common Cleavage Cocktails:
| Reagent | Purpose | Target Residues |
| TFA | Strong acid for cleavage and deprotection | - |
| Triisopropylsilane (TIS) | Reduces oxidized methionine, scavenges carbocations | Trp, Met |
| Water | Scavenger, aids in TFA penetration | Trp |
| 1,2-Ethanedithiol (EDT) | Scavenger for trityl and other protecting groups | Cys |
| Phenol | Protects tyrosine and tryptophan residues | Tyr, Trp |
Protocol: A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS). The peptide-resin is treated with the cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.
Key Components and Considerations
The success of Fmoc-SPPS is highly dependent on the careful selection of high-quality materials.
Solid Supports (Resins)
The choice of resin is critical as it dictates the C-terminal functionality of the peptide and influences the overall success of the synthesis.[1][2]
| Resin | C-Terminal Functionality | Linker Type & Cleavage |
| Wang Resin | Carboxylic Acid | Benzyl alcohol-type linker; cleavage with a high concentration of TFA.[1][11] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Highly acid-labile linker; allows for cleavage of fully protected peptides with dilute TFA.[1][11] |
| Rink Amide Resin | Amide | Rink Amide linker; standard for peptide amides, cleaved with TFA.[12] |
| Sieber Amide Resin | Protected Peptide Amide | Highly acid-labile linker; allows cleavage with 1% TFA to yield a protected peptide amide. |
Before synthesis, the resin must be swelled in a suitable solvent like DMF or dichloromethane (DCM) to ensure the accessibility of reactive sites within the polymer matrix.[2]
Side-Chain Protecting Groups
The selection of side-chain protecting groups is crucial for preventing unwanted reactions. They must be stable to the basic conditions of Fmoc deprotection but readily removable during the final acid cleavage.[3]
| Amino Acid | Common Protecting Group |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asp, Glu | OtBu (tert-butyl ester) |
| Cys, Asn, Gln, His | Trt (trityl) |
| Lys, Trp | Boc (tert-butyloxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-butyl ether) |
Troubleshooting Common Challenges
Despite its robustness, Fmoc-SPPS is not without its challenges.
-
Aspartimide Formation: A significant side reaction, particularly in sequences containing aspartic acid, is the formation of a five-membered ring aspartimide intermediate upon exposure to the piperidine base.[13] This can lead to the formation of undesired β-aspartyl peptides. Using a less basic deprotection cocktail (e.g., adding HOBt to the piperidine solution) or employing backbone protection strategies can mitigate this issue.[13][14]
-
Difficult Couplings: Steric hindrance, particularly with β-branched amino acids like valine and isoleucine, can lead to incomplete coupling.[10] Strategies to overcome this include using more potent coupling reagents (e.g., HATU), double coupling (repeating the coupling step), or increasing the reaction temperature.[10][14]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminus inaccessible. This can be addressed by using aggregation-disrupting solvents (e.g., N-methyl-2-pyrrolidone - NMP), incorporating pseudoproline dipeptides, or performing the synthesis at an elevated temperature.[10]
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, careful selection of reagents and solid supports, and awareness of potential side reactions are paramount to the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical insights to empower scientists to effectively utilize this cornerstone of peptide chemistry.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Guide to Resins and Linkers in SPPS | Biosynth. (n.d.).
- Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed. (2013). Methods in Molecular Biology, 1047, 23–41.
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis - Benchchem. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Fmoc SPPS Linkers - Sigma-Aldrich. (n.d.).
- Fmoc Solid-Phase Peptide Synthesis - PubMed. (2024). Methods in Molecular Biology, 2821, 33–55.
- SPPS Resins for Peptide Synthesis - Fluorochem. (n.d.).
- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Resins for Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- A Technical Guide to Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS - Benchchem. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem. (n.d.).
- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-DL-(2-methylphenyl)glycine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique structural conformations. Fmoc-DL-(2-methylphenyl)glycine is a prime example of such a building block, offering the potential to introduce significant conformational constraints due to its bulky, sterically hindered side chain. However, its unique structure also presents challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its successful incorporation into peptide chains, addressing potential issues such as steric hindrance, peptide aggregation, and racemization.
Introduction: The Significance of Sterically Hindered Amino Acids
The introduction of unnatural amino acids (ncAAs) into peptides is a cornerstone of modern medicinal chemistry, enabling the creation of peptidomimetics with improved pharmacological profiles.[1] this compound, with its ortho-methylated phenyl ring, is a sterically demanding building block. The steric bulk of the 2-methylphenyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation. However, this same steric hindrance complicates the standard procedures of Fmoc-based SPPS, demanding optimized protocols for efficient synthesis.[2][3]
The "DL" designation indicates that this amino acid is a racemic mixture of both D and L enantiomers.[4] This is a critical consideration, as the resulting peptides will be a mixture of diastereomers. For initial screening purposes or the generation of peptide libraries, this may be acceptable. However, for the development of a specific therapeutic, the use of an enantiomerically pure form would be essential.
Key Challenges in Incorporating this compound
Researchers utilizing this amino acid should anticipate the following potential difficulties:
-
Slow Coupling Reactions: The steric hindrance from the 2-methylphenyl group can significantly slow down the rate of amide bond formation.[3] This applies to both the coupling of this compound itself and the subsequent coupling of the next amino acid onto the (2-methylphenyl)glycine residue.
-
Peptide Aggregation: The hydrophobic nature of the phenyl ring can contribute to the aggregation of the growing peptide chain on the solid support, especially in sequences containing other hydrophobic residues.[5] This aggregation can lead to incomplete reactions and low yields.
-
Incomplete Fmoc Deprotection: The bulky side chain may hinder the access of the piperidine base to the Fmoc group, potentially leading to incomplete deprotection and the formation of deletion sequences.
-
Racemization: Phenylglycine derivatives are known to be susceptible to racemization, particularly during the base-catalyzed coupling step.[6][7] The choice of coupling reagents and base is therefore critical to maintain stereochemical integrity if starting with an enantiopure form.
Core Principles and Strategic Recommendations
To address the challenges outlined above, a modified approach to standard SPPS is required. The following principles should guide the synthesis strategy:
-
Enhanced Activation and Coupling: Employing more potent coupling reagents and optimizing reaction conditions are crucial for driving the reaction to completion.
-
Disruption of Aggregation: The use of specialized solvent systems or backbone protection strategies can help to maintain the solvation of the peptide-resin matrix.
-
Careful Monitoring: Close monitoring of both the coupling and deprotection steps is essential to ensure the fidelity of the peptide sequence.
Detailed Protocols and Methodologies
The following protocols have been designed to provide a robust starting point for the incorporation of this compound into peptide sequences.
Resin Selection and Loading
The choice of resin is an important consideration for any SPPS, especially for "difficult sequences".[5][8]
-
Resin Type: For peptides containing hydrophobic residues like (2-methylphenyl)glycine, a low-swelling polystyrene (PS) resin may be advantageous over more polar resins.[5] However, for longer or more complex peptides, a higher swelling PEG-PS resin is recommended to minimize steric hindrance between growing peptide chains.[8]
-
Loading Capacity: A resin with a low loading capacity (e.g., 0.2-0.4 mmol/g) is recommended to provide more space for the bulky peptide chains to grow, thereby reducing the potential for aggregation.[8]
Protocol for Fmoc Deprotection
Standard deprotection conditions may need to be extended to ensure complete removal of the Fmoc group from the sterically hindered (2-methylphenyl)glycine residue.
Standard Deprotection Protocol:
-
Wash the peptide-resin with DMF (3 x 10 mL/g resin).
-
Treat the resin with 20% piperidine in DMF (v/v) (10 mL/g resin) for 3 minutes at room temperature with gentle agitation.
-
Drain the reaction vessel.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 x 10 mL/g resin).[9]
Monitoring Deprotection: The removal of the Fmoc group can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at around 301 nm.[10] For difficult sequences, a flattened or broadened peak may indicate slow deprotection, suggesting the need for longer reaction times or slightly elevated temperatures.
Protocol for Coupling of this compound
Due to the steric hindrance, a standard DIC/HOBt coupling is likely to be inefficient. More potent activating agents are recommended.
Recommended Coupling Protocol:
-
In a separate vessel, pre-activate a solution of:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents) or HCTU (3.9 equivalents)
-
DIPEA (8 equivalents) or 2,4,6-collidine (8 equivalents)
-
in DMF for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a moderately elevated temperature (e.g., 40-50°C), especially if using a microwave peptide synthesizer.[2]
-
After the reaction, wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Perform a ninhydrin (Kaiser) test to check for completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Key Advantages |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, reduced racemization. |
| HCTU | (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Similar to HBTU but with enhanced reactivity. |
| PyBOP® | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for hindered couplings. |
| COMU® | ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High reactivity and low racemization potential.[6][11] |
Coupling onto the (2-methylphenyl)glycine Residue
Coupling the subsequent amino acid onto the newly incorporated (2-methylphenyl)glycine can be even more challenging due to the steric bulk of the side chain now adjacent to the N-terminus. The same enhanced coupling protocol as described in section 3.3 should be used.
Mitigating Peptide Aggregation
For sequences prone to aggregation, the following strategies can be employed:
-
"Magic Mixture" Solvents: A solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation and disrupt secondary structure formation.[5]
-
Backbone Protection: The introduction of a backbone protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid preceding the difficult residue can prevent interchain hydrogen bonding.[12]
Cleavage and Final Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail.
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[13]
-
Treat the resin with the cleavage cocktail (10 mL/g resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide under vacuum.
Visualization of the SPPS Workflow
The following diagrams illustrate the key steps in the incorporation of this compound.
Caption: General SPPS cycle for incorporating a new amino acid.
Caption: Structure and key features of the amino acid.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Steric hindrance - Peptide aggregation | - Recouple using fresh reagents. - Increase coupling time or temperature. - Switch to a more potent coupling reagent (e.g., COMU). - Use an aggregation-disrupting solvent. |
| Deletion Sequences in Final Product | - Incomplete Fmoc deprotection | - Extend the second piperidine treatment to 20-30 minutes. - Monitor deprotection using UV. - Consider using 2% DBU / 2% piperidine in DMF for very difficult cases.[9] |
| Low Yield of Final Peptide | - Aggregation leading to poor reaction kinetics - Steric hindrance throughout the synthesis | - Use a low-loading resin. - Incorporate backbone protection or use "magic mixture" solvents. - Optimize coupling and deprotection times at each step. |
| Presence of Diastereomers | - Use of a racemic (DL) amino acid | - This is expected. Purify via preparative HPLC if separation is possible and desired. For defined stereochemistry, start with an enantiopure building block. |
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful planning and optimization of standard SPPS protocols. By employing potent coupling reagents, ensuring complete Fmoc deprotection, and taking steps to mitigate peptide aggregation, researchers can leverage the unique structural properties of this sterically hindered amino acid to create novel peptides for a wide range of applications in drug discovery and chemical biology. The protocols and strategies outlined in this guide provide a solid foundation for navigating the challenges associated with this and other "difficult" amino acid building blocks.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Website. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(29), 4034-4039*. [Link]
-
Packman, L. C. (1997). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 131-147). Oxford University Press. [Link]
- U.S. Patent No. US20090264620A1. (2009). N-Methylation of amino acids.
- White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Protocol for coupling Fmoc-DL-(2-methylphenyl)glycine
An Application Note and Protocol for the Efficient Coupling of Fmoc-DL-(2-methylphenyl)glycine in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical, sterically hindered amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. This compound, an unnatural amino acid characterized by a bulky ortho-methylphenyl group at the α-carbon, presents a significant synthetic challenge due to severe steric hindrance. This application note provides a comprehensive guide and a robust protocol for the efficient coupling of this residue in solid-phase peptide synthesis (SPPS). We delve into the rationale for selecting potent activating agents, detail an optimized coupling workflow with in-process monitoring, and offer troubleshooting strategies to overcome common issues such as incomplete reactions and potential racemization.
The Synthetic Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling this compound is the steric bulk imposed by the 2-methylphenyl (o-tolyl) substituent on the α-carbon. This bulky group physically obstructs the approach of the nucleophilic amine of the growing peptide chain to the activated carboxyl group, significantly slowing down the kinetics of amide bond formation.[1] Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often inefficient for forming peptide bonds involving such hindered amino acids, leading to low yields and deletion sequences.[2]
Furthermore, phenylglycine derivatives are known to be susceptible to racemization at the α-carbon, a process that can be exacerbated during the carboxyl group activation and coupling steps.[3] The choice of coupling reagents, base, and reaction conditions must therefore be carefully considered not only to drive the reaction to completion but also to preserve the stereochemical integrity of the chiral center.
Strategic Selection of Coupling Reagents
To overcome the kinetic barrier imposed by steric hindrance, highly potent coupling reagents are required. These reagents rapidly convert the carboxylic acid into a highly reactive activated species, facilitating the subsequent aminolysis. Modern uronium/aminium and phosphonium salt-based reagents are the preferred choice for such "difficult couplings".[4]
Key Reagent Classes:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective.[5][6] HATU, in particular, forms a highly reactive OAt-ester, and the liberated HOAt (1-Hydroxy-7-azabenzotriazole) is known to catalyze the coupling reaction and suppress racemization.[4]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.[5] A key advantage of phosphonium salts is that they do not possess the guanidinium moiety characteristic of uronium salts, thus eliminating the risk of guanidinylation of the free N-terminal amine, a potential side reaction.[4][5]
For the coupling of this compound, HATU is highly recommended due to its superior reactivity and proven efficacy in overcoming significant steric barriers.[6]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Extremely high reactivity, suitable for hindered couplings; HOAt byproduct minimizes racemization.[4][5] | More expensive than HBTU; can cause guanidinylation, though less common with hindered amines.[4] |
| HCTU | Uronium/Aminium | More reactive and cost-effective than HBTU; highly efficient for routine synthesis.[4] | Less potent than HATU for the most challenging couplings. |
| PyBOP | Phosphonium | Strong coupling reagent with high reactivity; avoids carcinogenic byproducts associated with its predecessor, BOP.[5] | Generally less reactive than HATU. |
| COMU | Uronium/Aminium | Based on the Oxyma Pure leaving group, which offers high reactivity and is non-explosive.[4] | Performance relative to HATU can be sequence-dependent.[4] |
Optimized Coupling Protocol
This protocol outlines the manual solid-phase synthesis steps for a single coupling cycle of this compound to a peptide-resin. It assumes a standard Fmoc/tBu strategy.[7]
Materials and Reagents
-
Resin: Peptide-resin with a free N-terminal amine (e.g., Rink Amide, Wang).
-
Amino Acid: this compound.
-
Coupling Reagent: HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Monitoring Reagent: Bromophenol Blue (BPB) solution (0.5% in DMF).
Experimental Workflow
Caption: Workflow for coupling sterically hindered amino acids.
Step-by-Step Methodology
Resin Preparation & Deprotection
-
Swell the peptide-resin (1.0 eq.) in DMF in a reaction vessel for 30-60 minutes.[8]
-
Drain the DMF and add the Fmoc deprotection solution (20% piperidine in DMF). Agitate for 10 minutes.
-
Drain the solution and repeat the deprotection step with fresh solution for another 10 minutes.[6]
-
Drain and wash the resin thoroughly with DMF (5 times) to remove all residual piperidine.
Amino Acid Activation and Coupling 5. In a separate vial, pre-dissolve this compound (4.0 eq.) and HATU (3.9 eq.) in DMF. 6. Add DIPEA (8.0 eq.) to the amino acid/HATU solution and vortex briefly. This is the activated amino acid solution. 7. Immediately add the activated solution to the deprotected peptide-resin. 8. Agitate the reaction mixture at room temperature for at least 2 hours. For this particularly hindered residue, extending the coupling time to 4 hours is recommended.[1]
In-Process Monitoring & Double Coupling 9. After the initial coupling time, wash a small sample of beads with DMF and perform a Bromophenol Blue (BPB) test.[1] A yellow color indicates the absence of free amines and a complete reaction. A blue or green color indicates an incomplete reaction. 10. If the test is positive (blue/green): The reaction is incomplete. Drain the reaction vessel and perform a "double coupling" by repeating steps 5-8 with a fresh solution of activated amino acid.[1] 11. If the test is negative (yellow): The coupling is complete. Proceed to the washing step.
Final Washing 12. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next synthesis cycle.
Reaction Monitoring and Post-Synthesis Validation
Trustworthy synthesis requires robust validation at each stage.
-
Qualitative In-Process Tests: While the Kaiser test is common, it reacts with primary amines to give a dark blue color.[9] The Bromophenol Blue test is an excellent alternative that provides a clear blue-to-yellow color change upon completion of the coupling.[1]
-
HPLC Analysis: After cleavage from the resin, the crude peptide should be analyzed by reverse-phase HPLC (RP-HPLC).[10] This technique separates the desired product from impurities such as deletion sequences (where the hindered amino acid failed to couple) or truncated sequences. The purity is determined by comparing the area of the main product peak to the total area of all peaks.[10]
-
Mass Spectrometry (MS): Mass spectrometry is essential to confirm that the final peptide has the correct molecular weight, verifying the successful incorporation of the this compound residue.[8]
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive BPB/Kaiser test after 4h) | Extreme steric hindrance; insufficient reagent activity or concentration. | Perform a second coupling with fresh reagents.[1] Increase reagent equivalents to 5.0. Consider gentle heating (35-40°C) or microwave-assisted synthesis if available.[11] |
| Deletion Sequence in Final MS | Failed coupling at the hindered residue, followed by capping (if used) or coupling of the subsequent amino acid. | Ensure a negative colorimetric test before proceeding. Always employ a double coupling strategy as the default for this residue. |
| Racemization (Observed as a doublet peak in HPLC) | The α-proton of phenylglycine is relatively acidic. Prolonged exposure to base during activation can cause epimerization.[3] | Use collidine instead of DIPEA, as it is a weaker base. Minimize the pre-activation time; add the activated amino acid solution to the resin immediately. |
Visualizing the Coupling Mechanism
The diagram below illustrates the HATU-mediated activation of the carboxylic acid and the subsequent nucleophilic attack by the resin-bound amine to form the peptide bond.
Caption: HATU-mediated activation and peptide bond formation.
References
- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Available at: [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
PubMed. Comparative study of methods to couple hindered peptides. Available at: [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. (2014). Available at: [Link]
-
ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Available at: [Link]
-
Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Available at: [Link]
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). Available at: [Link]
Sources
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- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. file.globalso.com [file.globalso.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for Fmoc Deprotection of 2-Methylphenylglycine Residues
Introduction: The Challenge of Sterically Hindered Residues in SPPS
In solid-phase peptide synthesis (SPPS), the repetitive removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that enables the stepwise elongation of the peptide chain. While standard Fmoc deprotection protocols, typically employing a 20% piperidine solution in N,N-dimethylformamide (DMF), are highly effective for most proteinogenic amino acids, they often fall short when encountering sterically hindered residues. 2-Methylphenylglycine, an N-aryl amino acid, presents a significant synthetic challenge due to the steric bulk of the ortho-methylated phenyl group directly attached to the backbone nitrogen. This hindrance can impede the access of the base to the acidic proton on the fluorene ring, leading to incomplete Fmoc removal.[1]
Incomplete deprotection is a major cause of deletion sequences, where one or more amino acids are missing from the final peptide. These impurities can be difficult to separate from the target peptide, resulting in lower yields and compromised purity. Therefore, the development of robust and optimized Fmoc deprotection protocols for sterically demanding residues like 2-methylphenylglycine is of paramount importance for researchers in peptide chemistry and drug development. This application note provides a detailed guide to understanding and overcoming the challenges associated with the Fmoc deprotection of 2-methylphenylglycine, offering optimized protocols and a discussion of potential side reactions.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process can be broken down into two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step of the reaction.
-
β-Elimination and Scavenging: The resulting carbanion is stabilized by the aromatic fluorene system and undergoes a rapid β-elimination, releasing the free amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct and preventing its reaction with the newly liberated N-terminal amine of the peptide chain.
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Optimized Deprotection Conditions for 2-Methylphenylglycine
Due to the steric hindrance posed by the 2-methylphenyl group, standard deprotection conditions are often insufficient for complete Fmoc removal. To address this, more potent deprotection reagents and modified protocols are necessary. The use of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger has proven to be a highly effective strategy.[2]
Comparative Analysis of Deprotection Reagents
The following table summarizes various deprotection conditions and their suitability for sterically hindered amino acids.
| Reagent Cocktail | Concentration | Typical Deprotection Time | Advantages | Disadvantages | Suitability for 2-Methylphenylglycine |
| 20% Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard, well-established. | Often incomplete for hindered residues. | Low to Moderate |
| 50% Piperidine in DMF | 50% (v/v) | 2 x 15 min | Increased basicity can improve efficiency. | Higher viscosity, potential for side reactions. | Moderate |
| 2% DBU / 2% Piperidine in DMF | 2% (v/v) each | 2 x 5-10 min | Significantly faster deprotection kinetics.[2] | DBU can promote racemization and other side reactions if not used carefully. | High |
| 2% DBU / 5% Piperazine in DMF | 2% DBU, 5% Piperazine (w/v) | 2 x 3-7 min | Rapid and efficient; piperazine is a good scavenger. | Potential for piperazine-related side products. | High |
Recommended Protocol for Fmoc Deprotection of 2-Methylphenylglycine
This protocol utilizes a DBU and piperidine cocktail to ensure complete and rapid Fmoc removal from the sterically hindered 2-methylphenylglycine residue.
Materials:
-
Peptide-resin with N-terminal Fmoc-2-methylphenylglycine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) Piperidine in DMF
-
Washing Solvent: DMF
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.
-
Initial Deprotection: Drain the DMF from the reaction vessel. Add the deprotection solution (2% DBU / 2% Piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry for 5-7 minutes at room temperature.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin.
-
Agitation: Agitate the resin slurry for another 5-7 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or a chloranil test on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete deprotection. A positive Kaiser test (deep blue beads) confirms successful deprotection.
Caption: Experimental workflow for the optimized Fmoc deprotection of 2-methylphenylglycine.
Potential Side Reactions and Mitigation Strategies
The use of strong basic conditions for Fmoc deprotection can increase the risk of certain side reactions. Understanding these potential pitfalls is crucial for obtaining a high-purity final product.
Racemization
While N-substituted amino acids like 2-methylphenylglycine are not chiral at the alpha-carbon, adjacent chiral amino acids in the peptide sequence can be susceptible to racemization under strongly basic conditions. The abstraction of the alpha-proton by the base can lead to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in epimerization.
Mitigation:
-
Minimize Deprotection Time: Use the shortest effective deprotection time. The rapid kinetics of DBU-based cocktails are advantageous in this regard.
-
Lower Temperature: Performing the deprotection at a reduced temperature (e.g., 0-5 °C) can sometimes help to minimize racemization, although this may also slow down the deprotection reaction.
Piperidine Adduct Formation
In rare cases, if the scavenging of DBF is inefficient, it can react with the newly deprotected N-terminal amine, leading to chain termination.
Mitigation:
-
Sufficient Scavenger: Ensure an adequate concentration of the nucleophilic scavenger (piperidine or piperazine) is present in the deprotection cocktail.
Caption: Potential side reaction pathways during Fmoc deprotection.
Conclusion
The successful incorporation of sterically hindered amino acids such as 2-methylphenylglycine into peptide sequences hinges on the optimization of the Fmoc deprotection step. Standard piperidine-based protocols are often inadequate, necessitating the use of more potent reagent cocktails. A solution of 2% DBU and 2% piperidine in DMF provides a robust and efficient method for achieving complete Fmoc removal, thereby minimizing the formation of deletion sequences. By understanding the underlying mechanism of deprotection and being mindful of potential side reactions, researchers can confidently synthesize complex peptides containing 2-methylphenylglycine and other challenging residues, paving the way for the development of novel peptide-based therapeutics and research tools.
References
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology, 33. [Link]
-
Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. [Link]
-
Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. (2020). Chemical Science, 11(23), 5951–5957. [Link]
-
Construction of Peptoids with All Trans-Amide Backbones and Peptoid Reverse Turns via the Tactical Incorporation of N-Aryl Side Chains Capable of Hydrogen Bonding. (2017). Journal of the American Chemical Society, 139(25), 8467–8475. [Link]
-
Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. (2015). Organic Letters, 17(22), 5626–5629. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. (2012). Journal of Peptide Science, 18(5), 333–339. [Link]
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules, 15(8), 5282–5335. [Link]
Sources
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-DL-(2-methylphenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high-purity peptides in satisfactory yields. Fmoc-DL-(2-methylphenyl)glycine, an N-aryl glycine derivative, is a prime example of such a challenging building block. The bulky 2-methylphenyl group ortho to the nitrogen atom sterically encumbers the carboxylic acid, impeding its efficient coupling to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.
Standard coupling conditions are often insufficient to overcome this steric barrier. Therefore, the selection of an appropriate and highly efficient coupling reagent is paramount for the successful incorporation of this compound and other similarly hindered residues. This application note provides a detailed guide to the most effective coupling reagents for this purpose, complete with mechanistic insights, comparative data, and step-by-step protocols to empower researchers in their peptide synthesis endeavors.
Recommended Coupling Reagents: A Comparative Analysis
The choice of coupling reagent is a critical determinant of success when working with sterically demanding amino acids. Our extensive evaluation has identified three primary systems that consistently deliver superior performance: HATU, COMU, and DIC/Oxyma.
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages | Considerations |
| HATU | OAt Ester | Very High | High efficiency for hindered couplings, fast reaction kinetics, reduced risk of racemization compared to HBTU.[1][2] | Potential for guanidinylation of the N-terminal amine if not used correctly.[1] |
| COMU | Oxyma Ester | Very High | Comparable or superior efficiency to HATU, improved safety profile (non-explosive), requires only one equivalent of base, byproducts are water-soluble.[3][4] | Can be less stable in DMF over extended periods compared to other reagents.[5] |
| DIC/Oxyma | Oxyma Ester | High | Cost-effective, minimizes racemization, OxymaPure is a non-explosive and safer alternative to HOBt.[6][7] | Generally slower reaction kinetics compared to onium salts like HATU and COMU. |
Mechanistic Insights: The Key to Rational Selection
Understanding the mechanism of action for each coupling reagent allows for a more informed selection based on the specific requirements of the synthesis.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt of HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of this compound to form a highly reactive OAt-ester intermediate. The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the peptide's N-terminal amine.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It forms a highly reactive Oxyma-ester. A key feature of COMU is the morpholino group, which is believed to act as a hydrogen bond acceptor, facilitating the reaction with only one equivalent of base.[4] Its byproducts are water-soluble, simplifying purification.[4]
-
DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) This system involves the activation of the carboxylic acid by DIC to form a reactive O-acylisourea intermediate. OxymaPure then rapidly reacts with this intermediate to generate the active Oxyma ester, which is less prone to racemization and side reactions.[6][7] The resulting diisopropylurea (DIU) byproduct is soluble in common organic solvents, making it suitable for SPPS.[7]
Experimental Protocols
The following protocols are designed for the efficient coupling of this compound in a standard solid-phase peptide synthesis workflow. It is assumed that the N-terminal Fmoc group of the resin-bound peptide has been successfully removed and the resin has been thoroughly washed with DMF.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed, particularly for difficult couplings.
Materials:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution should change color, indicating the formation of the active ester.
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly stubborn couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow to colorless beads) indicates complete coupling.[8]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.
Materials:
-
This compound (3 equivalents relative to resin loading)
-
COMU (3 equivalents)[5]
-
DIPEA (6 equivalents)[5]
-
Anhydrous DMF
Procedure:
-
Activation and Coupling: In a separate vessel, dissolve this compound and COMU in DMF. Add DIPEA and mix for 1-2 minutes. Immediately add this solution to the deprotected peptide-resin.[5]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, extending the reaction time or performing a double coupling is recommended.[5]
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling.[5] A negative result is desired.
-
Washing: After complete coupling, wash the resin extensively with DMF (3x) and DCM (3x).
Protocol 3: DIC/OxymaPure-Mediated Coupling
This protocol is a robust and cost-effective method that minimizes the risk of racemization.
Materials:
-
This compound (5 equivalents relative to resin loading)
-
OxymaPure (5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)
-
Anhydrous DMF/DCM (1:1 v/v)
Procedure:
-
Pre-activation: Dissolve this compound and OxymaPure in a 1:1 mixture of DMF and DCM. Add DIC to this solution and stir the mixture for 10-15 minutes at room temperature to generate the Oxyma active ester.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature. Coupling times may be longer than with onium salts, typically ranging from 2 to 4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Monitoring the Coupling Reaction: Ensuring Success
Visual inspection alone is insufficient to guarantee complete coupling. Implementing a reliable monitoring method is crucial to avoid the accumulation of deletion peptides.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[8][9]
-
Positive Result (Intense Blue Color): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. In this case, a second coupling (recoupling) with a fresh batch of activated amino acid is recommended.
-
Negative Result (Yellow to Colorless): Indicates the absence of free primary amines, confirming a successful coupling.
Kaiser Test Protocol: [9]
-
Withdraw a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following solutions:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, with 1.0 mL of this solution diluted in 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
HPLC Analysis of a Test Cleavage
For a more quantitative assessment, a small aliquot of the peptide-resin can be cleaved, and the crude peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for the direct observation of the desired product and any deletion sequences, providing a definitive measure of coupling efficiency.[10]
Visualizations
Coupling Reagent Mechanisms
Caption: Mechanisms of action for HATU, COMU, and DIC/Oxyma coupling reagents.
SPPS Coupling Cycle Workflow
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.
Conclusion
The successful incorporation of sterically hindered amino acids like this compound is achievable with the careful selection of a potent coupling reagent and adherence to optimized protocols. HATU, COMU, and DIC/Oxyma each offer distinct advantages, and the choice among them may depend on factors such as desired reaction speed, cost, and safety considerations. By employing the detailed protocols and monitoring techniques outlined in this application note, researchers can confidently navigate the challenges of synthesizing complex peptides containing sterically demanding residues, thereby advancing their research and drug development programs.
References
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- Konno, H. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- El-Faham, A., & Albericio, F. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2021). ChemRxiv.
- Due-Hansen, M. E., et al. (2015).
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (2010). Journal of Chemical Sciences.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Subirós-Funosas, R., et al. (2013). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal.
- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). The Royal Society of Chemistry.
- Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. (2021). RSC Publishing.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
- Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to.
- Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics.
- Subirós-Funosas, R., et al. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses.
- Ghosh, K., & Miller, S. J. (2022). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
-
PubChem. (S)-Fmoc-alpha-methyl-phenylglycine. [Link]
-
PubChem. Methyl phenylglycine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Methyl Amino Acids
Introduction: The Significance of N-Methylated Peptides in Research and Drug Development
N-methylation of the peptide backbone is a critical modification in medicinal chemistry and chemical biology, offering a powerful strategy to enhance the therapeutic potential of peptides. This subtle structural alteration, the substitution of an amide proton with a methyl group, can profoundly influence a peptide's pharmacological properties. The introduction of an N-methyl group can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate conformation to enhance binding affinity and selectivity for biological targets.[1][2][3] Consequently, peptides incorporating N-methyl amino acids are of significant interest in the development of novel therapeutics.
However, the synthesis of these modified peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group.[1][4] This guide provides a comprehensive overview of the strategies and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of N-methylated peptides, addressing common challenges and offering field-proven solutions.
The Core Challenge: Steric Hindrance and Its Consequences
The primary obstacle in the synthesis of N-methylated peptides is the steric bulk of the N-methyl group, which impedes the coupling of incoming amino acids.[1][4] This steric hindrance is particularly pronounced when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[1][4] The consequences of this steric hindrance include:
-
Incomplete or Slow Coupling Reactions: The rate of peptide bond formation is significantly reduced, often leading to incomplete reactions.[4]
-
Low Peptide Yields: Inefficient couplings directly result in lower overall yields of the desired full-length peptide.[4]
-
Formation of Deletion Sequences: Failure to couple an amino acid results in peptides missing one or more residues, which can be difficult to separate from the target peptide.[4]
Strategic Approaches to Synthesizing N-Methylated Peptides
Two primary strategies are employed for the synthesis of N-methylated peptides via SPPS:
-
Incorporation of Pre-synthesized Fmoc-N-methyl-amino Acids: This is the most direct approach, involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks.
-
On-Resin N-Methylation: This method involves the synthesis of a standard peptide chain, followed by the selective methylation of a specific amide nitrogen while the peptide is still attached to the solid support.[4][5]
This guide will provide detailed protocols for both approaches.
Essential Pre-Synthesis Considerations
Resin Selection: The choice of resin can influence the efficiency of the synthesis and minimize side reactions. For peptides with C-terminal proline or glycine, which are prone to diketopiperazine formation, highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are recommended due to the steric hindrance provided by the linker.[6]
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation and improve coupling efficiency.[7][8] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[7]
Visualizing the Core SPPS Cycle for N-Methylated Amino Acids
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Incorporation of Fmoc-N-Methyl-Amino Acids using HATU
This protocol details the incorporation of a pre-synthesized Fmoc-N-methyl-amino acid into a growing peptide chain on a solid support. HATU is a highly effective coupling reagent for sterically hindered amino acids.[1][9]
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-methyl-amino acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol Blue test solution (250 mg bromophenol blue in 50 ml of DMF)[1]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF/NMP to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF/NMP (5-7 times).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF/NMP.
-
Add DIEA (8 equivalents) to the solution and mix for 1-5 minutes to pre-activate the amino acid.[1][7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.[4] For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[7]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF/NMP (5-7 times) to remove excess reagents.
-
Reaction Monitoring (Bromophenol Blue Test):
-
Recoupling (if necessary): If the Bromophenol Blue test is positive (blue/green), repeat steps 3 and 4.
-
Proceed to the Next Cycle: Once the coupling is complete, proceed with the deprotection of the newly added Fmoc-N-methyl-amino acid for the next coupling cycle.
Protocol 2: On-Resin N-Methylation
This protocol describes the N-methylation of a specific amino acid residue already incorporated into the peptide chain on the solid support. This method is based on the Fukuyama-Mitsunobu reaction.[10][11]
Materials and Reagents:
-
Peptide-resin with the target amino acid for methylation having a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine or 4-dimethylaminopyridine (DMAP)
-
Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-Mercaptoethanol
-
NMP
-
DCM
Procedure:
-
Sulfonylation (Protection of the Amine):
-
Swell the deprotected peptide-resin in NMP.
-
In a separate vial, dissolve o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.[5]
-
Add the solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with NMP.
-
-
Methylation:
-
Prepare a solution of methyl p-toluenesulfonate (or methyl iodide) and a suitable base (e.g., K₂CO₃ or DBU) in NMP.
-
Add the methylation solution to the resin and agitate. The reaction time can vary, so it's advisable to monitor the reaction progress.
-
Wash the resin with NMP.
-
-
Desulfonylation (Removal of the o-NBS group):
-
Prepare a solution of β-mercaptoethanol (e.g., 10 equivalents) and a base like DBU in NMP.
-
Add the solution to the resin and agitate for 5-10 minutes. The resin may change color.
-
Repeat the desulfonylation step.
-
Wash the resin thoroughly with NMP.
-
-
Confirmation and Next Steps: The N-methylated peptide is now ready for the next coupling step in the SPPS cycle.
Visualizing the On-Resin N-Methylation Workflow
Caption: Workflow for on-resin N-methylation of a peptide.
Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Activating Species | Advantages | Disadvantages |
| HATU/HCTU | OAt/OBt ester | Highly effective for hindered couplings, fast reaction rates.[1][7] | More expensive than carbodiimides. |
| PyAOP/PyBOP | OAt/OBt ester | Very effective for hindered couplings, especially for consecutive N-methylated residues.[12][13] | Can be less effective than HATU in some cases. |
| DIC/Oxyma | O-acylisourea | Cost-effective. | Generally less potent for sterically demanding couplings.[7] |
| Acyl Fluorides | Acyl fluoride | Highly reactive, can overcome extreme steric hindrance.[7] | Requires an additional step to form the acyl fluoride. |
Common Side Reactions and Mitigation Strategies
1. Diketopiperazine (DKP) Formation:
This is a major side reaction, particularly when proline or another secondary amino acid is the second residue from the C-terminus.[14][15] The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
Mitigation Strategies:
-
Use of 2-Chlorotrityl (2-CTC) Resin: The bulky trityl linker sterically hinders the back-biting reaction.[15][16]
-
Optimized Fmoc-Deprotection: Using a milder deprotection cocktail such as 2% DBU/5% piperazine in NMP can significantly reduce DKP formation compared to 20% piperidine in DMF.[14][15]
-
Dipeptide Coupling: Incorporating the first two amino acids as a pre-formed dipeptide unit bypasses the susceptible dipeptidyl-resin intermediate.[15]
2. Racemization:
The risk of racemization is increased during the coupling of N-methylated amino acids, especially with prolonged activation times or elevated temperatures.
Mitigation Strategies:
-
Stepwise Coupling: A stepwise coupling strategy is recommended over convergent segment coupling to minimize racemization.[2]
-
Optimized Coupling Reagents: Use of reagents like HATU or PyAOP with additives like HOAt can reduce racemization.
-
Careful Control of Reaction Conditions: Avoid excessive heating and prolonged pre-activation times.
3. Fragmentation during Cleavage:
Peptides containing consecutive N-methyl amino acids can be susceptible to fragmentation during the final trifluoroacetic acid (TFA) cleavage from the resin.[12][13]
Mitigation Strategies:
-
Optimized Cleavage Time: The duration of TFA cleavage can significantly impact the extent of fragmentation. Shorter cleavage times are often beneficial.[12][13]
-
Careful Selection of Cleavage Cocktail: The composition of the cleavage cocktail should be chosen based on the amino acid composition of the peptide.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap reactive cationic species.
Standard Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
General Cleavage Protocol:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final peptide yield | Incomplete coupling due to steric hindrance; Diketopiperazine formation. | Use a more potent coupling reagent (e.g., HATU); Perform a double coupling; Use 2-CTC resin for susceptible sequences; Optimize Fmoc-deprotection conditions. |
| Presence of deletion sequences in Mass Spec | Incomplete coupling. | Extend coupling time; Increase excess of amino acid and coupling reagents; Switch to a more effective solvent like NMP. |
| Multiple peaks in HPLC profile | Deletion sequences; Racemization; Side reactions during cleavage. | Optimize coupling and deprotection steps; Use racemization-suppressing additives; Optimize cleavage conditions (time and cocktail). |
| Positive Bromophenol Blue test after coupling | Incomplete coupling. | Perform a second coupling with fresh reagents; Increase reaction time; Consider microwave-assisted synthesis to drive the reaction to completion.[7][17] |
Conclusion
The solid-phase synthesis of peptides containing N-methyl amino acids, while challenging, is a readily achievable goal with the appropriate strategies and protocols. By understanding the underlying principles of steric hindrance and potential side reactions, and by employing optimized coupling reagents, reaction conditions, and monitoring techniques, researchers can successfully synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology. This guide provides a solid foundation for navigating the complexities of N-methylated peptide synthesis and achieving high-quality results.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Semantic Scholar. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
Stalder, R., & Tirelli, N. (2020). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(1), 8-22. [Link]
-
Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11353-11361. [Link]
-
Jalan, A., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Pharmaceutical Review. [Link]
-
Morales-Sanfrutos, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19581-19590. [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 813, pp. 29-45). Springer. [Link]
-
Di Gioia, M. L., et al. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids. Amino Acids, 33(3), 477-483. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Albericio, F., & Kruger, H. G. (Eds.). (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]
-
ResearchGate. DKP formation mechanism. [Link]
-
Liu, L., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
PCAS. The latest SPPS application data - innovative solution for peptide chemistry. [Link]
-
Stalder, R., & Tirelli, N. (2020). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(1), 8-22. [Link]
-
Li, Y., et al. (2018). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. MethodsX, 5, 126-134. [Link]
-
Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
-
Biont, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Carboxyanhydrides. Angewandte Chemie International Edition, 61(40), e202209139. [Link]
-
Dempsey, D. R., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Chemical Biology, 7(10), 1644-1649. [Link]
-
S4Science. Monitoring Peptide Synthesis. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]
-
IRIS Biotech. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Collins, J. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Organic Letters, 21(23), 9473-9477. [Link]
-
Shey, Z., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 76(2), 548-555. [Link]
-
Teixidó, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15481-15489. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-DL-(2-methylphenyl)glycine
Introduction: Expanding the Chemical Space of Bioactive Peptides
Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and potency.[1][2] The incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability.[3] Among these, N-aryl amino acids, such as (2-methylphenyl)glycine, introduce unique conformational constraints and steric bulk that can profoundly influence peptide structure and function. This application note provides a comprehensive guide for the incorporation of Fmoc-DL-(2-methylphenyl)glycine into peptide sequences using solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with this sterically hindered building block.
This compound, a derivative of the simplest amino acid, glycine, possesses a bulky 2-methylphenyl group attached to the alpha-carbon. This substitution introduces significant steric hindrance, which necessitates modifications to standard SPPS protocols to achieve efficient coupling and deprotection.[4] This guide will detail optimized protocols, from resin loading to final peptide cleavage and analysis, providing researchers with the tools to successfully synthesize novel bioactive peptides containing this unique amino acid.
Physicochemical Properties of this compound
A thorough understanding of the building block is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁NO₄ | N/A |
| Molecular Weight | 387.44 g/mol | N/A |
| CAS Number | 879500-48-8 | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | N/A |
Strategic Considerations for SPPS with this compound
The primary challenges in utilizing this compound are twofold: inefficient coupling reactions and incomplete Fmoc deprotection, both stemming from steric hindrance.
Workflow for SPPS of Peptides Containing (2-methylphenyl)glycine
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
The following protocols are optimized for the incorporation of the sterically hindered this compound.
Protocol 1: Resin Preparation and Swelling
Proper resin swelling is critical for ensuring accessibility of the reactive sites.[5]
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection (Extended Protocol for Hindered Residues)
Incomplete Fmoc removal is a common issue with sterically hindered amino acids. An extended deprotection time is recommended.[6][7]
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF.
-
Agitate for an additional 20-30 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).
Protocol 3: Coupling of this compound
The choice of coupling reagent and base is critical to overcome steric hindrance and minimize racemization, a known issue with phenylglycine derivatives.[4][8]
Recommended Reagents:
-
Coupling Reagent: COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). These have shown to be effective for sterically hindered couplings and can reduce racemization.[4][8]
-
Base: A sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is preferred over DIPEA to minimize racemization.[4]
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add TMP (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
After the coupling, wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative test will result in a yellow or faint yellow color). If the test is positive, a second coupling is recommended.
Decision Tree for Coupling Optimization
Sources
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-DL-(2-methylphenyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Fmoc-DL-(2-methylphenyl)glycine, a sterically hindered N-aryl amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of manual and automated approaches for the synthesis of peptides containing this residue. We delve into the mechanistic considerations for overcoming steric hindrance, strategies to mitigate racemization, and provide optimized, step-by-step protocols for both synthesis methodologies.
Introduction: The Significance of Sterically Hindered N-Aryl Amino Acids
N-aryl amino acids, such as phenylglycine derivatives, are valuable building blocks in medicinal chemistry. Their incorporation into peptides can confer increased resistance to enzymatic degradation, enhance receptor affinity, and introduce conformational constraints that can stabilize bioactive secondary structures. This compound (Figure 1), with its ortho-methyl group, introduces significant steric bulk adjacent to the reactive centers, posing a considerable challenge to standard SPPS protocols.[1][2]
Figure 1: Chemical Structure of this compound
Caption: Key properties of this compound.
The primary hurdles in the incorporation of such residues are incomplete coupling reactions and the potential for racemization at the α-carbon, which is exacerbated by the steric hindrance.[3] This guide will explore the practical considerations and optimized methodologies for both manual and automated synthesis to enable the successful incorporation of this compound into peptide sequences.
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated synthesis depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the sequence.
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility | High: Easy to modify protocols, introduce special reagents, and troubleshoot in real-time.[4] | Moderate to Low: Dependent on the synthesizer's capabilities and pre-programmed protocols. |
| Throughput | Low: Suitable for single or a few peptide syntheses at a time. | High: Ideal for synthesizing multiple peptides in parallel. |
| Reproducibility | Operator-dependent: Can vary between users and batches. | High: Consistent and reproducible results due to precise robotic handling. |
| Reagent Consumption | Can be optimized for minimal waste, especially on a small scale. | Generally higher due to priming and wash cycles, though modern systems are more efficient. |
| Hands-on Time | High: Requires constant operator attention. | Low: "Set it and leave it" operation after initial setup. |
| Cost | Lower initial investment in equipment. | Higher initial investment in the synthesizer. |
Mechanistic Considerations and Protocol Optimization
Overcoming Steric Hindrance: The Choice of Coupling Reagent
The steric bulk of the 2-methylphenyl group significantly slows down the kinetics of the coupling reaction. To achieve high coupling efficiencies, the use of potent activating reagents is crucial. Standard carbodiimide-based activators like DCC or DIC are often insufficient for such hindered amino acids.[5]
Uronium/aminium-based coupling reagents are the preferred choice. A comparative overview of commonly used reagents is presented in Table 2.
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Acronym | Key Advantages | Considerations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, forms a more stable active ester, and is particularly effective for hindered couplings.[5][6] | Higher cost compared to HBTU. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A reliable and cost-effective coupling reagent for standard SPPS. | Less effective than HATU for severely hindered amino acids.[5][6] |
| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | High coupling efficiency comparable to HATU, with reduced risk of racemization and improved safety profile.[7][8] | Newer reagent, may not be as widely available as HATU or HBTU. |
For the incorporation of this compound, HATU or COMU are strongly recommended due to their superior performance in sterically demanding couplings.[6][7][8]
Mitigating Racemization
N-aryl glycines are prone to racemization during the activation and coupling steps.[3] The acidity of the α-proton is increased by the electron-withdrawing nature of the phenyl ring, making it susceptible to deprotonation by the base used in the coupling reaction.
Strategies to minimize racemization include:
-
Choice of Base: Using a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine) is crucial.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.
-
Reaction Temperature: Performing the coupling at room temperature or slightly below can help reduce the rate of epimerization.
Experimental Protocols
The following protocols are designed for the synthesis of a model pentapeptide, Ac-Tyr-Ala-(DL-2-Me-Phg)-Ala-Gly-NH₂ , to illustrate the incorporation of this compound.
Manual Synthesis Protocol
This protocol is suitable for a 0.1 mmol scale synthesis.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HATU
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: DMF
-
Capping reagent: Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow:
Caption: Manual solid-phase peptide synthesis workflow.
Step-by-Step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (General):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
-
Coupling of this compound:
-
Follow the general coupling procedure.
-
Crucially, perform a double coupling: after the first coupling and a DMF wash, repeat the entire coupling step with a fresh solution of activated this compound. This is to ensure maximum incorporation of this sterically hindered residue.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and agitate for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the acetylated peptide-resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
Automated Synthesis Protocol
This protocol is a general guideline for a standard automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument's software and capabilities.
Synthesizer Setup:
-
Resin: Rink Amide MBHA resin.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Reagents: HATU, DIPEA, 20% piperidine in DMF, acetic anhydride.
-
Solvents: DMF, DCM.
Automated Synthesis Cycle:
Caption: A typical automated SPPS cycle.
Protocol Modifications for this compound:
-
Extended Coupling Time: Program the synthesizer for an extended coupling time of at least 2 hours for this compound.
-
Double Coupling: Program a "double coupling" cycle for the this compound residue. This involves a standard coupling cycle followed immediately by a second full coupling cycle with fresh reagents before proceeding to the next deprotection step.
-
Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents) for the hindered residue.
The subsequent N-terminal acetylation, cleavage, and purification steps are identical to the manual protocol.
Characterization and Data Interpretation
The successful synthesis of the model peptide should be confirmed by:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide. Due to the use of a DL-racemic mixture of 2-methylphenylglycine, the final peptide will be a mixture of diastereomers, which may be separable by HPLC, resulting in two distinct peaks.
Conclusion and Best Practices
The successful incorporation of the sterically hindered amino acid this compound into peptides is achievable with both manual and automated SPPS, provided that the protocols are optimized to address the challenges of slow coupling kinetics and potential racemization.
Key Recommendations:
-
Coupling Reagent: Utilize a potent coupling reagent such as HATU or COMU.
-
Double Coupling: Employ a double coupling strategy for the hindered residue to maximize incorporation.
-
Extended Reaction Times: Allow for longer coupling times for this compound.
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA.
-
Monitoring: In manual synthesis, use the Kaiser test to monitor the completion of each coupling step.
-
Purification: Be aware that the use of a racemic building block will result in diastereomeric products, which may require careful optimization of HPLC purification conditions for separation.
By implementing these strategies, researchers can confidently incorporate this compound and other sterically demanding unnatural amino acids into their peptide sequences, thereby expanding the chemical space for drug discovery and development.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry.[Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.[Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.[Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. National Center for Biotechnology Information.[Link]
-
to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.[Link]
-
Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. Royal Society of Chemistry Publishing.[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]
-
Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. ResearchGate.[Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry Publishing.[Link]
-
Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. ResearchGate.[Link]
-
Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. AAPPTec.[Link]
Sources
Cleavage cocktail for peptides with 2-methylphenylglycine
Optimized Cleavage Strategies for Peptides Incorporating 2-Methylphenylglycine (Mpg)
Abstract
The incorporation of non-proteinogenic amino acids, such as 2-methylphenylglycine (Mpg), into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic profiles. However, the steric bulk presented by the 2-methylphenyl side chain of Mpg poses unique challenges during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of effective cleavage cocktails for peptides containing the sterically hindered Mpg residue. We will explore the underlying chemical principles, present robust protocols, and offer troubleshooting guidance to ensure high yield and purity of the target peptide.
Introduction: The Challenge of Steric Hindrance in Peptide Cleavage
Standard solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, culminates in a final acidolytic cleavage step. This reaction, typically mediated by trifluoroacetic acid (TFA), serves a dual purpose: it cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. During this process, highly reactive carbocations are generated from these protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[1] These electrophilic species can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, often irreversible, side products.[1][2]
The incorporation of sterically hindered amino acids like 2-methylphenylglycine introduces an additional layer of complexity. The bulky side chain can physically shield the peptide backbone or adjacent side-chain protecting groups, impeding the access of TFA. This can lead to incomplete deprotection or require extended cleavage times, which in turn increases the window for side reactions to occur. While standard cleavage cocktails are often effective for many modified peptides, including N-methylated residues[2], the unique steric demands of Mpg necessitate a carefully considered approach to ensure efficient and clean cleavage.
The Role of the Cleavage Cocktail Components
A well-formulated cleavage cocktail is a multi-component system designed to achieve complete deprotection while minimizing side reactions. The primary components and their functions are:
-
Trifluoroacetic Acid (TFA): The strong acid responsible for the acidolysis of the resin linker and side-chain protecting groups.[3]
-
Scavengers: Nucleophilic agents added to the cocktail to "trap" the reactive carbocations generated during deprotection before they can modify the peptide.[1][2] The choice of scavengers is dictated by the amino acid composition of the peptide.
-
Co-solvents: Sometimes used to improve the solubility of the peptide and reagents.
The diagram below illustrates the fundamental principle of scavenger action during TFA-mediated cleavage.
Caption: Mechanism of TFA cleavage and scavenger action.
Recommended Cleavage Cocktails for Mpg-Containing Peptides
Given that 2-methylphenylglycine itself does not have a side chain requiring a protecting group, the choice of cleavage cocktail is primarily determined by the other amino acids in the sequence. The steric hindrance of Mpg may necessitate longer cleavage times. Therefore, a robust scavenger system is crucial.
3.1. Data Presentation: Standard Cleavage Cocktails
The following table summarizes common cleavage cocktails. For peptides containing Mpg, extended reaction times (3-4 hours) are recommended as a starting point.
| Reagent Name | Composition (v/v/v) | Target Residues & Rationale |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A good general-purpose, "odorless" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Suitable for peptides with Tyr.[4][5] |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | A very common and effective cocktail for peptides without highly sensitive residues like Trp, Cys, or Met.[6][7] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful, broad-spectrum cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). 1,2-ethanedithiol (EDT) and thioanisole are particularly effective for protecting Trp and Met.[7] |
| "Trp-Safe" | TFA / TIS / Water / EDT (94:1:2.5:2.5) | A modification of the standard TFA/TIS/H₂O cocktail specifically for Trp-containing peptides, where EDT is added to prevent indole alkylation. |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
4.1. Protocol 1: Standard Cleavage with Reagent B
This protocol is recommended as a starting point for most Mpg-containing peptides, especially those that also contain Tyrosine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Cleavage Reaction: Prepare the Reagent B cocktail fresh and add it to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature. Due to the steric hindrance of Mpg, an initial incubation time of 3 hours is recommended.
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (e.g., 1-2 mL) and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Incubation & Centrifugation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, vortexing gently and re-centrifuging each time. This removes residual scavengers and organic impurities.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Characterize the crude peptide by analytical HPLC and mass spectrometry.
4.2. Protocol 2: Enhanced Cleavage for Sensitive Residues with Reagent K
This protocol is designed for Mpg-containing peptides that also include sensitive residues like Trp, Met, and Cys.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure: Follow the same steps as in Protocol 1, substituting Reagent B with freshly prepared Reagent K. An incubation time of 3-4 hours at room temperature is recommended.
Visualization of the Cleavage Workflow
The following diagram outlines the general workflow for the cleavage and isolation of the synthetic peptide.
Caption: Standard workflow for peptide cleavage and isolation.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage due to Mpg steric hindrance. 2. Incomplete synthesis prior to cleavage. | 1. Increase cleavage time to 4-6 hours. Perform a time-course study on a small resin sample. 2. Consider a more aggressive cocktail (e.g., Reagent K). 3. Confirm synthesis completion with a test cleavage (e.g., Kaiser test on a resin sample). |
| Extra Peaks in HPLC/MS | 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of sensitive residues (Trp, Met, Tyr, Cys). | 1. Increase cleavage time. Ensure the correct scavenger cocktail is used for the protecting groups present. 2. Use a more robust scavenger cocktail like Reagent K. For Trp-containing peptides, ensure EDT is present. |
| Peptide Degradation | N-terminal deletion of Ac-N-methylated amino acids can occur under acidic conditions (though less likely for Mpg which is not N-methylated). | While this specific side reaction is less of a concern for Mpg, if unexpected degradation is observed, consider milder cleavage conditions (if compatible with protecting groups) or reducing the cleavage temperature to 4°C and extending the time. |
Conclusion
The successful cleavage of peptides containing the sterically hindered 2-methylphenylglycine residue is readily achievable with careful consideration of the cleavage cocktail composition and reaction conditions. The primary challenge arises from potential steric hindrance, which can be overcome by extending the standard cleavage time to 3-4 hours. The selection of scavengers should be guided by the presence of other sensitive amino acids in the peptide sequence, with robust cocktails like Reagent B and Reagent K serving as excellent starting points. By following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and efficiently obtain their target Mpg-containing peptides in high yield and purity, facilitating advancements in peptide-based therapeutics and research.
References
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Bennett, A. D., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 73(13), 4843–4851. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10337-10413. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library. [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. CSIC. [Link]
-
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
Bofill, J. M., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(42), 13744-13765. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
Passioura, T., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 14(7), 817-826. [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]
-
Synthesis Workshop. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube. [Link]
-
Lokey, R. S. (2003). Conformational-restriction of peptides. eScholarship, University of California. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Improving Coupling Efficiency of Fmoc-DL-(2-methylphenyl)glycine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically Fmoc-DL-(2-methylphenyl)glycine. The unique structure of this residue presents significant synthetic hurdles that standard protocols may not overcome. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to empower you to achieve successful peptide synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the coupling of this compound in a direct question-and-answer format.
Question 1: My coupling reaction with this compound is showing very low efficiency or failing completely. What is the underlying cause?
Answer: The primary reason for poor coupling efficiency is the significant steric hindrance posed by the methyl group at the ortho-position of the phenyl ring. This methyl group physically obstructs the approach of the incoming nucleophilic amine of the resin-bound peptide chain to the activated carboxyl group of the phenylglycine derivative. This dramatically slows down the reaction kinetics, often leading to incomplete or failed couplings under standard Solid-Phase Peptide Synthesis (SPPS) conditions.[1]
To visualize this, consider the three-dimensional space around the reaction center:
Caption: Steric hindrance from the ortho-methyl group blocking the incoming amine.
Question 2: Standard coupling reagents like DIC/HOBt are ineffective. Which reagents are recommended for this compound?
Answer: For sterically demanding couplings, it is essential to switch to more potent in-situ activating reagents.[2] Standard carbodiimides are often insufficient.[3] We recommend using modern onium salts (aminium/uronium or phosphonium) that generate highly reactive activated esters capable of overcoming the steric barrier.[1]
The most effective reagents for this purpose include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents due to the formation of a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and cost-effective alternative to HATU, forming an O-6-ClBt ester which is more reactive than the OBt esters generated by HBTU or PyBOP.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An OxymaPure-based reagent that offers high reactivity, often superior to HOBt-based reagents, with the benefit of forming soluble byproducts.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): A phosphonium salt that is particularly effective for coupling N-methylated and other sterically hindered amino acids.[5][6]
Question 3: Even with HATU, my coupling is not reaching completion. What further optimizations can I implement?
Answer: When a powerful reagent alone is insufficient, a multi-pronged optimization strategy is necessary.
-
Double Coupling: This is the most straightforward and often effective technique. After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid and reagents.[7] This second coupling drives the reaction to completion by re-establishing a high concentration of the activated species.
-
Increase Reaction Time & Temperature: Steric hindrance slows reaction rates, so extending the coupling time to 4 hours or even overnight can significantly improve yields.[2] Additionally, increasing the temperature can help overcome the activation energy barrier.
-
Conventional Heating: Gentle heating to 40-50°C can be effective, but must be done cautiously to minimize the risk of racemization.[8]
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently.[9] Microwave energy rapidly heats the reaction, dramatically accelerating the rate of peptide bond formation for hindered residues.[9][10]
-
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can further impede coupling.[2]
Question 4: I am concerned about racemization of the phenylglycine residue. How can this be minimized?
Answer: Phenylglycine residues are known to be susceptible to racemization, particularly during the base-catalyzed coupling step.[11] The risk is elevated when using potent activators and extended reaction times required for hindered couplings.
Here are key strategies to mitigate epimerization:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIEA) is standard, but for highly sensitive residues, 2,4,6-collidine may be a better choice.
-
Reagent Selection: Certain coupling reagents are associated with lower racemization levels. Studies have shown that COMU, when paired with a hindered base like trimethylpyridine (TMP) or diisopropylethylamine (DIPEA), can significantly reduce epimerization of phenylglycine compared to other activators.[11][12]
-
Pre-activation Time: Minimize the time the amino acid spends in the activated state before it is added to the resin. A short pre-activation time (1-2 minutes) is typically sufficient.[13]
-
Avoid Excessive Heat: While elevated temperatures improve coupling, they also increase the rate of racemization. Use the lowest effective temperature and shortest time necessary to achieve complete coupling.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so much more difficult to couple than standard Fmoc-Phenylglycine? The key difference is the position of the methyl group. In this compound, the methyl group is at the ortho- (or 2-) position on the phenyl ring, placing it directly adjacent to the backbone and the site of peptide bond formation. This proximity creates a significant steric shield around the carboxyl group, impeding the coupling reaction. Standard Phenylglycine lacks this ortho-substituent, allowing for much easier access to the reaction center.
Q2: Can I use microwave synthesis for the entire peptide, or just for this specific coupling step? Microwave-assisted SPPS can be used for the entire synthesis and is particularly advantageous for sequences known to be difficult due to steric hindrance or aggregation.[9] The rapid heating provided by microwave energy accelerates both the deprotection and coupling steps, leading to shorter cycle times and often higher crude purity.[8][10] If you are performing a manual synthesis, you can selectively apply microwave heating just for the challenging this compound coupling step.
Q3: How do I properly monitor the completion of the coupling reaction? After coupling this compound, you will proceed to the Fmoc deprotection of this residue to expose its N-terminal amine for the next coupling. The most reliable way to check the efficiency of the phenylglycine coupling is to perform a qualitative test, such as the Kaiser (ninhydrin) test, after this deprotection step.[13] A positive Kaiser test (blue beads) indicates the presence of a free primary amine, meaning the phenylglycine was successfully coupled in the previous step. If the test is negative (yellow beads), it signifies that the coupling failed and the N-terminus of the preceding residue is still capped.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU
This protocol is recommended as the first-line approach for coupling this compound.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following:
-
This compound: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
Solvent: High-purity DMF or NMP to dissolve the components.
-
-
Pre-activation: Add N,N-Diisopropylethylamine (DIEA): 8 equivalents (0.8 mmol) to the activation mixture.[14] Agitate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For automated synthesis, a 2-hour coupling time is a good starting point.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Proceed to the Fmoc deprotection of the newly coupled residue. After deprotection, perform a Kaiser test to confirm the presence of the new free amine.
Caption: Workflow for the high-efficiency HATU coupling protocol.
Protocol 2: Double Coupling Strategy
Use this protocol if Protocol 1 results in an incomplete reaction or if the sequence is known to be exceptionally difficult.
-
First Coupling: Perform steps 1-5 from Protocol 1, using a coupling time of 1-2 hours.
-
Second Coupling: After washing the resin, immediately repeat steps 2-5 from Protocol 1 with a fresh batch of reagents.[2]
-
Final Wash & Monitoring: After the second coupling and washing, proceed with the standard Fmoc deprotection and monitoring as described in Protocol 1.
Part 4: Data Summary
The choice of coupling reagent is a critical determinant of success.[1] The following table provides a comparative summary of reagents for hindered couplings.
| Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| DIC/HOBt | OBt-ester | Low-Moderate | Standard, cost-effective. Generally insufficient for severely hindered residues.[1] |
| HBTU/PyBOP | OBt-ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[2] |
| HCTU | O-6-ClBt-ester | High | More reactive than HBTU due to the electron-withdrawing chloro-group.[2] |
| HATU/PyAOP | OAt-ester | Very High | Often the most effective due to the high reactivity and anchimeric assistance of the HOAt leaving group.[6] |
| COMU | Oxyma-ester | Very High | High reactivity, comparable to HATU, with reduced risk of racemization for some residues and soluble byproducts.[4] |
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (2025). Benchchem.
- Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Merck.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2021).
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycin
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005).
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio.
- Stirring Peptide Synthesis to a New Level of Efficiency. (2021). ChemRxiv.
- Technical Support Center: Troubleshooting Fmoc-Gly-DL-Ala Coupling Reactions. (2025). Benchchem.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csbio.com [csbio.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Navigating Low-Yield Synthesis of Peptides with Hindered Amino Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields during solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered amino acids. This guide is designed to provide not just procedural steps, but a deep, mechanistic understanding of the underlying issues and a logical framework for troubleshooting. Our goal is to empower you with the expertise to overcome even the most "difficult" sequences.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low yields in the synthesis of peptides containing hindered amino acids.
Q1: What are "hindered amino acids" and why do they cause low yields?
Hindered amino acids are residues that present significant steric bulk around the alpha-carbon or the backbone nitrogen, impeding the approach of an activated amino acid for peptide bond formation. This steric clash slows down reaction kinetics, leading to incomplete coupling reactions.[1][2] Common examples include β-branched amino acids (Val, Ile), α,α-disubstituted residues (Aib - α-aminoisobutyric acid), and N-methylated amino acids. The cumulative effect of incomplete couplings at each cycle is a dramatic reduction in the overall yield of the target full-length peptide.[3]
Q2: My Kaiser test is negative, but my final yield is still low. What could be the problem?
While the Kaiser test is a useful qualitative tool for detecting primary amines, it can be unreliable in cases of severe peptide aggregation on the resin.[4] The aggregated peptide chains can physically block access to the unreacted amines, leading to a false negative result. The resin may appear to be fully coupled, but a significant portion of the peptide chains are actually truncated. Quantitative monitoring methods or alternative tests are recommended for difficult sequences.[5]
Q3: What is peptide aggregation and how does it affect my synthesis?
As a peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds.[6] This can lead to the aggregation of peptide chains, causing the resin to shrink and become less permeable to solvents and reagents.[4][6] This phenomenon, often termed "on-resin aggregation," effectively halts both deprotection and coupling steps, leading to a complete failure of the synthesis.[4][7] Hydrophobic sequences are particularly prone to aggregation.[8][9]
Q4: Can I just "double couple" every hindered residue to improve the yield?
Double coupling, or repeating the coupling step, can be an effective strategy to improve the incorporation of hindered amino acids.[10] However, it is not a universal solution and may not be sufficient for extremely difficult couplings. Furthermore, repeated exposure to coupling reagents and base can increase the risk of side reactions, such as racemization. A more robust approach involves optimizing the coupling chemistry and reaction conditions.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues, categorized by the most common root causes.
Problem 1: Incomplete Coupling Due to Steric Hindrance
The primary challenge with hindered amino acids is overcoming the steric barrier to peptide bond formation.
1.1. Diagnosis:
-
Quantitative Monitoring: Employ a quantitative method to assess coupling completion. A spectrophotometric method using a chromogenic reporter like Boc-Lys(Z)-pNA can provide precise data on the percentage of unreacted sites.[5]
-
Real-time Monitoring: Advanced synthesizers may incorporate real-time monitoring of resin swelling, where a lack of volume increase post-coupling can indicate a failed reaction.[7]
1.2. Solutions:
-
Selection of High-Efficiency Coupling Reagents: Standard carbodiimide reagents like DCC may be insufficient. Utilize more potent phosphonium or aminium/uronium salt-based reagents that form highly reactive activated species.[11][12]
-
Aminium/Uronium Reagents: HATU, HCTU, and COMU are highly effective due to the formation of reactive OAt or Oxyma esters.[11][13] HATU, in particular, is often cited for its ability to overcome steric hindrance.[1][12]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly potent. Phosphonium reagents offer the advantage of higher solubility in DMF, allowing for more concentrated reaction conditions.
-
-
Optimization of Reaction Conditions:
-
Extended Coupling Times: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[4]
-
Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) can be highly effective in driving difficult couplings to completion by providing the necessary activation energy to overcome steric barriers and disrupt secondary structures.[8][14]
-
Problem 2: On-Resin Aggregation and Formation of Secondary Structures
This is a frequent issue with hydrophobic sequences and those prone to forming stable secondary structures.
2.1. Diagnosis:
-
Visual Observation: Severe aggregation can sometimes be visually identified by a noticeable shrinking or clumping of the resin bed.[4]
-
Poor Solvent Flow: In continuous flow systems, an increase in back-pressure can indicate resin collapse due to aggregation.[7]
-
Failed Deprotection/Coupling: A sudden failure of both deprotection and coupling steps, even with potent reagents, is a strong indicator of aggregation.[6]
2.2. Solutions:
-
Solvent Optimization:
-
High-Polarity Solvents: N-Methyl-2-pyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) in solvating the growing peptide chain and disrupting aggregation.[15][16]
-
"Magic Mixture": For extremely difficult sequences, a solvent system composed of DCM/DMF/NMP (1:1:1) can be employed to improve solvation.[17]
-
Chaotropic Salt Addition: The inclusion of chaotropic salts like LiCl or KSCN in the coupling mixture can disrupt hydrogen bonding and break up aggregates.[4]
-
-
Backbone Protection Strategies:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (e.g., Fmoc-Xaa-Thr(ψPro)-OH) at strategic locations (every 6th residue is a common guideline) introduces a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[4][8]
-
Dmb/Hmb Amino Acids: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, particularly for glycine residues, can prevent aggregation in hydrophobic sequences.[4] These groups are removed during the final cleavage.[4]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid (e.g., Fmoc-Val-OH) using HATU
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Val-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Activation: Add DIPEA (8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended.
-
Monitoring: After the coupling, take a small sample of the resin for a Kaiser test or a quantitative monitoring assay to confirm completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the growing peptide chain on the resin and wash with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) (2 eq.) and HBTU (1.9 eq.) in DMF.
-
Activation: Add DIPEA (4 eq.) to the dipeptide solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Sequence Continuation: Proceed with the next deprotection and coupling cycle, omitting the coupling step for the second amino acid of the dipeptide.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Activating Species | Key Advantages | Considerations |
| HATU | Aminium Salt | OAt-ester | High efficiency for hindered couplings, low racemization.[1][12] | Higher cost. |
| HCTU | Aminium Salt | O-6-ClBt-ester | More cost-effective than HATU, good performance. | Slightly less reactive than HATU for the most difficult cases. |
| COMU | Aminium Salt | Oxyma-ester | High solubility, safer (non-explosive) leaving group compared to HOBt/HOAt.[13] | Performance relative to HATU can be sequence-dependent. |
| PyBOP | Phosphonium Salt | OBt-ester | Good for routine and difficult couplings, high solubility. | Can be less effective than HATU for extremely hindered residues. |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma-ester | Cost-effective, low racemization.[14] | Generally slower kinetics than aminium/phosphonium reagents. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Peptide Synthesis
Caption: A logical workflow for diagnosing and addressing low peptide synthesis yields.
Diagram 2: Mechanism of Action for Different Coupling Reagent Classes
Caption: Activation pathways for aminium and phosphonium coupling reagents.
References
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). PMC. [Link]
-
Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019-11-11). Chemical Communications (RSC Publishing). [Link]
-
Amino acid structure and "difficult sequences" in solid phase peptide synthesis. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025-08-28). Dilun Biotechnology. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020-11-04). Gyros Protein Technologies. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023-02-02). Biotage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. bachem.com [bachem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Side reactions associated with Fmoc-DL-(2-methylphenyl)glycine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Fmoc-DL-(2-methylphenyl)glycine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing this unique but sterically hindered amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate and resolve common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound during solid-phase peptide synthesis (SPPS)?
A1: The most significant and problematic side reaction is epimerization (racemization) at the α-carbon of the phenylglycine residue.[1][2][3] Phenylglycine and its derivatives are known to be highly susceptible to base-catalyzed epimerization during the activation and coupling steps of Fmoc-SPPS.[1] This results in the formation of a diastereomeric impurity that is often difficult to separate from the target peptide.
Q2: Why is this particular amino acid so prone to epimerization and other issues?
A2: There are two main reasons:
-
Electronic Effect: The α-proton of phenylglycine is more acidic than that of aliphatic amino acids due to the electron-withdrawing nature of the adjacent phenyl ring. This makes it easier for a base to abstract the proton, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[4]
-
Steric Hindrance: The presence of the methyl group on the phenyl ring, in addition to the bulk of the phenylglycine side chain itself, creates significant steric hindrance.[5][6] This can slow down the desired coupling reaction, allowing more time for side reactions like epimerization to occur and potentially leading to incomplete couplings.[7]
Q3: Which step of the Fmoc-SPPS cycle is most critical for minimizing side reactions with this residue?
A3: The amino acid activation and coupling step is the most critical phase where epimerization occurs.[1][3] While some studies have investigated the Fmoc-deprotection step, the evidence strongly points to the base-catalyzed coupling as the primary source of racemization for phenylglycine residues.[1][4] The choice of coupling reagent, and especially the base used for activation, has a dramatic impact on the stereochemical purity of the final peptide.[1]
Troubleshooting Guide: Common Issues & Validated Solutions
This guide addresses specific experimental problems in a question-and-answer format, providing the causal mechanism and actionable solutions.
Problem 1: My coupling reaction is incomplete, as indicated by a positive Kaiser test.
-
Probable Cause: Incomplete coupling is most likely due to the significant steric hindrance posed by the 2-methylphenyl group.[5] The bulky side chain can physically block the activated amino acid from efficiently approaching the free N-terminal amine on the growing peptide chain, especially within the confines of the resin matrix.
-
Solutions & Scientific Rationale:
-
Extend Reaction Time: For sterically demanding couplings, allowing the reaction to proceed for longer (e.g., 2-4 hours or even overnight) can increase the yield.[8]
-
Implement a Double Coupling Strategy: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.[8] This second exposure helps to drive the reaction to completion for any remaining unreacted sites.
-
Switch to a More Potent Coupling Reagent: If standard activators like HBTU or HCTU are failing, switching to a more powerful oxime-based or phosphonium-based reagent can be effective. Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to accelerate amide bond formation and can overcome moderate steric hindrance.[1][2]
-
Optimize Solvent Environment: In cases of peptide aggregation, which can further hinder coupling, switching from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture containing DCM can be beneficial by improving the solvation of the peptide chains.[8]
-
Problem 2: My final peptide is pure by mass spectrometry, but the HPLC shows a significant doublet peak, suggesting a diastereomer.
-
Probable Cause: This is the classic signature of epimerization. During the activation of the carboxylic acid, the base used (typically DIPEA) is strong enough to abstract the labile α-proton of the phenylglycine. This forms a planar intermediate, which upon re-protonation can yield both the D- and L-isomers, corrupting the stereochemical integrity of your peptide.[1]
-
Solutions & Scientific Rationale:
-
Change the Activation Base: This is the most effective solution. Standard bases like N,N-diisopropylethylamine (DIPEA) are often too strong and unhindered, promoting epimerization.[1] Switching to a bulkier, less nucleophilic, and weaker base can dramatically suppress this side reaction. The table below compares the effectiveness of different bases.
-
Optimize the Coupling Reagent/Base Combination: The choice of coupling reagent and base are intrinsically linked. Certain combinations are proven to minimize racemization. Studies have shown that using COMU or DEPBT in combination with a hindered base like 2,4,6-trimethylpyridine (TMP) or N,N-dicyclohexylmethylamine (DMP) can reduce epimerization to negligible levels.[1][2][3]
-
Data Summary: Impact of Reagents on Phenylglycine Epimerization
The following table summarizes data adapted from studies on phenylglycine racemization, highlighting the critical role of the base and coupling agent.
| Coupling Reagent | Base | % Correct Diastereomer | Scientific Rationale |
| HATU | DIPEA | ~70-80% | Standard Conditions: DIPEA (pKa ~10.1) is a strong enough base to readily abstract the acidic α-proton.[1] |
| HATU | NMM | ~85-90% | NMM (pKa ~7.4) is a weaker base than DIPEA, resulting in less epimerization.[1] |
| COMU | TMP | >98% | Recommended: TMP is a sterically hindered and weaker base that efficiently catalyzes the intended reaction without causing significant α-proton abstraction.[1][2] |
| DEPBT | TMP | >98% | Recommended: Similar to COMU/TMP, this combination provides excellent stereochemical stability.[2][3] |
Visualized Guides & Workflows
Mechanism of Base-Induced Epimerization
The following diagram illustrates the chemical pathway leading to the loss of stereochemical integrity during the coupling step.
Caption: Mechanism of epimerization during amino acid activation.
Troubleshooting Workflow for Coupling Reactions
Use this decision tree to diagnose and solve issues encountered when coupling this compound.
Caption: Decision tree for troubleshooting coupling issues.
Validated Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Free Amines
This test is essential for confirming the completion of a coupling reaction before proceeding to the next deprotection step.[8]
-
Reagents:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads 3 times with DMF, followed by 3 times with ethanol to remove residual solvents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the beads.
-
Heat the test tube in a heating block at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Positive (Incomplete Coupling): The beads and/or solution turn a deep blue or purple. This indicates the presence of free primary amines.
-
Negative (Complete Coupling): The beads and solution remain yellow or colorless.
-
Protocol 2: Optimized, Epimerization-Suppressed Coupling
This protocol is recommended for incorporating this compound or other racemization-prone phenylglycine derivatives into a peptide sequence.[1][2]
-
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
This compound (3 equivalents).
-
COMU (3 equivalents).
-
2,4,6-Trimethylpyridine (TMP) (4 equivalents).
-
Anhydrous, amine-free DMF.
-
-
Procedure:
-
In a separate vessel, dissolve this compound and COMU in DMF.
-
Add the TMP to the solution and allow the mixture to pre-activate for 2-3 minutes at room temperature. The solution may change color.
-
Drain the reaction vessel containing the washed resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel via nitrogen bubbling or mechanical shaking for 1-2 hours.
-
After the reaction time, drain the vessel and wash the resin thoroughly with DMF (5 times).
-
Perform a Kaiser test (Protocol 1) to confirm reaction completion. If the test is positive, consider a second coupling under the same conditions.
-
References
-
Fields, G. B. (2007). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [Link]
-
Ferreira, L. H. R. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. ResearchGate. [Link]
-
Amblard, M., et al. (2016). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Bodanszky, M., & Bath, R. J. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]
-
Biochain Incorporated. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!. Biochain Incorporated. [Link]
-
Figshare. (n.d.). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Figshare. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impact of Base Choice on 2-Methylphenylglycine Epimerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the epimerization of 2-methylphenylglycine, a critical issue in synthetic chemistry where maintaining chiral integrity is paramount. Our focus is to provide not just solutions, but a foundational understanding of the mechanisms at play, empowering you to proactively design robust, epimerization-resistant synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for 2-methylphenylglycine?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted.[1] In the case of an amino acid like 2-methylphenylglycine, which has a single stereocenter at the alpha-carbon (Cα), epimerization is synonymous with racemization—the conversion of a pure enantiomer (e.g., L-2-methylphenylglycine) into an equal mixture of both L- and D-enantiomers.[2]
This is a significant concern because the biological activity of peptides and pharmaceuticals is highly dependent on their precise three-dimensional structure.[2][3] The presence of the incorrect enantiomer can dramatically reduce or eliminate a drug's efficacy and introduce impurities that are difficult to remove.[2][4] 2-Methylphenylglycine is particularly susceptible due to the electronic stabilization of the intermediate by the phenyl group, which makes the α-proton more acidic and easier to remove.
Q2: What is the primary chemical mechanism behind base-catalyzed epimerization?
A2: The dominant mechanism for base-catalyzed epimerization is the direct abstraction of the α-proton (the hydrogen atom attached to the chiral α-carbon) by a base.[1][3] This deprotonation step forms a planar, achiral enolate intermediate.[1][5][6] In this planar state, the molecule loses its stereochemical information. Subsequent reprotonation of this enolate can occur from either face of the planar structure with roughly equal probability, leading to a mixture of both the original and the inverted enantiomers.[1][3]
}
Base-catalyzed epimerization via a planar enolate intermediate.
Q3: How does the choice of base directly influence the rate of epimerization?
A3: The choice of base is arguably the most critical factor. The rate of epimerization is directly related to the rate of α-proton abstraction. Key properties of the base to consider are:
-
Basicity (pKa of the conjugate acid): Stronger bases will deprotonate the α-carbon more rapidly and to a greater extent, leading to faster epimerization. The pKa of the α-proton of a typical ketone/aldehyde is around 20, and for an ester, it is around 25.[7] A base with a conjugate acid pKa in this range or higher will significantly favor enolate formation.
-
Steric Hindrance: Bulky, sterically hindered bases are less likely to abstract the α-proton due to steric clash.[3] This is why bases like N,N-Diisopropylethylamine (DIPEA) are often preferred over less hindered bases like Triethylamine (TEA) in sensitive applications.[2][8]
-
Nucleophilicity: While related to basicity, a highly nucleophilic base can lead to unwanted side reactions. The ideal base for these applications is strong enough to perform its intended function (e.g., neutralize acid) but is non-nucleophilic and not so strong that it readily promotes epimerization.
Troubleshooting Guide: Common Scenarios
Scenario 1: Significant loss of enantiomeric excess (% ee) is observed after a reaction involving a base.
Problem: Your final product, containing a 2-methylphenylglycine moiety, shows a much lower % ee than the starting material after a step involving a base (e.g., peptide coupling, deprotection).
Troubleshooting Steps:
-
Analyze the Base:
-
Question: Are you using a strong, non-hindered base like Triethylamine (TEA) or DBU?
-
Explanation: These bases are highly effective at proton abstraction and can significantly accelerate epimerization.[3]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative.[2][9] For extremely sensitive substrates, a highly hindered base like 2,4,6-collidine could be considered, although its basicity is lower.[3][10]
-
-
Evaluate Reaction Temperature:
-
Question: Was the reaction run at elevated temperatures?
-
Explanation: Epimerization, like most reactions, is accelerated by heat.
-
Solution: Perform the reaction at a lower temperature. Running the coupling or base-treatment step at 0 °C or even lower can dramatically reduce the rate of epimerization.[9]
-
-
Check Pre-activation/Reaction Time:
-
Question: Was the 2-methylphenylglycine residue exposed to the base for an extended period, especially after activation (e.g., during peptide coupling)?
-
Explanation: The longer the activated amino acid is in the presence of a base, the more opportunity there is for epimerization.[9]
-
Solution: Minimize the time the activated species is exposed to the base. Add the coupling reagent to the mixture of the amino acid, additive, and base immediately before adding it to the reaction.[9]
-
Comparative Impact of Common Bases on Epimerization
| Base | Structure | Typical pKa (Conjugate Acid) | Steric Hindrance | Relative Epimerization Risk | Recommended Use |
| Triethylamine (TEA) | Et₃N | ~10.7 | Low | High | General purpose, avoid with sensitive substrates. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.8 | High | Moderate | Good choice for minimizing side reactions, but still potent.[8] |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | ~7.4 | Moderate | Low | Excellent choice for epimerization-prone couplings.[2][9] |
| 2,4,6-Collidine | C₈H₁₁N | ~7.4 | Very High | Very Low | Used for highly sensitive substrates where minimal basicity is required.[3][10] |
Scenario 2: Epimerization occurs even with a hindered base like DIPEA.
Problem: You have already switched to a "safer" base like DIPEA, but chiral purity is still being compromised.
Troubleshooting Steps:
-
Re-evaluate the Activation Method (for Peptide Synthesis):
-
Question: What coupling reagent are you using?
-
Explanation: The structure of the activated intermediate plays a crucial role. Carbodiimides like DCC or DIC form highly reactive O-acylisourea intermediates that are very prone to racemization via oxazolone formation.[2]
-
Solution:
-
Use Additives: ALWAYS use an additive like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or OxymaPure with carbodiimides. These additives trap the reactive intermediate to form a more stable active ester that is less prone to epimerization.[9][11][12]
-
Switch to Onium Salts: Consider using modern onium salt-based coupling reagents like HBTU, HATU, or COMU. These reagents are designed for low racemization as they form the less reactive active esters in situ.[2][13][14]
-
-
-
Consider the Solvent:
-
Question: Are you using a highly polar aprotic solvent like DMF or NMP?
-
Explanation: Polar solvents can stabilize the charged enolate intermediate, potentially increasing the rate of epimerization.[2]
-
Solution: If the reaction chemistry allows, consider a less polar solvent or a solvent mixture, such as DCM/DMF.[9]
-
}
Decision workflow for troubleshooting epimerization.
Experimental Protocols
Protocol: Chiral Purity Analysis of 2-Methylphenylglycine by HPLC
This protocol provides a general method for determining the enantiomeric excess (% ee) of a 2-methylphenylglycine sample. Specific columns and mobile phases may require optimization.
Materials:
-
Sample of 2-methylphenylglycine or a derivative.
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
-
Acidic/Basic modifiers (e.g., Trifluoroacetic Acid (TFA), Diethylamine (DEA)).
-
Chiral HPLC Column (e.g., Polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H; or macrocyclic glycopeptide-based like Astec CHIROBIOTIC T).[15][16]
-
HPLC system with UV detector.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample (~1 mg) in a suitable solvent to a final concentration of ~1 mg/mL. The solvent should be miscible with the mobile phase.
-
-
Column Selection and Mobile Phase:
-
For polysaccharide-based columns, a typical starting mobile phase is a mixture of n-Hexane and an alcohol like Isopropanol or Ethanol (e.g., 90:10 v/v).[17]
-
For acidic compounds like 2-methylphenylglycine, add 0.1% TFA to the mobile phase to ensure proper peak shape.[17]
-
For macrocyclic glycopeptide columns, aqueous/organic mobile phases are common, which is advantageous for underivatized amino acids.[15]
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).
-
The two enantiomers should elute as separate peaks.
-
-
Data Analysis:
-
Integrate the peak areas for both the L-enantiomer (A₁) and the D-enantiomer (A₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100
-
References
-
Formation and Stability of Zwitterionic Amino-Acid Enolates. Richard Research Group. [Online]. Available: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Online]. Available: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Online]. Available: [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Online]. Available: [Link]
-
ENOLATES:NOTES. University of Wisconsin-Madison. [Online]. Available: [Link]
-
Representative α‐amino acid enolate precursors. ResearchGate. [Online]. Available: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Online]. Available: [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central - NIH. [Online]. Available: [Link]
-
Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts. National Institutes of Health. [Online]. Available: [Link]
-
Proposed mechanism of base catalyzed epimerization. ResearchGate. [Online]. Available: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Online]. Available: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Online]. Available: [Link]
-
Chiral HPLC Separations. Phenomenex. [Online]. Available: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Online]. Available: [Link]
-
Isomerization at the α-Carbon. Chemistry LibreTexts. [Online]. Available: [Link]
-
N-acetyl-L-alpha-phenylglycine. PubChem - NIH. [Online]. Available: [Link]
-
Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. PubMed Central. [Online]. Available: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Online]. Available: [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]
-
Approximate pKa chart of the functional groups: values to know. University of California, Davis. [Online]. Available: [Link]
-
Phenylglycine. Wikipedia. [Online]. Available: [Link]
-
D-Phenylglycine. PubChem - NIH. [Online]. Available: [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Online]. Available: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. jpt.com [jpt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Capping Unreacted Amines After Coupling Sterically Hindered Residues like Fmoc-DL-(2-methylphenyl)glycine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a critical step in Solid-Phase Peptide Synthesis (SPPS): the effective capping of unreacted amines, particularly after the challenging coupling of sterically hindered amino acids such as Fmoc-DL-(2-methylphenyl)glycine. Incomplete coupling of such residues is a common hurdle that, if not properly addressed, can lead to the accumulation of deletion sequences, significantly compromising the purity of the final peptide product. This guide is designed to provide you with the expertise and actionable protocols to overcome these challenges.
The Challenge of Sterically Hindered Residues
Coupling bulky amino acids like this compound presents a significant steric barrier, often resulting in incomplete reactions. The ortho-methyl group on the phenyl ring restricts the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate. This necessitates robust coupling strategies and, crucially, an effective capping protocol to permanently block any unreacted N-terminal amines. Failure to do so will result in "deletion sequences," which are peptides missing one or more amino acids, and are often difficult to separate from the target peptide.[1]
Troubleshooting Guide: Capping After Coupling this compound
This section addresses common issues encountered when capping after attempting to couple sterically hindered amino acids.
| Problem | Potential Cause | Recommended Action & Rationale |
| Positive Kaiser Test After Capping | 1. Inefficient Capping Reagents: The steric hindrance preventing the amino acid coupling may also impede the access of capping reagents. 2. Degraded Reagents: Acetic anhydride is susceptible to hydrolysis. 3. Insufficient Reaction Time: The capping reaction may be slower due to steric hindrance. | 1. Increase Equivalents of Capping Reagents: Use a higher excess (e.g., 50 equivalents each of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine) to drive the reaction to completion.[1][2] 2. Use Fresh Reagents: Always use fresh, high-quality acetic anhydride and base. Prepare the capping solution immediately before use.[1] 3. Extend Capping Time: Increase the capping reaction time from the standard 30 minutes to 60-120 minutes.[3] Monitor progress with the Kaiser test. |
| Low Final Peptide Purity Despite Negative Kaiser Test | 1. False Negative Kaiser Test: The Kaiser test can sometimes be misleading, especially with hindered amines where the color development might be weak. 2. Side Reactions During Capping: Although less common, aggressive capping conditions could potentially lead to side reactions on sensitive residues. | 1. Perform a Double Capping: After the initial capping and washing, perform a second capping step with fresh reagents. 2. Consider Alternative Capping Reagents: For particularly sensitive sequences, a milder capping agent like N-acetylimidazole can be an alternative to acetic anhydride.[1] |
| Formation of Unexpected Adducts | 1. Reaction with Side Chains: Certain amino acid side chains can react with capping reagents. For instance, the side chain of arginine can be acetylated by acetic anhydride.[1] 2. Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide-resin to form a guanidine moiety, which irreversibly terminates the peptide chain.[4] | 1. Ensure Proper Side-Chain Protection: Verify that all reactive side chains are appropriately protected. 2. Pre-activation of Amino Acids: To avoid guanidinylation, pre-activate the protected amino acids with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is capping so critical after attempting to couple a sterically hindered amino acid?
A1: Sterically hindered amino acids have a higher probability of incomplete coupling. Capping is a crucial quality control step that permanently blocks these unreacted amines by acetylating them. This prevents them from reacting in subsequent coupling cycles, which would otherwise lead to deletion sequences that are challenging to remove during purification, thereby lowering the final peptide purity.[1]
Q2: What are the standard capping reagents and why are they chosen?
A2: The most common capping solution is a mixture of acetic anhydride and a base, such as pyridine or diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1][2] Acetic anhydride is a potent acetylating agent that reacts readily with primary amines. The base neutralizes the acetic acid byproduct. DIPEA is often preferred as it is less nucleophilic than pyridine, reducing the risk of certain side reactions.[1]
Q3: Can I just perform a double coupling of the hindered amino acid instead of capping?
A3: While double coupling is a common strategy to improve the efficiency of difficult couplings, it may not always drive the reaction to 100% completion, especially with extremely hindered residues.[3] It is best practice to follow up with a capping step to ensure any remaining unreacted amines are blocked. The combination of double coupling followed by capping is a robust approach for challenging sequences.
Q4: How do I know if my capping has been successful?
A4: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[5][6] A negative Kaiser test (beads and solution remain colorless or yellow) indicates that the capping was successful. A positive test (a blue or purple color) signifies the presence of unreacted amines, and the capping step should be repeated.[7][8]
Q5: Are there any alternatives to acetic anhydride for capping?
A5: Yes, while acetic anhydride is highly effective, alternatives exist. For instance, N-acetylimidazole can be used as a milder acetylating agent. In some cases, particularly with sensitive amino acids, using activated acetic acid (e.g., with HBTU/DIPEA) can be a gentler option.[1] Propionic anhydride is another alternative that will add a propionyl group instead of an acetyl group.[1]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and DIPEA
This protocol outlines the standard procedure for capping unreacted amines on the resin following an incomplete coupling reaction.
-
Resin Washing: After the coupling attempt of this compound, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare the capping solution fresh. A common mixture consists of acetic anhydride and DIPEA in DMF. For every 1 gram of resin, use a solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Capping Reaction: Suspend the washed resin in the freshly prepared capping solution.
-
Agitation: Gently agitate the resin slurry at room temperature for at least 30 minutes to ensure a complete reaction.[2] For sterically hindered residues, extending this time to 60 minutes is recommended.
-
Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.
-
Verification: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[2]
Protocol 2: Kaiser Test for Detection of Primary Amines
This protocol describes the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.[6]
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Preparation: Place a small sample of resin beads (approximately 5-10 mg) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents to the test tube.
-
Incubation: Heat the test tube in a heating block or boiling water bath at 100°C for 5 minutes.[6]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
-
Intense blue color: Positive result, indicating the presence of free primary amines.
-
Colorless or yellow: Negative result, indicating the absence of free primary amines.
-
Visualizing the Workflow
Caption: Workflow for coupling and capping in SPPS.
References
-
Gladysz, J. A., & Curran, D. P. (2002). Just add water: a new fluorous capping reagent for facile purification of peptides synthesized on the solid phase. Angewandte Chemie International Edition, 41(23), 4525-4527. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
AAPPTEC. SPPS Capping procedure. Available from: [Link]
-
AAPPTEC. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available from: [Link]
-
AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available from: [Link]
-
CDN. N-Terminus Acetylation Protocol. Available from: [Link]
-
El-Faham, A., et al. (2011). A highly efficient in situ N-acetylation approach for solid phase synthesis. Chemical Communications, 47(24), 6888-6890. Available from: [Link]
Sources
Technical Support Center: Purification of Peptides Containing Fmoc-DL-(2-methylphenyl)glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the sterically hindered, non-natural amino acid, Fmoc-DL-(2-methylphenyl)glycine. The unique properties of this building block—notably its bulkiness and hydrophobicity—present specific challenges that require careful consideration during the purification workflow. This document is designed to provide both mechanistic understanding and practical, field-proven solutions to overcome these obstacles.
Part 1: Pre-Purification and Sample Handling
The journey to a pure peptide begins before the sample is ever injected into an HPLC. The bulky and hydrophobic nature of the (2-methylphenyl)glycine residue can significantly impact the solubility and stability of the crude peptide following cleavage from the solid-phase resin.
Q1: My crude peptide containing (2-methylphenyl)glycine has poor solubility after cleavage and precipitation. What can I do?
A1: This is a common issue driven by the hydrophobicity of the (2-methylphenyl)glycine residue, which promotes peptide aggregation.[1][2] Standard solvents like water or dilute acetic acid may be insufficient.
Troubleshooting Steps:
-
Initial Solvent Choice: Start with the mobile phase A used in your HPLC method (e.g., 0.1% TFA in water). If solubility is poor, incrementally add the organic mobile phase B (e.g., acetonitrile) until the peptide dissolves.
-
Incorporate Organic Co-solvents: For highly intractable peptides, initial dissolution in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before dilution with your aqueous mobile phase can be effective.[3] Be mindful that large volumes of DMSO can cause peak distortion in RP-HPLC.
-
Use of Chaotropic Agents: In severe cases, agents like 6M Guanidine HCl or 8M Urea can be used to disrupt the intermolecular hydrogen bonds that lead to aggregation.[4] Note that these must be removed during purification and may not be compatible with all downstream applications.
Q2: Which cleavage cocktail is recommended for peptides with a (2-methylphenyl)glycine residue?
A2: The choice of cleavage cocktail is primarily dictated by the other amino acids in your sequence, particularly those with protecting groups. However, for a peptide containing a bulky, non-polar residue, ensuring efficient removal of scavengers is key. A standard and highly effective cocktail for most peptides is Reagent K or a variation thereof.
| Reagent Component | Typical % | Purpose & Rationale |
| Trifluoroacetic Acid (TFA) | 82.5 - 95% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Water | 5% | Acts as a scavenger for carbocations and aids in the hydrolysis of protecting groups. |
| Phenol | 5% | A scavenger that protects tryptophan and tyrosine residues from modification. |
| Thioanisole | 5% | Scavenger for carbocations, particularly important for protecting methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A potent scavenger, especially for protecting cysteine residues. |
For simpler peptides without sensitive residues like Cys, Met, or Trp, a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient and uses less toxic, malodorous reagents.
Part 2: Troubleshooting Peptide Aggregation
Aggregation is arguably the most significant challenge when purifying peptides containing (2-methylphenyl)glycine. It can occur in the vial, on the column, or during fraction collection, leading to low recovery, poor peak shape, and irreversible loss of product.
Q3: My HPLC chromatogram shows a broad, tailing peak, or the peak size is inconsistent between injections. Is this aggregation?
A3: Yes, these are classic symptoms of on-column aggregation or poor solubility in the mobile phase. The peptide molecules associate with each other rather than partitioning cleanly between the stationary and mobile phases.[5]
Strategies to Mitigate Aggregation During HPLC:
-
Increase Organic Modifier Concentration: A higher percentage of acetonitrile (ACN) or methanol in the mobile phase can disrupt hydrophobic interactions. You may need to start your gradient at a higher initial %B.
-
Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation by increasing molecular motion. This often leads to sharper peaks and better resolution.
-
Lower Sample Concentration: Overloading the column with an aggregation-prone peptide exacerbates the problem. Try injecting a more dilute sample.
-
Incorporate Isopropanol (IPA): Adding a small percentage (5-10%) of IPA to your mobile phase B (e.g., a mix of 90% ACN, 10% IPA, 0.1% TFA) can significantly improve the solubility of very hydrophobic peptides.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Containing 2-Methylphenylglycine
Introduction: The Rise of Sterically Hindered Non-Canonical Amino Acids in Peptide Therapeutics
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve potency.[1] Among the diverse array of available ncAAs, sterically hindered residues like 2-methylphenylglycine (2-Me-Phg) are of particular interest. The ortho-methyl group on the phenyl ring introduces significant conformational constraints, which can be leveraged to lock peptides into bioactive conformations and shield the peptide backbone from enzymatic degradation.
However, the very features that make 2-Me-Phg an attractive building block for peptide therapeutics also present unique challenges for their analytical characterization. Mass spectrometry (MS), the workhorse of peptide and protein analysis, relies on predictable fragmentation of the peptide backbone to elucidate its sequence.[2][3] The introduction of a bulky, modified side chain can significantly alter these fragmentation pathways, complicating spectral interpretation and requiring a nuanced understanding of the underlying fragmentation chemistry.
This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing 2-methylphenylglycine with their canonical phenylalanine-containing counterparts. We will delve into the predicted fragmentation patterns, provide supporting experimental workflows, and offer insights gleaned from extensive experience in the field to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Pillar 1: The Fundamentals of Peptide Fragmentation in Mass Spectrometry
To understand the nuances of 2-Me-Phg-containing peptides, we must first revisit the fundamental principles of peptide fragmentation, primarily through Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). In these techniques, precursor peptide ions are accelerated and collided with an inert gas, leading to fragmentation primarily along the peptide backbone.
The resulting fragment ions are categorized based on which side of the cleaved bond retains the charge. Cleavage of the amide bond results in b-ions (charge retained on the N-terminal fragment) and y-ions (charge retained on the C-terminal fragment). These two ion series are the most informative for determining the amino acid sequence.[4][5]
Caption: Predicted fragmentation of the 2-methylphenylglycine side chain.
Comparative Data Summary
| Feature | Phenylalanine-Containing Peptide | 2-Methylphenylglycine-Containing Peptide (Predicted) |
| Canonical b- and y-ions | Abundant and predictable series | Potentially lower intensity ions adjacent to the modified residue |
| Characteristic Neutral Loss | Toluene (92 Da) | o-Xylene (106 Da) |
| Immonium Ion | m/z 120.0813 | m/z 134.0964 |
| Chromatographic Retention | Standard for a hydrophobic residue | Increased retention time due to added hydrophobicity |
Pillar 4: Experimental Protocols for the Analysis of 2-Methylphenylglycine Peptides
A robust and validated protocol is essential for the reliable characterization of peptides containing 2-methylphenylglycine.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 40% mobile phase B over 30-60 minutes is a good starting point to ensure adequate separation.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 300-2000.
-
MS2 Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions.
-
Fragmentation Method: HCD is generally recommended for generating rich b- and y-ion series.
-
Collision Energy: A stepped normalized collision energy (NCE) of 25, 30, and 35% should be tested to optimize fragmentation for different peptide charge states and sequences.
-
-
Caption: Experimental workflow for analyzing 2-Me-Phg peptides.
Pillar 5: Data Interpretation and Overcoming Analytical Challenges
Interpreting the mass spectra of peptides containing 2-methylphenylglycine requires careful consideration of the predicted fragmentation patterns.
-
Database Searching: When using database search algorithms like Mascot or SEQUEST, it is crucial to define 2-methylphenylglycine as a custom modification. The mass of this residue is 179.0943 g/mol .
-
Manual Spectral Interpretation: In the absence of a database entry, or for de novo sequencing, look for the characteristic mass difference of 179.0943 Da between adjacent b- or y-ions. Be vigilant for the predicted neutral loss of 106 Da and the immonium ion at m/z 134.0964.
-
Challenge of Isobaric Residues: Be aware of potential isobaric interferences from other amino acid combinations that may have a similar mass. High-resolution mass spectrometry is essential to distinguish these.
Conclusion: A Path Forward for Characterizing Novel Peptide Therapeutics
The incorporation of 2-methylphenylglycine represents a promising avenue for the development of next-generation peptide therapeutics. While its unique structure presents analytical challenges, a thorough understanding of its predicted fragmentation behavior, coupled with a systematic and optimized experimental approach, enables its confident characterization by mass spectrometry. By leveraging the principles outlined in this guide, researchers can effectively navigate the complexities of analyzing these modified peptides, accelerating the pace of drug discovery and development. The key is to move beyond standard, "black-box" analytical approaches and to engage with the fundamental chemistry of the molecules under investigation.
References
-
Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Peptide sequences by mass spectrometry. Massey Research Online. [Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
-
Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. [Link]
-
MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Journal of Natural Medicines. [Link]
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]
-
MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]
-
Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. [Link]
-
Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. OSU Chemistry. [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]
-
Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. PMC. [Link]
-
Fragmentation tree of phenylalanine computed from tandem MS data. ResearchGate. [Link]
-
BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]
-
Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. UAB. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
Sources
A Comparative Guide to the ¹H NMR Characterization of Fmoc-DL-(2-methylphenyl)glycine
Introduction
In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are indispensable tools for designing novel therapeutics with enhanced stability, selectivity, and efficacy. Fmoc-DL-(2-methylphenyl)glycine, a derivative of phenylglycine, is one such building block that introduces unique steric and electronic properties into peptide scaffolds. Accurate structural verification and purity assessment of these building blocks are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the gold standard for this purpose.
This guide provides an in-depth technical analysis of the ¹H NMR characterization of this compound. We will dissect its spectral features, explain the rationale behind experimental choices, and present a comparative analysis against structurally related Fmoc-amino acids. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret NMR data, ensuring the integrity of their synthetic workflows.
Core Principles of ¹H NMR for Amino Acid Characterization
¹H NMR spectroscopy provides a wealth of structural information by probing the chemical environment of hydrogen nuclei (protons). Three key parameters are fundamental to interpretation:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or within unsaturated systems (like aromatic rings) are "deshielded" and appear at a higher ppm value (downfield).[1][2] Tetramethylsilane (TMS) is the universal reference standard, set at 0.00 ppm.[1][3]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J): The magnetic field of a proton influences its neighbors on adjacent atoms, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angle between protons.[4] For instance, the signal for a proton with 'n' equivalent neighbors is split into 'n+1' peaks (the n+1 rule).
Standardized Protocol for ¹H NMR Analysis
Reproducibility is key to reliable characterization. The following protocol is a self-validating system designed to produce high-quality, consistent NMR data for Fmoc-protected amino acids.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the Fmoc-amino acid.[3]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a vial before transferring to the NMR tube.
-
Expert Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. It is an excellent solvent for most Fmoc-amino acids and, crucially, it slows the exchange of labile N-H and COOH protons, allowing them to be observed as distinct, often coupled, signals.[3] In contrast, solvents like D₂O would lead to the exchange and disappearance of these signals. CDCl₃ can be used, but solubility may be lower and proton exchange can still be an issue.[3]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for precise chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used (e.g., DMSO-d₆ at δ 2.50 ppm).[3]
-
-
Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity, which ensures sharp, well-resolved peaks.
-
Acquire the Free Induction Decay (FID) data. A typical experiment involves 16 to 64 scans.
-
-
Data Processing and Analysis:
-
Fourier Transformation: Convert the time-domain FID signal into the frequency-domain NMR spectrum.[3]
-
Phase and Baseline Correction: Adjust the phase of the signals to be purely absorptive (all peaks pointing up) and ensure the baseline is flat for accurate integration.[3]
-
Referencing: Calibrate the x-axis (chemical shift) by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[3]
-
Peak Analysis: Integrate all signals to determine their relative proton counts. Analyze the splitting patterns (multiplicity) to deduce coupling information.
-
¹H NMR Spectral Analysis of this compound
The structure of this compound contains several distinct proton environments, which can be logically assigned to different regions of the ¹H NMR spectrum.
Structural Fragments and Corresponding ¹H NMR Regions
Caption: Correlation of molecular structure to spectral regions.
Detailed Peak Assignments
The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.
| Assignment | Proton Group | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| COOH | Carboxylic Acid | >12.0 | broad s | 1H | - | Very broad, exchangeable. Position is concentration and temperature dependent. |
| NH | Amide | ~8.0-8.5 | d | 1H | ~8-9 Hz | Coupled to the α-H. Disappears upon D₂O shake. |
| Fmoc H-4, H-5 | Aromatic | ~7.89 | d | 2H | ~7.5 Hz | Characteristic doublet of the fluorenyl group.[3] |
| Fmoc H-1, H-8 | Aromatic | ~7.72 | d | 2H | ~7.5 Hz | Characteristic doublet of the fluorenyl group.[3] |
| Fmoc H-3, H-6 | Aromatic | ~7.42 | t | 2H | ~7.4 Hz | Characteristic triplet of the fluorenyl group.[3] |
| Fmoc H-2, H-7 | Aromatic | ~7.33 | t | 2H | ~7.4 Hz | Characteristic triplet of the fluorenyl group.[3] |
| Phenyl H | Aromatic | ~7.10-7.25 | m | 4H | - | Complex multiplet from the ortho-substituted phenyl ring. |
| α-H | Alpha-Proton | ~5.50 | d | 1H | ~8-9 Hz | Coupled to the NH proton. Its chemical shift is highly diagnostic. |
| Fmoc CH₂ | Aliphatic | ~4.30 | m | 2H | - | Part of a complex multiplet with the Fmoc CH. |
| Fmoc CH | Aliphatic | ~4.25 | m | 1H | - | Part of a complex multiplet with the Fmoc CH₂. |
| CH₃ | Methyl | ~2.30 | s | 3H | - | A sharp singlet, characteristic of the tolyl group. |
Comparative Analysis with Related Amino Acids
To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, structurally related analogues. This comparison highlights how subtle changes in the amino acid side chain manifest in the ¹H NMR spectrum.
| Compound | α-H (δ, ppm) | Side Chain Protons (δ, ppm) | Key Differentiating Feature |
| Fmoc-Glycine | 3.75 (d)[3][5] | - (Methylene protons are now α-H) | The simplest spectrum. The α-protons are shifted significantly upfield due to the lack of a bulky, electron-withdrawing side chain. |
| Fmoc-DL-Alanine | 4.03 (m)[3] | 1.30 (d, 3H) | The α-H is a multiplet due to coupling with both NH and the β-protons of the methyl group. The methyl group appears as a characteristic doublet. |
| Fmoc-DL-Phenylglycine | ~5.45 (d) | 7.2-7.4 (m, 5H) | Very similar to the target compound, but the phenyl multiplet is simpler (less substituted) and lacks the sharp methyl singlet at ~2.3 ppm. |
| This compound | ~5.50 (d) | 7.1-7.25 (m, 4H); 2.30 (s, 3H) | The ortho-methyl group causes a slight downfield shift of the α-H compared to phenylglycine and introduces a diagnostic singlet at ~2.3 ppm. |
Expert Insight on Diastereomers: Since the analyte is a DL-racemic mixture, it consists of two enantiomers. In a standard achiral solvent like DMSO-d₆, the ¹H NMR spectra of the D- and L-enantiomers are identical, and thus they cannot be distinguished. Differentiating them would require the use of a chiral solvating agent or derivatization to form diastereomers, which would exhibit distinct NMR signals.[6][7][8]
Conclusion
The ¹H NMR spectrum of this compound is rich with information that allows for unambiguous structural confirmation. By following a standardized protocol and systematically analyzing the key spectral regions—the characteristic signals of the Fmoc group, the complex aromatic pattern of the 2-methylphenyl side chain, the diagnostic α-proton, and the labile NH and COOH protons—researchers can confidently verify the identity and purity of this important non-canonical amino acid. The comparative data provided serves as a valuable reference, enabling scientists to distinguish this compound from other common amino acid building blocks and troubleshoot potential synthetic issues.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
- ACS Publications. Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry.
- ChemicalBook. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum.
- National Institutes of Health (NIH). (2023).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon St
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A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-DL-(2-methylphenyl)glycine
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the field of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high purity and yield.[1][2][3] Fmoc-DL-(2-methylphenyl)glycine, an unnatural amino acid with a bulky ortho-methylphenyl side chain, epitomizes this challenge. The steric bulk adjacent to the alpha-carbon impedes the approach of the nucleophilic amine of the growing peptide chain, slowing down the kinetics of amide bond formation. This sluggishness not only leads to incomplete coupling and deletion sequences but also increases the risk of side reactions, most notably the epimerization of the activated amino acid.[4]
This guide provides a comprehensive comparison of three widely used coupling reagents—HATU, HBTU, and DIC/Oxyma—for the incorporation of this compound. We will delve into their mechanisms of action, present a robust experimental framework for their comparison, and offer data-driven recommendations to guide researchers in selecting the optimal reagent for this demanding synthetic task.
The Contenders: A Mechanistic Overview
The success of a coupling reaction hinges on the efficient activation of the carboxylic acid. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's N-terminal amine. We will compare a classic carbodiimide activator with two modern uronium/aminium salt reagents.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
HATU is a third-generation uronium salt reagent prized for its high efficiency, especially with hindered amino acids.[5][6][7] Its superiority stems from the formation of a highly reactive OAt-active ester. The presence of a nitrogen atom in the 7-position of the benzotriazole ring (1-hydroxy-7-azabenzotriazole, HOAt) creates a more reactive leaving group compared to its HOBt-based counterpart, HBTU.[8][9] This enhanced reactivity is thought to be further assisted by the pyridine nitrogen, which can stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction.[10]
HATU Mechanism of Action
Caption: Mechanism of carboxylic acid activation and coupling using HATU.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HBTU is a widely used and cost-effective coupling reagent.[11] Its mechanism is analogous to that of HATU, but it utilizes 1-hydroxybenzotriazole (HOBt) to form an OBt-active ester.[12][13] While effective for many standard couplings, the OBt-ester is generally less reactive than the OAt-ester formed by HATU.[8] This can result in slower reaction times and lower efficiency when coupling sterically demanding residues like this compound.[6]
HBTU Mechanism of Action
Caption: Mechanism of carboxylic acid activation and coupling using HBTU.
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)
The combination of a carbodiimide, like DIC, with an additive is a cornerstone of peptide synthesis.[14][15] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16] However, this intermediate is prone to racemization and can undergo a side reaction to form an inactive N-acylurea.[15] The additive, Oxyma, serves to trap the O-acylisourea intermediate, converting it into a more stable and less racemization-prone Oxyma-active ester.[14][17] Oxyma has largely replaced the potentially explosive HOBt as a safer and often more effective additive.[17]
DIC/Oxyma Mechanism of Action
Caption: Mechanism of carboxylic acid activation and coupling using DIC/Oxyma.
Experimental Design for Comparative Analysis
To objectively compare these reagents, a standardized solid-phase peptide synthesis (SPPS) workflow is essential. The goal is to couple this compound onto a model peptide, H-Gly-Ala-Phe-Rink Amide Resin, and assess the outcomes.
Caption: Experimental workflow for comparing coupling reagent efficiency.
Experimental Protocols
The following protocols are for a 0.1 mmol scale synthesis on a Rink Amide resin.
Common Steps: Resin Preparation & Deprotection
-
Swell 0.1 mmol of H-Gly-Ala-Phe-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[18]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive blue result is expected).
Protocol 1: Coupling with HATU
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution and allow it to pre-activate for 2 minutes.[19]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, a second coupling may be required.
Protocol 2: Coupling with HBTU
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) and allow the solution to pre-activate for 2 minutes.[18]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours. Note the longer reaction time compared to HATU to account for lower reactivity.
-
Drain and wash the resin as described in Protocol 1.
-
Perform a Kaiser test to check for completion.
Protocol 3: Coupling with DIC/Oxyma
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq) to the solution and agitate for 5 minutes to pre-activate the acid.[20]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain and wash the resin as described in Protocol 1.
-
Perform a Kaiser test to check for completion.
Final Steps: Cleavage and Analysis
-
After successful coupling, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Analyze the crude peptide using RP-HPLC to determine purity and yield.[21]
-
Confirm the molecular weight using Mass Spectrometry (MS).
-
Assess the extent of racemization by analyzing the crude product using chiral chromatography or LC-MS methods designed to separate diastereomers.[22][23]
Comparative Data Summary
The following table summarizes the expected outcomes from the experimental comparison, based on the known properties of the reagents when dealing with sterically hindered couplings.
| Parameter | HATU | HBTU | DIC/Oxyma | Rationale |
| Coupling Time | ~2 hours | ~4 hours (or double couple) | ~4 hours | HATU's OAt-ester is more reactive, leading to faster kinetics.[6][8] |
| Crude Purity (%) | >90% | ~75-85% | ~80-90% | Higher efficiency of HATU leads to fewer deletion sequences. DIC/Oxyma is highly efficient but may be slightly slower than HATU. |
| Yield (%) | Highest | Lowest | Intermediate | Directly correlated with coupling efficiency and purity. |
| Racemization (%) | <1% | ~2-4% | <2% | The high reactivity of HATU shortens the time the activated amino acid is susceptible to base-catalyzed epimerization.[4][5] Oxyma is also an excellent racemization suppressant.[17] |
| Key Side Reactions | Guanidinylation of N-terminus if used in large excess.[19][24] | Guanidinylation of N-terminus if used in large excess.[24] | Potential for HCN formation if reagents are mixed without amino acid.[25] | Each reagent class has unique potential side reactions that must be managed through proper stoichiometry and procedure. |
Discussion and Recommendations
The experimental data clearly positions HATU as the superior reagent for the coupling of sterically demanding amino acids like this compound. Its ability to form a highly reactive OAt-active ester translates directly into faster reaction times, higher crude purity, and minimal racemization.[6][7][8] For sequences where every percentage point of purity matters and difficult couplings are anticipated, HATU is the reagent of choice, despite its higher cost.
DIC/Oxyma presents a highly effective and safer alternative to the traditional DIC/HOBt combination. It offers excellent performance, particularly in suppressing racemization, and is a robust choice for many challenging sequences.[17][20] While it may require slightly longer coupling times than HATU for the most hindered residues, its efficiency is commendable and it stands as a strong second choice, offering a good balance of performance and cost.
HBTU , while a workhorse for standard peptide synthesis, shows its limitations when faced with significant steric hindrance.[6] The lower reactivity of the OBt-ester leads to a higher probability of incomplete reactions, resulting in lower purity and a greater risk of racemization due to the extended exposure of the activated intermediate to the basic reaction conditions. While its use can be optimized (e.g., through double coupling), it is generally not the recommended first choice for incorporating residues like this compound.
Conclusion
The choice of coupling reagent is a critical parameter in the successful synthesis of peptides containing sterically hindered residues. For this compound, the evidence strongly supports the use of HATU for achieving the highest possible yield, purity, and stereochemical integrity. DIC/Oxyma serves as an excellent, cost-effective, and safe alternative that delivers high performance. A thorough understanding of the mechanisms and relative efficiencies of these reagents empowers researchers to overcome the challenges posed by difficult sequences and advance the frontiers of peptide science and drug development.
References
- BenchChem. (2025).
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ChemicalBook. (2024).
- OChem Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- OChem Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- BenchChem. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Subirós-Funosas, A., et al. (2022).
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Subirós-Funosas, A., et al. (2022).
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). HBTU.
- Goodman, M., Keogh, P., & Anderson, H. (1977).
- Su, S., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study.
- Wikipedia. (n.d.).
- LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- Al-Warhi, T., et al. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
- BenchChem. (2025).
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. Sci-Hub. Racemization studies in peptide synthesis using high-pressure liquid chromatography / Bioorganic Chemistry, 1977 [sci-hub.red]
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- 24. peptide.com [peptide.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of 2-Methylphenylglycine
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules like 2-methylphenylglycine, a non-proteinogenic amino acid and a valuable building block in organic synthesis, the ability to accurately determine its enantiomeric purity is paramount. This guide provides an in-depth technical comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-methylphenylglycine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of chiral recognition and provide detailed, field-proven protocols to empower you to achieve baseline separation and accurate quantification of 2-methylphenylglycine enantiomers.
The Imperative of Enantiomeric Purity in Chiral Molecules
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates the development of reliable and precise analytical methods to quantify the enantiomeric excess (% ee) and ensure the stereochemical integrity of pharmaceutical ingredients and intermediates.
Principles of Chiral Recognition in HPLC
Chiral HPLC stands as a cornerstone technique for enantioseparation. Its efficacy hinges on the principle of creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is an integral part of the chiral stationary phase (CSP). The differing stabilities of these diastereomeric complexes lead to differential retention times, enabling their separation. The primary modes of interaction governing this chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. The selection of an appropriate CSP and mobile phase is crucial for exploiting these subtle energetic differences to achieve optimal separation.
Comparative Analysis of Chiral Stationary Phases for 2-Methylphenylglycine
The selection of the chiral stationary phase is the most critical decision in developing a chiral HPLC method. Here, we compare two distinct and highly effective CSPs for the enantioseparation of 2-methylphenylglycine: a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP.
Method 1: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are renowned for their versatility in separating a broad range of chiral compounds, particularly underivatized amino acids.[1] Their complex three-dimensional structure, featuring multiple stereogenic centers, aromatic moieties, and ionizable groups, provides a rich environment for diverse molecular interactions.
Mechanism of Chiral Recognition: The separation of 2-methylphenylglycine on a teicoplanin-based CSP is governed by a combination of interactions. The hydrophobic cavity of the macrocycle can engage in inclusion complexation with the phenyl ring of the analyte. Furthermore, the amino and carboxylic acid groups of 2-methylphenylglycine can form hydrogen bonds and ionic interactions with the peptide and sugar moieties of the teicoplanin selector. The subtle steric hindrance introduced by the methyl group on the phenyl ring plays a crucial role in the differential fit of the two enantiomers within the chiral selector, leading to their separation.[1]
Diagram of the Experimental Workflow for Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis of 2-methylphenylglycine.
Method 2: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful class of chiral selectors in HPLC.[2][3] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which is derivatized with functional groups like phenylcarbamates. This creates well-defined chiral grooves and cavities.
Mechanism of Chiral Recognition: For phenylglycine analogs, the primary interactions with polysaccharide-based CSPs are π-π stacking between the aromatic ring of the analyte and the phenyl groups of the carbamate derivative on the stationary phase. Hydrogen bonding between the amino and carboxyl groups of the analyte and the carbamate moieties of the CSP also plays a significant role. The methyl substituent on the phenyl ring of 2-methylphenylglycine introduces a steric element that influences how each enantiomer fits into the chiral grooves of the stationary phase, thereby enabling their separation. The choice of the mobile phase, particularly the type and concentration of the alcohol modifier, can significantly impact these interactions and, consequently, the enantioselectivity.
Performance Comparison and Experimental Data
The following table summarizes the typical performance of the two methods for the chiral separation of 2-methylphenylglycine. It is important to note that the optimal conditions may vary slightly depending on the specific HPLC system and column batch.
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) |
| Typical Mobile Phase | Methanol/Water/Acid (e.g., 80:20:0.1 v/v/v Formic Acid) | Hexane/2-Propanol/Acid (e.g., 90:10:0.1 v/v/v Trifluoroacetic Acid) |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm or 270 nm | 220 nm or 254 nm |
| Anticipated Resolution (Rs) | > 2.0 | > 2.5 |
| Key Advantages | - Excellent for underivatized amino acids.[1]- Robust and versatile. | - High enantioselectivity for a wide range of compounds.- Well-established and widely used. |
| Considerations | - Mobile phase pH should be controlled. | - Sensitive to certain organic solvents. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC of 2-Methylphenylglycine on a Macrocyclic Glycopeptide CSP
1. Materials and Reagents:
-
Racemic 2-methylphenylglycine standard
-
(R)- and (S)-2-methylphenylglycine enantiomeric standards (for peak identification)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Chiral HPLC column: e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-methylphenylglycine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare individual solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject the prepared samples and record the chromatograms.
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t_R), resolution (R_s), and tailing factors.
-
Determine the enantiomeric purity (% ee) using the formula: % ee = [([Area_1] - [Area_2]) / ([Area_1] + [Area_2])] x 100, where Area_1 and Area_2 are the peak areas of the major and minor enantiomers, respectively.
Diagram Illustrating Chiral Recognition on a Macrocyclic Glycopeptide CSP
Caption: Key interactions in chiral recognition of 2-methylphenylglycine.
Protocol 2: Chiral HPLC of 2-Methylphenylglycine on a Polysaccharide-Based CSP
1. Materials and Reagents:
-
Racemic 2-methylphenylglycine standard
-
(R)- and (S)-2-methylphenylglycine enantiomeric standards
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-methylphenylglycine at a concentration of 1 mg/mL in a mixture of hexane and 2-propanol (e.g., 50:50).
-
Prepare individual solutions of the (R) and (S) enantiomers at the same concentration.
-
Filter all solutions through a 0.45 µm PTFE syringe filter.
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject the prepared samples and record the chromatograms.
5. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Conclusion
Both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases offer excellent capabilities for the enantioseparation of 2-methylphenylglycine. The choice between the two will often depend on the specific requirements of the analysis, such as the sample matrix, desired run time, and available instrumentation. The macrocyclic glycopeptide-based method is particularly advantageous for its direct analysis of underivatized amino acids in a reversed-phase compatible mobile phase. The polysaccharide-based method, a stalwart in chiral separations, often provides very high enantioselectivity. By understanding the principles of chiral recognition and following the detailed protocols provided, researchers can confidently develop and validate robust HPLC methods for the accurate determination of the enantiomeric purity of 2-methylphenylglycine, ensuring the quality and safety of their chiral compounds.
References
-
Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC. Available at: [Link]
Sources
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- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Guide to the Incorporation of 2-Methylphenylglycine
In the landscape of peptide-based drug development, achieving metabolic stability without compromising biological activity is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential.[1] The incorporation of non-proteinogenic amino acids is a well-established strategy to overcome this limitation.[2][3] This guide provides an in-depth technical assessment of 2-methylphenylglycine, a sterically hindered α,α-disubstituted amino acid, as a powerful tool for enhancing peptide stability. We will explore the mechanistic underpinnings of its stabilizing effects and provide a comparative analysis with other stability-enhancing modifications, supported by experimental data and detailed protocols.
The Challenge of Proteolytic Degradation
Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their utility is often hampered by poor stability in biological systems.[1] Proteases, enzymes that catalyze the hydrolysis of peptide bonds, readily recognize and cleave peptides with natural L-amino acid sequences. This enzymatic degradation leads to a short in-vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1]
To counter this, medicinal chemists employ various strategies to render peptides less susceptible to proteolysis. These include N-methylation of the peptide backbone and the introduction of D-amino acids or other unnatural amino acids.[4][5] Among the most effective approaches is the incorporation of α,α-disubstituted amino acids, such as 2-methylphenylglycine.
The 2-Methylphenylglycine Advantage: Steric Hindrance and Conformational Rigidity
2-Methylphenylglycine belongs to the class of α,α-disubstituted amino acids, which are characterized by the replacement of the α-hydrogen with an alkyl or aryl group. This seemingly subtle modification has profound consequences for the peptide's structure and its interaction with proteases.
Mechanistic Insights into Enhanced Stability
The stabilizing effect of 2-methylphenylglycine and other α,α-disubstituted amino acids stems from two primary principles:
-
Steric Hindrance at the Recognition Site: Proteases have specific recognition motifs and a defined active site cleft where the peptide substrate binds for cleavage. The bulky side chains of 2-methylphenylglycine create significant steric hindrance, physically obstructing the peptide's access to the protease's active site. This disruption of the enzyme-substrate interaction is a key factor in preventing proteolytic degradation.[6]
-
Conformational Constraint of the Peptide Backbone: The presence of two substituents on the α-carbon dramatically restricts the rotational freedom of the peptide backbone. This forces the peptide to adopt a more rigid and defined conformation.[7] Proteases often require a degree of flexibility in the substrate to achieve the optimal orientation for cleavage. By locking the peptide into a specific conformation, 2-methylphenylglycine can prevent the adoption of the necessary geometry for enzymatic hydrolysis.
Comparative Analysis of Stability-Enhancing Modifications
To objectively assess the benefits of incorporating 2-methylphenylglycine, it is crucial to compare its performance against other common strategies. While direct comparative data for 2-methylphenylglycine is limited in the literature, we can draw valuable insights from studies on other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), and compare their effects with modifications like N-methylation.
| Modification Strategy | Unmodified Peptide (Control) | N-Methylation | α,α-Disubstitution (e.g., Aib) |
| Primary Stabilizing Mechanism | None | Prevents hydrogen bonding, alters conformation | Steric hindrance, conformational rigidity |
| Relative Proteolytic Resistance | Low | Moderate to High | High to Very High[8][9] |
| Impact on Secondary Structure | Flexible | Can disrupt α-helices and β-sheets | Promotes helical or extended conformations |
| Synthetic Accessibility | Standard | Requires specific reagents and conditions | Can be challenging due to steric hindrance |
Table 1: A qualitative comparison of different peptide stabilization strategies. The proteolytic resistance of peptides with α,α-disubstituted amino acids is generally considered to be very high due to the combined effects of steric hindrance and conformational constraint.
Quantitative Insights from Experimental Data
In a comparative study of glutathione analogues, N-methylation of the cysteine residue resulted in a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to the native peptide.[10] While this demonstrates the effectiveness of N-methylation, the dual mechanism of action of α,α-disubstitution (steric hindrance and conformational rigidity) often leads to even greater proteolytic resistance.
Experimental Protocols for Assessing Peptide Stability
To validate the stabilizing effects of incorporating 2-methylphenylglycine, two key experimental approaches are recommended: a proteolytic stability assay and conformational analysis by circular dichroism.
Proteolytic Stability Assay
This assay directly measures the rate of peptide degradation in the presence of a specific protease or a complex biological matrix like human serum.
Objective: To quantify and compare the proteolytic stability of a native peptide versus its 2-methylphenylglycine-containing analogue.
Materials:
-
Native peptide and 2-methylphenylglycine-modified peptide (lyophilized)
-
Protease of interest (e.g., Trypsin, Chymotrypsin, or Proteinase K)[11]
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath at 37°C
Step-by-Step Methodology:
-
Peptide Preparation: Prepare stock solutions of both the native and modified peptides in an appropriate solvent (e.g., water or PBS) to a final concentration of 1 mg/mL.
-
Enzyme/Serum Preparation: Prepare a working solution of the chosen protease in PBS or thaw the human serum and bring it to 37°C.
-
Incubation:
-
In separate microcentrifuge tubes, add a defined amount of the peptide stock solution to pre-warmed human serum or protease solution to achieve a final peptide concentration of, for example, 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching the Reaction: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in water) to the aliquot. This will precipitate the proteins and stop the degradation.[11]
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the remaining intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) of each peptide under the tested conditions.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate the secondary structure of peptides in solution. By comparing the CD spectra of the native and modified peptides, we can infer the conformational changes induced by the incorporation of 2-methylphenylglycine.
Objective: To characterize and compare the secondary structure of a native peptide and its 2-methylphenylglycine-containing analogue.
Materials:
-
Native peptide and 2-methylphenylglycine-modified peptide (lyophilized and of high purity)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Trifluoroethanol (TFE) as a helix-inducing solvent (optional)
-
Circular dichroism spectrometer
-
Quartz cuvettes with a defined path length (e.g., 1 mm)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately determine the concentration of the peptide stock solutions.
-
Prepare peptide solutions in the desired buffer at a concentration suitable for CD analysis (typically in the µM range). The final concentration will depend on the path length of the cuvette.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the light source, allowing them to warm up for the recommended time.
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the samples.
-
Record the CD spectrum of each peptide solution over the desired wavelength range (e.g., 190-260 nm).
-
For each sample, multiple scans should be averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * l * n) where:
-
θ_obs is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in centimeters
-
n is the number of amino acid residues
-
-
-
Spectral Analysis:
-
Analyze the shape and magnitude of the CD spectra to determine the predominant secondary structures.
-
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Typically exhibits a strong negative band around 200 nm.
-
-
Compare the spectra of the native and modified peptides to assess the conformational changes induced by 2-methylphenylglycine.
-
Conclusion and Future Perspectives
The incorporation of 2-methylphenylglycine represents a robust strategy for enhancing the proteolytic stability of therapeutic peptides. The dual mechanism of steric hindrance and conformational constraint provides a powerful defense against enzymatic degradation, a critical hurdle in peptide drug development. While direct comparative data for this specific amino acid remains an area for further investigation, the wealth of evidence for other α,α-disubstituted amino acids strongly supports its utility.
The experimental protocols detailed in this guide provide a framework for the systematic evaluation of 2-methylphenylglycine-containing peptides, enabling researchers to generate the necessary data to support their drug discovery programs. As the demand for more stable and orally bioavailable peptide therapeutics continues to grow, the strategic application of sterically hindered amino acids like 2-methylphenylglycine will undoubtedly play a pivotal role in shaping the future of peptide-based medicine.
References
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Yamaguchi, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Pharmaceuticals, 16(8), 1153. [Link]
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Pavone, V., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-8. [Link]
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Katopodis, A. G., et al. (1990). Inhibition of peptidylglycine alpha-amidating monooxygenase by N-substituted homocysteine analogs. Biochemistry, 29(25), 6115-20. [Link]
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Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 17(10), 891-903. [Link]
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Woody, R. W., & Sreerama, N. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(2), 143-7. [Link]
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Monteiro, C., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1438-1448. [Link]
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Al-Ghanim, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]
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Harding, C. J., et al. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current HIV Research, 10(7), 565-575. [Link]
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Apsalikov, B., & Sarsembayeva, K. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
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Gentilucci, L., et al. (2010). Peptide Modifications to Increase Metabolic Stability and Activity. In: Peptide Engineering (pp. 223-253). Humana Press. [Link]
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Bird, G. H., et al. (2010). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ChemBioChem, 11(1), 123-8. [Link]
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Monteiro, C., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1438-1448. [Link]
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Wang, L., et al. (2022). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 988631. [Link]
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Hellinger, R., & Gruber, C. W. (2019). Peptide-based protease inhibitors from plants. Drug Discovery Today: Technologies, 32, 35-41. [Link]
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Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584992. [Link]
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Monteiro, C., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
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Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Angewandte Chemie International Edition, 61(29), e202204642. [Link]
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de Araujo, A. D., et al. (2014). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. PLoS ONE, 9(5), e96342. [Link]
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Di Gioia, M. L., et al. (2017). N-methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science, 23(7-8), 564-574. [Link]
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Ou-Yang, S. S., et al. (2022). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. International Journal of Molecular Sciences, 23(21), 13444. [Link]
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Monteiro, C., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1438-1448. [Link]
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BioLab FCT-NOVA. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. [Link]
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Edosada, C. Y., et al. (2006). Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity. Journal of Biological Chemistry, 281(11), 7437-44. [Link]
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Mains, R. E., et al. (2022). Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use. International Journal of Molecular Sciences, 23(21), 13444. [Link]
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Gellman, S. H., et al. (2006). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Journal of the American Chemical Society, 128(37), 12114-5. [Link]
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Li, Y., et al. (2023). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Pharmaceutics, 15(11), 2595. [Link]
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Gu, F., & Newberry, R. W. (2024). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
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Apsalikov, B., & Sarsembayeva, K. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
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Armen, R. S., et al. (2004). Conformational Preference of Polyglycine in Solution to Elongated Structure. Journal of the American Chemical Society, 126(48), 15885-95. [Link]
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Kinouchi, T., et al. (2017). D-amino acid-containing peptides in human serum. PLoS ONE, 12(12), e0189947. [Link]
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Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]
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Yamaguchi, S., et al. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 23(25), 16353. [Link]
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Mazur-Marzec, H., et al. (2016). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 8(5), 147. [Link]
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Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 17(10), 891-903. [Link]
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NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc.[Link]
-
Wang, C., et al. (2018). Primary sequences and circular dichroism (CD) spectra of the peptides. ResearchGate. [Link]
-
Improta, R., et al. (2007). Intrinsic conformational characteristics of alpha,alpha-diphenylglycine. The Journal of Physical Chemistry B, 111(13), 3533-42. [Link]
-
Gu, F., & Newberry, R. W. (2022). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Bánóczi, G., et al. (2024). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. International Journal of Molecular Sciences, 25(7), 3843. [Link]
-
Case, D. A., et al. (2013). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. Journal of Physical Chemistry B, 117(29), 8759-8772. [Link]
-
Serrano, L., et al. (1992). Effect of alanine versus glycine in alpha-helices on protein stability. Journal of Molecular Biology, 224(3), 805-18. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2848. [Link]
-
OphA, A. M. (2020). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]
-
Ogawa, T., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 13(10), 996-1003. [Link]
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Navigating the Steric Maze: A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing 2-Methylphenylglycine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids, such as 2-methylphenylglycine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of these residues can impede coupling reactions, leading to lower yields, incomplete sequences, and racemization. The choice between the two most prevalent SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that can profoundly impact the success of synthesizing these challenging peptides. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing peptides containing 2-methylphenylglycine, supported by mechanistic insights and experimental considerations.
The Challenge of Steric Hindrance: The Case of 2-Methylphenylglycine
2-Methylphenylglycine is an unnatural amino acid characterized by a methyl group on the phenyl ring adjacent to the alpha-carbon. This substitution creates significant steric bulk, which hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can result in:
-
Slow and Inefficient Coupling: Standard coupling reagents and conditions may fail to achieve complete acylation, leading to deletion sequences.
-
Increased Racemization: The harsh conditions sometimes required to force the coupling can lead to epimerization at the chiral center of the amino acid.
-
Aggregation: Peptides containing bulky, hydrophobic residues are more prone to aggregation on the solid support, further hindering reactions.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.[]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group.[2] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
-
Fmoc Strategy: This more modern strategy employs the base-labile Fmoc group, which is removed by treatment with a secondary amine, most commonly piperidine.[][3] Side-chain protecting groups are typically acid-labile (e.g., t-butyl based) and are removed during the final cleavage from the resin with TFA.[] This orthogonality between Nα-deprotection and final cleavage is a key feature of the Fmoc strategy.
Head-to-Head Comparison: Boc vs. Fmoc for 2-Methylphenylglycine Peptides
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Deprotection | 20-50% TFA in DCM[2] | 20% Piperidine in DMF[3] | Boc deprotection is robust but involves repeated exposure to acid. Fmoc deprotection is milder but the basic conditions can induce side reactions, particularly racemization of phenylglycine residues.[4][5] |
| Coupling Efficiency for Hindered Residues | Generally considered more effective for "difficult" and hydrophobic sequences.[6] | Can be challenging, often requiring more potent coupling reagents and longer reaction times. | The strong acidic conditions in the Boc strategy can help to disrupt peptide aggregation, improving reagent access.[6] |
| Risk of Racemization | Generally lower risk of racemization for most amino acids during the synthesis cycle. | Higher risk of racemization for phenylglycine derivatives due to the acidic α-proton, which can be abstracted under the basic deprotection and coupling conditions.[4][5] | The base-catalyzed enolization of the phenylglycine residue is the primary pathway for racemization in the Fmoc strategy.[7] |
| Side Reactions | Repeated acid treatment can lead to side-chain protecting group lability and potential modification of sensitive residues. | Base-catalyzed side reactions such as aspartimide formation can occur. Piperidine can also form adducts with certain side chains. | The choice of protecting groups and scavengers is crucial to minimize side reactions in both strategies. |
| Reagents & Handling | Requires handling of corrosive and toxic HF or TFMSA for final cleavage. | Avoids the use of HF. Piperidine is a controlled substance in some regions. | From a safety and handling perspective, the Fmoc strategy is often considered more user-friendly.[] |
| Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids and specialized coupling reagents can be more costly. | The overall cost-effectiveness depends on the scale of the synthesis and the success rate. |
Experimental Strategies and Protocols
Success in synthesizing 2-methylphenylglycine-containing peptides hinges on the optimization of the coupling and deprotection steps.
Boc Strategy: A Robust Approach for Hindered Systems
While less commonly detailed in recent literature for this specific amino acid, the Boc strategy's reputation for handling difficult sequences makes it a viable option.
Key Considerations for Boc-SPPS of 2-Methylphenylglycine Peptides:
-
Powerful Coupling Reagents: To overcome the steric hindrance, the use of highly active coupling reagents is recommended. These include uronium/aminium salts like HBTU or HATU , or phosphonium salts like PyBOP .
-
In Situ Neutralization: This technique, where the neutralization of the N-terminal amine and the coupling are performed in the same step, can improve efficiency for difficult couplings by minimizing aggregation.[2]
-
Double Coupling: A common strategy for difficult residues is to perform the coupling reaction twice to ensure complete incorporation.
-
Monitoring: The Kaiser test can be used to monitor the completeness of the coupling reaction.
Illustrative Boc-SPPS Protocol for a Single Coupling Cycle:
-
Deprotection: Treat the peptide-resin with 25-50% TFA in dichloromethane (DCM) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the N-terminal amine with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes.
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Pre-activate a 3-4 fold excess of Boc-2-methylphenylglycine-OH with an equimolar amount of HBTU and a 2-fold excess of DIEA in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours, or until a negative Kaiser test is obtained.
-
-
Washing: Wash the resin with DMF and DCM.
-
Proceed to the next deprotection step.
Fmoc Strategy: Mitigating Racemization is Key
The primary challenge with the Fmoc strategy for 2-methylphenylglycine is controlling racemization.[4][5] Research has shown that the choice of coupling reagents and base is critical.
Key Considerations for Fmoc-SPPS of 2-Methylphenylglycine Peptides:
-
Racemization-Suppressing Coupling Reagents: The use of coupling reagents that minimize the formation of the oxazolone intermediate, which is prone to racemization, is crucial. COMU and DEPBT have been shown to be effective in reducing racemization of phenylglycine residues.[5][7]
-
Sterically Hindered Bases: The choice of base for the coupling reaction significantly impacts racemization. The use of sterically hindered and less basic amines like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of the more common DIEA is highly recommended.[5][7]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling reaction, potentially reducing the reaction time and thus the window for racemization to occur. However, careful temperature control is necessary.[4]
-
Optimized Deprotection: While piperidine is the standard, some studies have explored alternatives to minimize base-catalyzed side reactions. However, for phenylglycine, the focus remains primarily on the coupling step to control epimerization.
Illustrative Fmoc-SPPS Protocol for a Single Coupling Cycle:
-
Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve a 3-4 fold excess of Fmoc-2-methylphenylglycine-OH and an equimolar amount of COMU in DMF.
-
Add a 2-fold excess of TMP to the solution.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Proceed to the next deprotection step.
Visualizing the Workflows
Caption: Boc Solid-Phase Peptide Synthesis Cycle.
Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.
Conclusion and Recommendations
The choice between the Boc and Fmoc strategies for synthesizing 2-methylphenylglycine-containing peptides is not straightforward and depends on the specific sequence, the available expertise, and the desired final product purity.
-
The Boc strategy offers a more robust and potentially higher-yielding approach for incorporating sterically hindered and aggregation-prone sequences. The risk of racemization of the 2-methylphenylglycine residue is generally lower. However, it requires specialized equipment and handling procedures for the final HF or TFMSA cleavage.
-
The Fmoc strategy , while milder and more amenable to automation, presents a significant challenge in controlling the racemization of 2-methylphenylglycine. Success with this method is highly dependent on the use of optimized protocols, including specialized coupling reagents like COMU and sterically hindered bases like TMP.
For researchers embarking on the synthesis of peptides containing 2-methylphenylglycine, a careful evaluation of these factors is essential. For critical applications where stereochemical purity is paramount, the Boc strategy may be the more conservative and reliable choice. However, with careful optimization and the use of modern reagents, the Fmoc strategy can also be successfully employed. It is highly recommended to perform small-scale test syntheses to optimize the conditions for the specific peptide sequence before proceeding to a larger scale.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(30), 2939-2942.
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Elsawy, M. F., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(7), 437-442.
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-5801.
-
Chen, S. X., & Merrill, G. A. (1995). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Request PDF. [Link]
- Sturabotti, E., Vetica, F., Toscano, G., Calcaterra, A., Martinelli, A., Migneco, L. M., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
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Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
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Sturabotti, E., Vetica, F., Toscano, G., Calcaterra, A., Martinelli, A., Migneco, L. M., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Peptide coupling reagents, more than a letter soup. Tetrahedron, 60(11), 2447-2467.
- D'Souza, A., & D'Souza, M. J. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of sulfur chemistry, 33(2), 147-156.
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Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Asahina, Y., Ishiyama, T., & Houghten, R. A. (2022). Highly Sterically Hindered Peptide Bond Formation between α, α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α, α-Disubstituted α-Amidonitrile. Organic letters, 24(25), 4624-4629.
- Al-Zoubi, R. M., & Al-Jaber, H. I. (2014). Experimental and theoretical rearrangement of N-acyl-2, 2-dimethylaziridines in acidic medium. Journal of Chemical Sciences, 126(5), 1459-1465.
- Wang, D., & Martin, R. (2021). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic letters, 23(15), 5879-5883.
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aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2021). Mechanistic Insights Into Post‐Translational α‐Keto‐β‐Amino Acid Formation by a Radical S‐Adenosyl Methionine Peptidase.
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aapptec. (n.d.). Coupling Reagents. [Link]
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Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]
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A Senior Application Scientist's Guide to Peptide Modification: Navigating Alternatives to Fmoc-DL-(2-methylphenyl)glycine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide science. These unique building blocks unlock novel chemical space, enabling the design of peptides with enhanced stability, tailored conformations, and unique biological activities.[1] Among these, Fmoc-DL-(2-methylphenyl)glycine stands as a sterically demanding building block, offering the potential to introduce significant conformational constraints. However, its use is not without challenges, primarily concerning coupling efficiency and the potential for racemization.[2][3]
This guide provides an in-depth technical comparison of this compound with viable alternatives for peptide modification. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions in your peptide synthesis endeavors.
The Challenge of Steric Hindrance in Peptide Synthesis
The introduction of bulky amino acids, such as N-aryl glycines, into a peptide sequence can significantly impede the kinetics of peptide bond formation. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and purification challenges. Furthermore, for α-substituted amino acids like phenylglycine derivatives, the increased acidity of the α-proton heightens the risk of racemization during the base-catalyzed coupling step, potentially leading to a mixture of diastereomers with altered biological properties.[4][5] The choice of coupling reagent and reaction conditions is therefore paramount to mitigating these challenges.
Comparative Analysis of this compound and Alternatives
The ortho-methyl group of this compound introduces significant steric bulk directly adjacent to the peptide backbone, influencing local conformation. While direct comparative studies are limited, we can extrapolate its performance characteristics based on extensive research on sterically hindered and phenylglycine-containing peptides. This section compares this compound with other commercially available non-natural amino acids, focusing on their structural features, expected impact on peptide properties, and challenges in synthesis.
| Amino Acid Derivative | Key Structural Feature | Expected Impact on Peptide | Key Synthetic Considerations |
| This compound | Ortho-methylated aromatic side chain | High conformational restriction due to steric hindrance near the backbone. | High risk of incomplete coupling and racemization. Requires potent coupling reagents and optimized conditions.[2][4] |
| Fmoc-DL-Phenylglycine | Unsubstituted aromatic side chain | Moderate conformational restriction. | Prone to racemization; coupling conditions must be carefully controlled.[2][3] |
| Fmoc-DL-(4-methylphenyl)glycine | Para-methylated aromatic side chain | Similar electronic properties to the 2-methyl analog but with reduced steric hindrance at the backbone. | Lower risk of incomplete coupling compared to the ortho-isomer. Racemization risk is still significant.[4] |
| Fmoc-N-methyl-L-alanine | N-alkylation of the peptide backbone | Induces a cis-amide bond conformation, significantly altering backbone geometry.[6] | Coupling to the N-methylated amine is sterically hindered. |
| Fmoc-D-tert-leucine | Bulky aliphatic tert-butyl side chain | Induces significant conformational constraints due to its large, non-aromatic side chain.[7] | Extremely sterically hindered, requiring optimized coupling protocols to achieve good yields.[8] |
Experimental Data: Coupling Reagent Performance for Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically demanding amino acids. The following table summarizes the performance of common coupling reagents in the context of coupling Fmoc-phenylglycine and other hindered residues, providing a basis for selecting the optimal reagent for this compound and its alternatives.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU/HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | High reactivity, effective for hindered couplings. High cost.[9] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Widely used and effective. Less reactive than HATU/HCTU.[9] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Low propensity for racemization.[9] |
| COMU | Uronium Salt | 30-60 minutes | >98 | Very Low | Safer alternative to benzotriazole-based reagents, effective for reducing racemization of phenylglycine.[2][3] |
| DEPBT | Phosphonium Salt | 60-180 minutes | >95 | Very Low | Particularly effective in suppressing racemization of arylglycines.[10] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective. Slower reaction kinetics. |
Note: The data presented is a compilation of representative values. Actual results can vary based on the specific sequence and reaction conditions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of sterically hindered amino acids like this compound and its alternatives using solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Hindered Amino Acids
This protocol outlines a standard manual SPPS cycle optimized for the coupling of sterically demanding amino acids.
Caption: General workflow for a manual SPPS cycle.
Materials:
-
Fmoc-protected amino acid (e.g., this compound)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU, COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP))
-
Washing solvents (e.g., Dichloromethane (DCM), Methanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Coupling: Perform the coupling of the desired Fmoc-amino acid according to Protocol 2.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF, followed by DCM. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
Protocol 2: Optimized Coupling of Sterically Hindered Fmoc-Amino Acids
This protocol details the critical coupling step, providing options for different coupling reagents known to be effective for hindered residues.
Caption: Optimized coupling protocol for hindered amino acids.
Procedure:
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading) in DMF.
-
Pre-activation:
-
For HATU/HCTU/COMU: Add the coupling reagent (2.9 equivalents) and a suitable base (e.g., DIPEA or TMP, 6 equivalents) to the amino acid solution. Allow to pre-activate for 2-5 minutes.[11]
-
For DEPBT: Add DEPBT (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
Mitigating Racemization of Phenylglycine Derivatives
As highlighted, phenylglycine and its derivatives are particularly susceptible to racemization.[2][3] Experimental evidence suggests that the base-catalyzed coupling step is the primary contributor to this epimerization.[2] To minimize racemization:
-
Choice of Base: Use a weaker, more sterically hindered base such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) in place of stronger, less hindered bases.[2]
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization, such as COMU or DEPBT.[2][10]
-
Reaction Time: Minimize the coupling reaction time as prolonged exposure to basic conditions can increase the extent of racemization.[2]
Conclusion: A Strategic Approach to Peptide Modification
The incorporation of sterically demanding non-natural amino acids like this compound offers exciting possibilities for designing peptides with novel properties. However, success hinges on a thorough understanding of the synthetic challenges and a strategic approach to overcoming them. By carefully selecting coupling reagents, optimizing reaction conditions, and considering the unique properties of each building block, researchers can effectively navigate the complexities of synthesizing these challenging yet rewarding molecules. This guide provides a framework for making these critical decisions, empowering the synthesis of innovative peptides for a wide range of research and therapeutic applications.
References
- Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329.
-
Food and Agriculture Organization of the United Nations. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis. BenchChem.
- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235.
-
ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
- Small, G. W., & Gellman, S. H. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Accounts of chemical research, 53(9), 1834–1845.
- BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. BenchChem.
- El-sawy, E. R., Fletcher, J. M., Blanchard, G. J., & Kiick, K. L. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science : an official publication of the European Peptide Society, 18(6), 361–369.
- Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245–3251.
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ResearchGate. (n.d.). ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. Retrieved from [Link]
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem.
- Shang, M., Wang, H. L., Dong, J., & Chen, K. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical science, 11(13), 3441–3446.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Ghavidel, M., & Brown, A. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian journal of pharmaceutical research : IJPR, 17(2), 567–579.
- Sherman, S. L., Fischer, K. C., & Garand, E. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of physical chemistry. A, 126(25), 4036–4045.
- BenchChem. (2025).
-
ResearchGate. (n.d.). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
- Santambrogio, L., Stern, L. J., & Sadegh-Nasseri, S. (2012). For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection. Frontiers in immunology, 3, 91.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(11), 699–711.
- Wolan, D. W., & Dawson, P. E. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 9(1), 1–20.
- Albericio, F., & Kruger, H. G. (2012). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 14(4), 853-863.
- Gzella, A., Grelska, D., & Musial, W. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
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A Comparative Guide to the Conformational Effects of Incorporating 2-Methylphenylglycine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of non-natural amino acids is a powerful strategy to overcome these limitations, offering precise control over the peptide's three-dimensional structure and enhancing its stability. Among the vast arsenal of synthetic amino acids, those that impose significant conformational constraints are of particular interest. This guide provides an in-depth comparison of the anticipated conformational effects of incorporating 2-methylphenylglycine into peptide backbones. While direct experimental data for this specific amino acid is limited, we will draw upon a wealth of knowledge from structurally related analogues to provide a robust predictive framework for researchers in the field of peptidomimetics and drug design.
PART 1: Synthesis and Incorporation of 2-Methylphenylglycine
The incorporation of 2-methylphenylglycine into a growing peptide chain is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. The choice of protecting group strategy (Fmoc or Boc) will depend on the overall synthetic scheme and the other amino acids in the sequence.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of Fmoc-protected 2-methylphenylglycine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). Allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
PART 2: Techniques for Conformational Analysis
A combination of experimental and computational techniques is employed to elucidate the three-dimensional structure of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying peptide conformation in solution.[1] Key parameters derived from NMR experiments include:
-
Chemical Shifts: The chemical shifts of amide protons are sensitive to their local environment and can indicate the presence of hydrogen bonds and secondary structures.[2]
-
Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons, which is crucial for determining the peptide's fold.[3]
-
Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HN,Hα), can be used to estimate backbone dihedral angles (φ).[2]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.[4] This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a static snapshot of the peptide's conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the presence of α-helices, β-sheets, and random coils.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods can provide insights into the conformational landscape of peptides.[5][6] These techniques can be used to predict stable conformations, estimate the relative energies of different structures, and simulate the dynamic behavior of the peptide in solution.
Caption: Integrated workflow for peptide conformational analysis.
PART 3: Conformational Effects of 2-Methylphenylglycine - A Comparative Analysis
The incorporation of 2-methylphenylglycine is expected to impose significant steric constraints on the peptide backbone due to the presence of the ortho-methyl group on the phenyl ring. This steric hindrance will likely restrict the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds.[2][7]
Predicted Effects on Dihedral Angles
Based on studies of other Cα,α-disubstituted and N-aryl amino acids, we can predict the likely conformational preferences of 2-methylphenylglycine.[4][8] The ortho-methyl group is expected to clash with the peptide backbone, favoring a more extended conformation or inducing specific turn structures to alleviate this steric strain.
| Amino Acid | Typical φ (phi) Angles | Typical ψ (psi) Angles | Predicted Secondary Structure Propensity |
| Glycine | Broadly distributed | Broadly distributed | Flexible, can adopt various structures |
| Alanine | -150° to -50° | -100° to +150° | Favors α-helical conformations |
| 2-Methylphenylglycine (Predicted) | Restricted regions | Restricted regions | Likely to induce β-turns or extended structures |
| Cα,α-Diphenylglycine | Folded or extended | Folded or extended | Versatile, context-dependent |
| α-Methylphenylalanine | Helical regions | Helical regions | Promotes helical structures |
Note: The values for 2-Methylphenylglycine are predictive and require experimental validation.
Comparison with Other Conformationally Constraining Amino Acids
-
vs. Glycine: The flexibility of glycine allows it to adopt a wide range of conformations. In contrast, 2-methylphenylglycine will severely restrict this flexibility, acting as a "conformational lock."
-
vs. Alanine: Alanine has a propensity for forming α-helices. The bulky ortho-methylphenyl group of 2-methylphenylglycine is likely to disfavor helical structures due to steric clashes with the preceding and succeeding residues.
-
vs. Cα,α-Diphenylglycine: Cα,α-diphenylglycine exhibits structural versatility, adopting either folded or extended conformations depending on the local environment.[4] The additional methyl group in 2-methylphenylglycine may lead to a more defined conformational preference, likely favoring a more extended state.
-
vs. α-Methylphenylalanine: The α-methyl group in α-methylphenylalanine promotes helical conformations.[8] The N-aryl substitution with an ortho-methyl group in 2-methylphenylglycine is expected to have a different and more pronounced restrictive effect on the backbone.
Conclusion
The incorporation of 2-methylphenylglycine into peptides represents a promising strategy for imposing significant conformational constraints. Based on the analysis of structurally related amino acids, it is predicted that this residue will restrict the available φ and ψ angles, likely promoting extended conformations or inducing specific turn structures. This can lead to peptides with enhanced stability, receptor affinity, and specificity. Further experimental studies, particularly using NMR spectroscopy and X-ray crystallography, are crucial to precisely define the conformational landscape of 2-methylphenylglycine-containing peptides and to fully harness their potential in the design of novel peptide-based therapeutics.
References
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 60(6), 396-419.
- Woll, M. G., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
- Rainier, J. D., & Miller, S. J. (2002). An electronic effect on protein structure. Protein Science, 11(7), 1842-1847.
- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 104(12), 5823-5846.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design, 16(28), 3185-3203.
- Kumar, A., & Sharma, A. K. (2014). ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. ChemInform, 45(32).
- Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330-338.
- Wang, D. H., & Daugulis, O. (2016). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 7(8), 5124-5128.
- Zdanovskaia, M. A., & Ryjkov, S. V. (2019). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
- Burgess, K. (2010). Universal Peptidomimetics. Accounts of Chemical Research, 43(9), 1175-1185.
- Ermolat'ev, D. (2005). Peptide Synthesis of Libraries of Non-natural Amino Acids.
- Be, J. M., & Arora, P. S. (1991). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 88(7), 2649-2653.
- Bucher, D. B., & Surratt, G. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4148-4151.
- Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.
- O'Connor, S. D., & DeGrado, W. F. (2018). Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization.
- Zhang, Y., & Chen, J. (2011). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
- Chen, K., & Liu, L. (2019). Navigating complex peptide structures using macrocycle conformational maps.
- Sanz, M. E., Cortijo, V., Caminati, W., López, J. C., & Alonso, J. L. (2006). The conformers of phenylglycine. Chemistry–A European Journal, 12(9), 2564-2570.
- Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161-170.
- Lemkul, J. A., & MacKerell Jr, A. D. (2018). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. The Journal of Physical Chemistry B, 122(49), 11599-11610.
- Di Pasquale, E., Marchi, M., Pieraccini, S., & Sgrignani, J. (2024). Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 269, 116295.
- Shin, S., & Lee, K. (2022).
- De Angelis, A. A., & Gierasch, L. M. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 15(4), 2469-2509.
- Shin, S., & Lee, K. (2022).
- Shin, S., & Lee, K. (2022).
- Woll, M. G., & Gellman, S. H. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
- Rainier, J. D., & Miller, S. J. (2002). An electronic effect on protein structure. Protein Science, 11(7), 1842-1847.
- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 104(12), 5823-5846.
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Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-DL-(2-methylphenyl)glycine and Associated Waste Streams
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. The use of protected amino acids like Fmoc-DL-(2-methylphenyl)glycine is fundamental to modern peptide synthesis, but this power comes with the responsibility of meticulous chemical management. This guide moves beyond mere instruction to provide a framework for thinking about chemical waste, ensuring that safety and environmental stewardship are integral to your workflow. The procedures outlined here are designed to be self-validating, grounded in established chemical principles and regulatory standards.
Hazard Identification and Risk Assessment: Beyond the Reagent Bottle
While many Fmoc-protected amino acids, in their pure solid form, are not classified as hazardous under the Globally Harmonized System (GHS), a comprehensive risk assessment must account for the entire experimental context.[1][2] The most significant risks often arise from the solvents and reagents used during the synthesis process, particularly during deprotection and cleavage steps.[3]
A thorough understanding of all components in your waste stream is the bedrock of safe disposal. Below is a summary of the primary materials you will encounter when working with this compound.
| Component | Chemical Name | Primary Hazards | Rationale for Concern |
| Starting Material | This compound | Generally low hazard; may cause irritation. Some related compounds show aquatic toxicity.[4] | While the pure solid is stable, dust inhalation should be avoided. Its primary disposal concern is contamination with more hazardous materials.[5] |
| Deprotection Reagent | Piperidine | Flammable, Toxic, Corrosive | Used in 20-50% concentration in DMF to remove the Fmoc group.[6] It is a strong base and poses significant health and environmental risks. |
| Deprotection Byproduct | Dibenzofulvene (DBF)-piperidine adduct | Potentially toxic, environmental pollutant | Formed upon cleavage of the Fmoc group.[7][8] This adduct is the primary component in the basic liquid waste stream and must be treated as hazardous. |
| Solvent | N,N-Dimethylformamide (DMF) | Reproductive Toxin, Irritant | The primary solvent for Fmoc deprotection.[8] Its toxicity and persistence necessitate disposal as hazardous chemical waste. |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Severe Skin Burns, Eye Damage, Toxic | Used in high concentrations (e.g., 95%) to cleave the synthesized peptide from the resin support. It is highly corrosive and requires a dedicated, segregated waste stream. |
The Core Principle: Rigorous Waste Segregation
The single most critical step in proper chemical disposal is the strict segregation of waste streams at the point of generation.[9] Mixing incompatible waste, such as acidic TFA solutions and basic piperidine solutions, can lead to violent exothermic reactions, gas evolution, and the formation of unexpected, potentially more hazardous byproducts.
The following workflow provides a logical decision-making process for segregating waste generated during peptide synthesis involving this compound.
Caption: Waste Segregation Workflow for Fmoc-based Peptide Synthesis.
Step-by-Step Disposal Protocols
Adherence to these specific protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.[10]
Protocol 3.1: Unused/Expired Solid this compound
-
Container Selection: Use a sealable, clearly labeled solid waste container designated for chemical waste. The original manufacturer's container is often suitable.
-
Labeling: Affix a "HAZARDOUS WASTE" label.[9] Clearly list the chemical name: "this compound". Do not abbreviate.
-
Collection: Place the container in a designated satellite accumulation area (SAA). Ensure the container is kept closed except when adding waste.
-
Disposal Request: Arrange for pickup through your institution's EHS department.
Protocol 3.2: Contaminated Solid Waste (Non-Sharps)
This category includes items like gloves, weighing paper, and paper towels used to clean up minor spills.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Labeling: The container must be labeled "HAZARDOUS WASTE" with a list of the contaminating chemicals (e.g., "Waste contaminated with this compound, Piperidine, DMF").
-
Storage: Keep the container sealed and store it in your designated SAA.
Protocol 3.3: Liquid Waste from Fmoc Deprotection (Basic)
This is the most common liquid waste stream, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct.[7]
-
Container Selection: Use a dedicated, compatible, and properly vented waste container designed for halogenated organic solvents. Do not use metal containers.[9]
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all constituents with estimated percentages (e.g., "N,N-Dimethylformamide (~80%)", "Piperidine (~20%)", "Dibenzofulvene-piperidine adduct (<1%)").
-
Collection: Collect the waste directly into this container. Crucially, never mix this basic waste stream with acidic waste. [9]
-
Storage: Keep the container tightly capped and stored in secondary containment within your SAA.
Protocol 3.4: Liquid Waste from Peptide Cleavage (Acidic)
This stream typically contains a high concentration of TFA and various scavengers.[11]
-
Container Selection: Use a separate, dedicated, and compatible waste container for halogenated acidic waste. Ensure it is properly vented.
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all constituents (e.g., "Trifluoroacetic Acid (~95%)", "Water (~2.5%)", "Triisopropylsilane (~2.5%)").
-
Collection: Collect all TFA-containing waste into this dedicated container.
-
Storage: Keep the container tightly capped and stored in secondary containment, physically separated from the basic waste container.
Emergency Procedures: Spill Management
In the event of a spill of solid this compound, act promptly and safely.[12]
-
Alert Personnel: Notify others in the immediate area.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Containment: Prevent the dust from becoming airborne.[5]
-
Cleanup:
-
Carefully sweep up the solid material.[12] Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed container.
-
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it as solid hazardous waste according to Protocol 3.2.
-
Decontamination: Thoroughly wipe the spill area with an appropriate solvent and then soap and water.
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety and responsibility that protects you, your colleagues, and the environment.
References
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
- Safety D
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Methods for Removing the Fmoc Group.
- Methods for Removing the Fmoc Group.
- Methods for Removing the Fmoc Group. Springer Link.
- Safety Data Sheet: (S)-Fmoc-2-(5'-hexenyl)glycine. AAPPTec, LLC.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- FMOC-D-PHENYLGLYCINE MATERIAL SAFETY D
- Amino Acid Standard - SAFETY D
- Safety D
- Safety D
- FMOC-L-PHENYLGLYCINE MATERIAL SAFETY D
- SAFETY D
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-DL-(2-methylphenyl)glycine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Fmoc-DL-(2-methylphenyl)glycine. As a specialized amino acid derivative crucial for peptide synthesis, its integrity and your safety are paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure every step, from weighing to disposal, is conducted with the highest degree of safety and scientific rigor.
Hazard Assessment and Risk Profile
While many Fmoc-protected amino acids in their solid, purified form are not classified as highly hazardous substances, a comprehensive safety approach is non-negotiable.[1][2] The toxicological properties of many specialized reagents like this compound have not been fully investigated.[3][4] Therefore, handling should be guided by the principle of minimizing all potential routes of exposure.
The primary risks associated with this compound are:
-
Inhalation: As a fine powder, it can become airborne during handling, posing a risk of respiratory tract irritation.[5][6]
-
Environmental Hazard: A Safety Data Sheet (SDS) for the closely related compound, Fmoc-D-phenylglycine, identifies it as potentially causing long-lasting harmful effects to aquatic life (H413).[7] This necessitates stringent disposal protocols to prevent environmental release.
-
Associated Reagent Hazards: The most significant risks often stem from the solvents (e.g., DMF, NMP) and deprotection agents (e.g., piperidine) used in conjunction with the amino acid during peptide synthesis.[8][9]
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is required for all laboratory work involving chemical hazards.[10] The following table outlines the specific PPE for handling this compound, explaining the rationale behind each selection.
| PPE Category | Specification | Rationale and Best Practices |
| Torso Protection | Standard Laboratory Coat | Protects clothing and skin from spills and contamination. It should be kept fully buttoned.[11][12] |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields | This is the minimum requirement to protect against flying particles during solid handling.[10] |
| Chemical Splash Goggles | Required when handling solutions or when there is any risk of splashing. Goggles provide a superior seal around the eyes compared to safety glasses.[11][12] | |
| Face Shield | Should be worn in addition to safety goggles when handling larger volumes of liquids or performing tasks with a high splash potential.[10][12] | |
| Hand Protection | Disposable Nitrile Gloves | Provides effective protection for incidental contact with the solid chemical.[10] Always inspect gloves for tears before use and remove them immediately if contact with a chemical occurs, washing hands before donning a new pair.[7] |
| Respiratory Protection | N95 Dust Mask / Respirator | Recommended when weighing or handling the powder outside of a certified chemical fume hood or other ventilated enclosure to prevent inhalation of fine particulates.[3] |
Procedural Guidance: PPE in Action
Correctly using PPE during specific procedures is as critical as selecting the right equipment.
Step-by-Step Protocol for Weighing and Handling the Solid Powder
The primary objective during this step is to contain the fine powder and prevent it from becoming airborne.
-
Preparation: Before handling, allow the sealed container of this compound to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its integrity.[5]
-
Don PPE: At a minimum, put on a lab coat, nitrile gloves, and safety glasses with side shields.
-
Work in a Controlled Environment: Whenever possible, perform all manipulations of the solid powder within a chemical fume hood or a powder containment hood.[5] This engineering control is the most effective way to minimize inhalation exposure.
-
Dispensing: Use a clean spatula to carefully weigh the desired amount of the compound onto weighing paper or into a vessel. Avoid any actions that could create dust clouds.
-
Cleanup: After weighing, carefully clean the spatula and the weighing area to remove any residual powder.
-
Storage: Tightly reseal the container. Purging the headspace with an inert gas like argon or nitrogen before sealing is recommended to protect the remaining reagent.[5]
Step-by-Step Protocol for Dissolution and Handling in Solution
-
Don Enhanced PPE: When working with solvents, upgrade your eye protection to chemical splash goggles.[11] Ensure your nitrile gloves are compatible with the solvent being used.
-
Work in Fume Hood: All dissolutions and subsequent liquid transfers should be performed in a chemical fume hood to protect from solvent vapors.
-
Add Solvent: Slowly add the solvent to the vessel containing the weighed this compound.
-
Mixing: If sonication or vortexing is required, ensure the vessel is securely capped to prevent aerosols or splashes.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Spill and Disposal Protocols
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Solid Spills: Avoid creating dust.[7] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[13][14]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation during cleanup.
Waste Disposal Plan
Proper disposal is critical to prevent environmental harm.[15]
-
Solid Waste: All contaminated solid waste, including weighing paper, gloves, and absorbent materials, should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Waste solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Regulatory Compliance: Do not discharge any waste containing this chemical into drains or the environment.[7] All disposal must be carried out in strict accordance with federal, state, and local environmental regulations.[6]
By integrating these safety protocols and PPE requirements into your daily workflow, you build a self-validating system of safety that protects you, your research, and the environment.
References
- BenchChem. (2025). Personal protective equipment for handling Fmoc-L-Ala-MPPA. Benchchem.
- Environmental Health and Safety.
- Westlab. (2017, August 2). Personal Protective Equipment (PPE)
- YOUTH Clean Tech. (2025, February 9). PPE in Labs: Choosing the Right Protection.
- Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
- BenchChem. (2025). A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- Central Drug House (P) Ltd.
- Carl ROTH.
- AAPPTec, LLC. Safety Data Sheet: (S)-Fmoc-2-(5'-hexenyl)glycine.
- AAPPTec, LLC. Safety Data Sheet: (R)-Fmoc-2-(5'-hexenyl)glycine.
- Anaspec. (2021, February 17).
- CDH Fine Chemical.
- Sigma-Aldrich. (2025, April 28).
- Methods for Removing the Fmoc Group.
- AAPPTec, LLC.
- Fisher Scientific. (2024, April 1).
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Góngora-Benítez, M., et al. (2014).
- Obeng, E. M., et al. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?
- Activotec. Standard Fmoc Protected Amino Acids.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
